Technical Documentation Center

(R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one

Core Science & Biosynthesis

Foundational

A Technical Guide to the Application of (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one in Asymmetric Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The precise construction of stereogenic centers is a foundational challenge in modern organic synthesis, particularly within pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise construction of stereogenic centers is a foundational challenge in modern organic synthesis, particularly within pharmaceutical development where enantiomeric purity is paramount. Chiral auxiliaries remain a robust and reliable method for achieving high levels of stereocontrol.[1] This guide provides an in-depth technical overview of (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one, a specialized Evans-type chiral auxiliary. We will explore the structural features that impart its unique advantages, detail its application in cornerstone asymmetric reactions such as aldol additions and alkylations, provide validated experimental protocols, and discuss methods for its efficient removal and recovery.

Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis

Asymmetric synthesis is critical in the pharmaceutical industry, as often only one enantiomer of a chiral drug possesses the desired therapeutic activity, while the other may be inactive or even harmful.[2] Among the primary strategies to synthesize single enantiomers, the use of chiral auxiliaries is a powerful and frequently chosen method due to its predictability and broad substrate applicability.[1][2]

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] After inducing the desired chirality, the auxiliary is cleaved and can ideally be recovered for reuse. The effectiveness of this strategy hinges on several factors:

  • High Stereodirecting Power: The auxiliary must effectively shield one face of the reactive intermediate, leading to high diastereoselectivity.

  • Facile Attachment and Cleavage: The auxiliary must be attached and later removed under mild conditions that do not compromise the newly formed stereocenter.[3]

  • Reliability and Predictability: The stereochemical outcome should be predictable, allowing for the rational design of synthetic routes.[2][4]

The family of oxazolidinone auxiliaries, pioneered by David A. Evans, represents one of the most successful and widely used classes of chiral auxiliaries, fulfilling these criteria with exceptional efficacy.[5][]

Structural Advantages of the (R)-4-(4-Hydroxyphenyl)-4-methyl Moiety

While traditional Evans auxiliaries feature substituents like isopropyl or benzyl groups, the (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one offers distinct advantages stemming from its unique structure.

  • Enhanced Crystallinity: The phenolic hydroxyl group can participate in hydrogen bonding, which often enhances the crystallinity of the N-acylated intermediates. This facilitates purification by recrystallization, potentially allowing for the isolation of diastereomerically pure compounds without the need for chromatography.

  • Solid-Phase Synthesis Anchor: The hydroxyl group serves as a convenient handle for immobilization onto a solid support, such as a Merrifield resin.[7][8] This enables the application of this powerful auxiliary in solid-phase organic synthesis, streamlining workup and purification procedures.

  • Tunable Properties: The aromatic ring provides significant steric bulk to direct incoming electrophiles, while its electronic properties can be modulated through the hydroxyl group if needed.

Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis

The general workflow for employing a chiral auxiliary is a multi-step process designed to install a stereocenter with high fidelity, followed by recovery of the valuable auxiliary.

G sub Prochiral Substrate acylated N-Acyl Oxazolidinone (Diastereomerically Pure) sub->acylated Acylation aux (R)-Auxiliary aux->acylated product Enantioenriched Product acylated->product Asymmetric Reaction rec_aux Recovered (R)-Auxiliary product->rec_aux

Caption: Chair-like transition state showing facial bias.

Experimental Protocol: Asymmetric Aldol Reaction
  • Materials: N-propionyl-(R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one, anhydrous dichloromethane (DCM), dibutylboron triflate (Bu₂BOTf, 1.0 M in DCM), triethylamine (Et₃N), aldehyde, pH 7 phosphate buffer.

  • Procedure:

    • Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous DCM (0.1 M) under an inert atmosphere (N₂ or Ar) and cool the solution to 0 °C.

    • Add Bu₂BOTf (1.1 equiv) dropwise, followed by the slow addition of Et₃N (1.2 equiv). The solution typically turns yellow.

    • Stir the mixture at 0 °C for 1 hour to ensure complete formation of the boron enolate.

    • Cool the reaction to -78 °C (acetone/dry ice bath).

    • Add a solution of the aldehyde (1.2 equiv) in DCM dropwise over 10 minutes.

    • Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.

    • Quench the reaction by adding pH 7 phosphate buffer (equal volume to DCM), followed by methanol (equal volume).

    • After vigorous stirring for 15 minutes, separate the layers. Extract the aqueous phase with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be analyzed by ¹H NMR or GC to determine the diastereomeric ratio. Purification is typically achieved by flash column chromatography.

Further Applications: Asymmetric Alkylation

The chiral N-acyl oxazolidinone enolates are also excellent nucleophiles for asymmetric alkylation reactions, providing a reliable route to α-chiral carboxylic acid derivatives. [9]

Mechanism and Protocol
  • Enolate Formation: The N-acyl imide is deprotonated at low temperature (-78 °C) using a strong, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) to form a chelated sodium or lithium enolate.

  • Alkylation: An electrophilic alkylating agent (e.g., benzyl bromide, allyl iodide) is added. The bulky auxiliary substituent again directs the electrophile to the opposite face of the enolate, establishing the new stereocenter. [2]3. Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).

Diastereoselectivities for alkylation reactions are typically very high, often exceeding 98:2. [2]

Auxiliary Cleavage: Accessing the Chiral Product

A critical advantage of the Evans auxiliary is the variety of mild methods available for its cleavage, which allows the elaborated acyl chain to be converted into different functional groups while recovering the auxiliary. [3]

Cleavage Reagent(s) Resulting Functional Group Typical Conditions
LiOH / H₂O₂ Carboxylic Acid THF/H₂O, 0 °C
LiBH₄ or LiAlH₄ Primary Alcohol THF or Et₂O, 0 °C to RT
MeO(Me)NH·HCl / AlMe₃ Weinreb Amide THF, -10 °C to RT
Ti(OiPr)₄ / Benzyl Alcohol Benzyl Ester Toluene, Heat

| Basic Methanolysis (NaOMe) | Methyl Ester | MeOH, 0 °C to RT |

Note on LiOH/H₂O₂ Cleavage: This common method generates a hydroperoxide anion as the effective nucleophile. [2][10]It is highly selective for the exocyclic imide carbonyl. However, it is important to be aware that this reaction can evolve oxygen gas, which may pose a safety risk on a large scale if not properly managed in an inert atmosphere. [11][12]

Conclusion

(R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one stands as a highly effective and versatile chiral auxiliary for modern asymmetric synthesis. Its predictable and powerful stereodirecting capabilities in fundamental C-C bond-forming reactions make it an invaluable tool. The unique presence of a phenolic hydroxyl group further extends its utility, offering advantages in purification and enabling its use in solid-phase synthesis. For research scientists and drug development professionals, a thorough understanding of the principles and protocols detailed in this guide allows for the confident and strategic application of this auxiliary in the synthesis of complex, enantiomerically pure molecules.

References

  • Time in Columbia County, US. Google Search.
  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. (2016-03-07).
  • Evans aldol ppt. SlideShare.
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College.
  • Evans Aldol Reaction.
  • Chiral auxiliary. Wikipedia.
  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.
  • Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society. (2010-08-13).
  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis.
  • Evans Aldol Reaction. Tokyo Chemical Industry Co., Ltd.
  • Development of safer methods for cleavage of the Evans auxiliary. Morressier. (2020-03-22).
  • Evans Aldol Reaction. Alfa Chemistry.
  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. (2023-09-06).
  • Methods for cleavage of chiral auxiliary.
  • Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one. PubMed. (2013-10-15).
  • Advanced Chiral Auxiliary Synthesis. BOC Sciences.
  • Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one.

Sources

Exploratory

Difference between (R) and (S)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one

An In-depth Technical Guide to the Stereoisomers of 4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one: A Comparative Analysis of the (R) and (S) Enantiomers Authored by: A Senior Application Scientist Abstract In the landscap...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stereoisomers of 4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one: A Comparative Analysis of the (R) and (S) Enantiomers

Authored by: A Senior Application Scientist

Abstract

In the landscape of modern drug development and fine chemical synthesis, the stereochemical identity of a molecule is paramount. Chiral compounds, existing as non-superimposable mirror images known as enantiomers, frequently exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles. This guide provides a comprehensive technical examination of the (R) and (S) enantiomers of 4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one, a chiral molecule featuring the privileged oxazolidinone scaffold. We will dissect the fundamental principles of its stereochemistry, from the assignment of absolute configuration to the practical implications for synthesis, analytical separation, and biological activity. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the critical differences imparted by stereoisomerism in this molecular class.

The Principle of Chirality: A Foundation in Asymmetry

Chirality is a fundamental property of a molecule that is non-superimposable on its mirror image, much like a person's left and right hands.[1] This asymmetry most often arises from a tetrahedral carbon atom bonded to four different substituents, known as a chiral center or stereocenter.[1] The two resulting non-identical mirror-image molecules are termed enantiomers .[2][3]

For 4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one, the chiral center is the carbon atom at the 4th position of the oxazolidinone ring (C4). This carbon is bonded to four distinct groups:

  • The nitrogen atom of the oxazolidinone ring.

  • The oxygen atom of the oxazolidinone ring.

  • A methyl group (-CH3).

  • A 4-hydroxyphenyl group.

The specific spatial arrangement of these four groups around the C4 stereocenter gives rise to two distinct enantiomers: (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one and (S)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one.

Assigning Absolute Configuration: The Cahn-Ingold-Prelog (CIP) System

The absolute configuration of each enantiomer is unambiguously assigned as either (R) (from the Latin rectus, for right) or (S) (from the Latin sinister, for left) using the Cahn-Ingold-Prelog (CIP) priority rules.[3][4]

The process involves two key steps:

  • Assigning Priorities: The four groups attached to the chiral center are ranked based on the atomic number of the atom directly bonded to the center. Higher atomic numbers receive higher priority.

  • Determining Orientation: The molecule is oriented so that the lowest-priority group (priority 4) points away from the viewer. The direction of the arc from the highest priority group (1) to the second (2) and then to the third (3) is observed.

    • If the arc proceeds in a clockwise direction, the configuration is (R) .

    • If the arc proceeds in a counter-clockwise direction, the configuration is (S) .[4]

cluster_R (R)-Enantiomer cluster_S (S)-Enantiomer C4_R C N_R N C4_R->N_R O_R O C4_R->O_R CH3_R CH₃ C4_R->CH3_R PhOH_R Ph-OH C4_R->PhOH_R C4_S C N_S N C4_S->N_S O_S O C4_S->O_S CH3_S CH₃ C4_S->CH3_S PhOH_S Ph-OH C4_S->PhOH_S mirror Mirror Plane

Caption: Mirror-image relationship of (R) and (S) enantiomers.

Physicochemical Properties: Identical yet Different

Enantiomers are chemically and physically identical in an achiral environment.[1] They possess the same melting point, boiling point, density, and solubility in achiral solvents. The only physical property that distinguishes them is their interaction with plane-polarized light.

  • Optical Activity: A solution of a pure enantiomer will rotate the plane of polarized light. One enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory), while its mirror image will rotate the light by an equal magnitude in the counter-clockwise (-) direction (levorotatory).[2] This property is measured using a polarimeter. It is crucial to note that the (R)/(S) designation does not predict the direction (+) or (-) of optical rotation; this must be determined experimentally.[2]

  • Racemic Mixture: An equal (1:1) mixture of both (R) and (S) enantiomers is called a racemic mixture. This mixture is optically inactive because the equal and opposite rotations of the two enantiomers cancel each other out.[1][2]

Property(R)-Enantiomer(S)-EnantiomerRacemic Mixture
Molecular Formula C₁₀H₁₁NO₃C₁₀H₁₁NO₃C₁₀H₁₁NO₃
Molar Mass 193.19 g/mol 193.19 g/mol 193.19 g/mol
Melting Point IdenticalIdenticalMay differ from pure enantiomers
Solubility (achiral solvent) IdenticalIdenticalIdentical
¹H and ¹³C NMR Spectra IdenticalIdenticalIdentical
Optical Rotation [α] Specific value, e.g., +X°Equal and opposite, -X°

Synthesis and Chiral Resolution

The synthesis of oxazolidin-2-ones can be accomplished through various routes, often involving the cyclization of corresponding amino alcohols.[5][6][7] However, using achiral starting materials and reagents will invariably produce a racemic mixture of the (R) and (S) enantiomers. For pharmaceutical applications, where often only one enantiomer provides the therapeutic benefit, obtaining a single, pure enantiomer is essential.[8][9] This is achieved through two primary strategies: asymmetric synthesis or chiral resolution.

Asymmetric Synthesis

This "gold standard" approach aims to selectively create the desired enantiomer from the outset. It typically involves the use of:

  • Chiral Auxiliaries: A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which it is cleaved.

  • Chiral Catalysts: A small amount of a chiral catalyst is used to control the stereochemistry of the reaction, generating large quantities of the desired enantiomeric product.

Caption: Workflow for Asymmetric Synthesis.

Chiral Resolution: Separating the Enantiomers

When a racemic mixture is produced, the enantiomers must be separated. Since they have identical physical properties, this requires a chiral environment. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and powerful technique for this purpose.[9][10]

Principle of Chiral HPLC: The CSP is itself chiral and forms transient, diastereomeric complexes with the enantiomers as they pass through the column. The stability of these complexes differs for the (R) and (S) enantiomers, causing one to be retained longer on the column than the other, thus enabling their separation.[10]

cluster_0 Chiral HPLC Separation a Racemic Mixture (R+S) Injected b b a->b c c b:csp->c d d c->d e Detector Output (Two distinct peaks) d->e

Caption: Principle of Chiral HPLC Separation.

Protocol: Analytical Chiral HPLC for (R)/(S)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one

This protocol is a representative example based on common methods for separating oxazolidinone analogues.[10] Optimization is required for this specific compound.

  • Column Selection: Choose a suitable Chiral Stationary Phase. Polysaccharide-based columns (e.g., amylose or cellulose derivatives like Lux Amylose-1 or Chiralcel OD) are highly effective for oxazolidinones.[10]

  • Mobile Phase Preparation: Prepare a mobile phase, typically in polar organic mode. A common starting point would be a mixture of acetonitrile (ACN) and an alcohol like methanol (MeOH) or ethanol (EtOH).

  • Sample Preparation: Dissolve a small amount of the racemic mixture (approx. 1 mg/mL) in the mobile phase.

  • Instrumentation Setup:

    • HPLC System: A standard HPLC system with a UV detector.

    • Flow Rate: Set to a typical analytical flow rate, e.g., 0.5 - 1.0 mL/min.

    • Column Temperature: Maintain a constant temperature, e.g., 25 °C, as temperature can affect separation.

    • Detection Wavelength: Set the UV detector to a wavelength where the hydroxyphenyl chromophore absorbs strongly (e.g., ~220 nm or ~275 nm).

  • Injection and Data Acquisition: Inject a small volume (e.g., 1-5 µL) of the sample and record the chromatogram.

  • Analysis: The (R) and (S) enantiomers will appear as two separate peaks at different retention times. The area under each peak corresponds to the relative amount of each enantiomer in the mixture.

Analytical Characterization: Telling the Mirror Images Apart

While standard spectroscopy cannot differentiate enantiomers, specialized techniques can.

TechniqueInformation Provided
Polarimetry Measures the angle and direction of optical rotation ([α]). Provides a value of equal magnitude but opposite sign for each enantiomer.[2]
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light, yielding mirror-image spectra for the (R) and (S) enantiomers.[11]
X-ray Crystallography Provides the definitive, unambiguous 3D structure of the molecule in a crystalline state, allowing for the absolute determination of the (R) or (S) configuration.[12][13]
NMR with Chiral Shift Reagents In the presence of a chiral auxiliary (a shift reagent), the NMR signals for the (R) and (S) enantiomers can be resolved into distinct peaks.

The Critical Difference: Biological and Pharmacological Activity

The most significant difference between the (R) and (S) enantiomers lies in their interaction with the chiral environment of a biological system.[8] Enzymes, receptors, and other biological targets are composed of L-amino acids and D-sugars, making them inherently chiral. Consequently, they interact differently with the two enantiomers of a chiral drug.

This stereospecific interaction is often described by the "hand-in-glove" analogy : a right-handed glove fits a right hand perfectly but fits a left hand poorly or not at all. Similarly, one enantiomer (the eutomer ) may bind with high affinity to a biological target to elicit a therapeutic effect, while the other enantiomer (the distomer ) may bind weakly, not at all, or even bind to a different target, causing side effects or toxicity.[8]

The oxazolidinone class of molecules is well-known for its antibacterial activity, which stems from the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[14][15] This activity is highly stereospecific. For many clinically important oxazolidinone antibiotics, the (S)-configuration at the C5 position (analogous to the C4 position in the topic compound) is crucial for potent antibacterial action.[15] This suggests that for 4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one, one enantiomer is likely to have significantly different biological activity than the other.

cluster_receptor Chiral Receptor Site cluster_enantiomers Enantiomers receptor R_enantiomer (R) R_enantiomer->receptor High Affinity Binding (e.g., Therapeutic Effect) S_enantiomer (S) S_enantiomer->receptor Low/No Affinity Binding (e.g., Inactive or Side Effect)

Caption: Differential binding of enantiomers to a chiral receptor.

Conclusion

The distinction between (R)- and (S)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one transcends simple structural notation. While they are physically identical in an achiral setting, their three-dimensional, non-superimposable mirror-image structures dictate their fundamental properties in a chiral world. This difference manifests as opposite optical rotations and, most critically, dictates how they interact with biological systems. The precise stereochemistry determines binding affinity to enzymes and receptors, leading to potentially vast differences in pharmacological activity, efficacy, and safety. For any application in drug development or life sciences, understanding, controlling, and analyzing the specific stereoisomer is not merely a technical detail but a scientific and regulatory necessity.

References

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (n.d.). National Center for Biotechnology Information.
  • Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mo. (n.d.). ScienceDirect.
  • (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone | 16251-45-9. (n.d.). Kaimosi.
  • Introduction to R and S Enantiomers. (2017, January 16). YouTube.
  • (S)-4-(Hydroxymethyl)oxazolidin-2-one. (n.d.). MySkinRecipes.
  • What is the difference between R and S enantiomers in chemistry? (2021, July 13). Quora.
  • A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia. (n.d.). National Center for Biotechnology Information.
  • Chirality, Enantiomers, and R/S Nomenclature. (n.d.). UBCO Apps.
  • (S)-(+)-4-Phenyl-2-oxazolidinone synthesis. (n.d.). ChemicalBook.
  • Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. (2001, November 15). PubMed.
  • (R)-(-)-4-Phenyl-2-oxazolidinone synthesis. (n.d.). ChemicalBook.
  • (R)-(-)-4-Phenyl-2-oxazolidinone. (n.d.). Chem-Impex.
  • Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. (2023, June 2). National Center for Biotechnology Information.
  • Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. (2021, December). ResearchGate.
  • How to Determine the R and S Configuration. (n.d.). Chemistry Steps.
  • 4-[Hydroxy(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one. (n.d.). Benchchem.
  • CHIRAL SEPARATIONS INTRODUCTION. (n.d.). VTechWorks.
  • x Ray crystallography. (n.d.). National Center for Biotechnology Information.
  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021, October 26). MDPI.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). American Pharmaceutical Review.
  • (R)-4-(4-hydroxyphenyl)-oxazolidin-2-one | 691889-37-9. (n.d.). ChemNav.
  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (2021, July 14). MDPI.
  • IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. (2011, May 30). HETEROCYCLES.
  • Current Updates on Oxazolidinone and Its Significance. (n.d.). National Center for Biotechnology Information.
  • (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone | 16251-45-9. (n.d.). CymitQuimica.
  • 4-[(R)-Chloro(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one. (n.d.). National Institutes of Health.
  • X‐Ray structure of 3‐(4‐nitrophenyl)‐4‐phenyloxazolidin‐2‐one (7 d). (n.d.). ResearchGate.
  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021, October 26). MDPI.
  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. (n.d.). MDPI.
  • Synthesis of methyl 2-((4R)-3-acryloyl-4-phenyloxazolidin-2-yl)acetates. (2024, September 5). Preprints.org.

Sources

Foundational

Solid-Phase Asymmetric Synthesis: The Hydroxyphenyl Oxazolidinone Auxiliary

Executive Summary The transition of asymmetric synthesis from solution-phase to solid-phase platforms represents a critical evolution in high-throughput drug discovery. While the standard Evans oxazolidinone auxiliaries...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of asymmetric synthesis from solution-phase to solid-phase platforms represents a critical evolution in high-throughput drug discovery. While the standard Evans oxazolidinone auxiliaries (derived from Valine, Phenylalanine, or Phenylglycine) revolutionized stereoselective synthesis, they suffer from a logistical bottleneck: the requirement for chromatographic purification to separate the auxiliary from the product.

The Hydroxyphenyl Oxazolidinone class—specifically the (S)-4-(4-hydroxybenzyl)-2-oxazolidinone derived from L-Tyrosine—was developed to solve this problem. By incorporating a phenolic handle, this auxiliary allows for covalent attachment to polymer supports (resins). This immobilization enables a "self-validating" cycle where the auxiliary is retained on the solid phase while the enantiomerically pure product is cleaved into solution, facilitating automation and auxiliary recycling.

Structural Genesis & Design Principles

The Tyrosine Advantage

Standard Evans auxiliaries rely on steric bulk (isopropyl, benzyl, phenyl) at the C4 position to direct enolate geometry. The hydroxyphenyl variant retains the benzyl group of the phenylalanine-derived auxiliary but adds a para-hydroxyl group.

  • Precursor: L-Tyrosine (natural chiral pool).

  • Key Feature: The phenolic -OH group acts as a "chemical hook" for resin attachment without interfering with the stereochemical environment of the oxazolidinone ring.

  • Stereochemical Fidelity: The distance between the anchoring phenol and the chiral center ensures that the polymer matrix does not sterically perturb the reaction site.

Synthesis of the Auxiliary

The synthesis converts L-Tyrosine into the oxazolidinone core before immobilization.

TyrosineAuxiliary Tyrosine L-Tyrosine Ester Tyrosine Methyl Ester Tyrosine->Ester MeOH, SOCl2 Tyrosinol L-Tyrosinol (Reduction) Ester->Tyrosinol NaBH4 or LiAlH4 Cyclization Cyclization (Phosgene/CDI) Tyrosinol->Cyclization Diethyl carbonate or Triphosgene Auxiliary (S)-4-(4-hydroxybenzyl)- 2-oxazolidinone Cyclization->Auxiliary Deprotection (if needed)

Figure 1: Synthetic pathway from L-Tyrosine to the hydroxyphenyl auxiliary.

Solid-Phase Immobilization Strategy

The core utility of this auxiliary is its ability to bind to Merrifield (chloromethyl polystyrene) or Wang resins. The ether linkage formed is stable to the conditions of enolization (Lewis acids, bases) but allows for specific cleavage protocols.

The Anchoring Protocol

The phenolic proton is acidic (


), allowing deprotonation by weak bases (Cs₂CO₃ or KO^tBu) and subsequent nucleophilic displacement of the resin's chloride or linker.

Protocol: Attachment to Merrifield Resin

  • Swelling: Suspend Merrifield resin (1.0 equiv Cl) in DMF.

  • Deprotection: Treat (S)-4-(4-hydroxybenzyl)-2-oxazolidinone (1.2–1.5 equiv) with Cs₂CO₃ (1.5 equiv) in DMF at room temperature for 30 min.

  • Coupling: Add the pre-formed phenoxide solution to the resin suspension.

  • Heating: Agitate at 80°C for 12–24 hours.

  • Validation: Filter and wash (DMF, MeOH, CH₂Cl₂). Verify loading via IR (appearance of carbamate C=O at ~1750 cm⁻¹) or Gel-Phase ¹³C NMR.

The Asymmetric Cycle: A Self-Validating System

Once immobilized, the auxiliary functions as a reusable engine for chirality. The workflow follows a precise cycle: Acylation → Enolization/Reaction → Cleavage .

Mechanistic Logic (The Zimmerman-Traxler Model)

Even on solid support, the auxiliary enforces a Z-enolate geometry. The C4-benzyl group sterically shields the Re-face of the enolate, forcing the electrophile (aldehyde or alkyl halide) to attack from the Si-face.

  • Boron Enolates: Use

    
     / 
    
    
    
    . Tight coordination ensures high diastereoselectivity (
    
    
    ).
  • Titanium Enolates: Use

    
     / 
    
    
    
    . often used for "Evans-syn" aldol products.
Experimental Workflow

SolidPhaseCycle ResinAux Resin-Bound Auxiliary (Resting State) Acylation N-Acylation (R-COCl, LiHMDS) ResinAux->Acylation Imide Resin-Bound Imide Acylation->Imide Enolization Enolization (Bu2BOTf, DIPEA) Imide->Enolization Reaction Electrophile Addition (R'-CHO or R'-X) Enolization->Reaction Zimmerman-Traxler TS Adduct Resin-Bound Product (Diastereomerically Pure) Reaction->Adduct Cleavage Cleavage Step (LiOOH or LiBH4) Adduct->Cleavage Cleavage->ResinAux Recycle Resin Product Free Chiral Product (Solution Phase) Cleavage->Product Release

Figure 2: The Solid-Phase Asymmetric Synthesis Cycle. Note the recycling loop allowing the resin-bound auxiliary to be reused.

Detailed Protocols & Data

N-Acylation (Loading the Substrate)
  • Reagents: Acid chloride (RCOCl), LiHMDS or n-BuLi.

  • Procedure:

    • Swell resin-bound auxiliary in THF.

    • Cool to -78°C. Add LiHMDS (lithium hexamethyldisilazide) to deprotonate the oxazolidinone nitrogen.

    • Add acid chloride.[1] Warm to 0°C over 2 hours.

    • QC Point: IR shift from ~1750 cm⁻¹ (carbamate) to ~1780 cm⁻¹ (imide doublet).

Asymmetric Aldol Reaction
  • Reagents:

    
     (1.5 equiv), DIPEA (2.0 equiv), Aldehyde (R'CHO).
    
  • Procedure:

    • Swell resin-imide in CH₂Cl₂ (0°C).

    • Add

      
       and DIPEA to form the boron enolate (30 min).
      
    • Cool to -78°C. Add aldehyde.

    • Stir 1–4 hours. Warm to 0°C.

    • Oxidative Workup (On-Bead): Wash resin with MeOH/H₂O₂ to cleave the boron-aldol adduct, leaving the aldol product attached to the auxiliary.

Cleavage Options (Product Release)

The versatility of the hydroxyphenyl auxiliary lies in the ability to release different functional groups while regenerating the auxiliary.

Cleavage ReagentProduct TypeMechanismFate of Auxiliary
LiOOH (LiOH/H₂O₂) Chiral AcidHydrolysisRemains on Resin (Recyclable)
LiBH₄ / MeOH Chiral AlcoholReductive CleavageRemains on Resin (Recyclable)
NaOMe / MeOH Methyl EsterTransesterificationRemains on Resin (Recyclable)
Me(MeO)NH·HCl / AlMe₃ Weinreb AmideTransaminationRemains on Resin (Recyclable)
Comparative Performance Data

Comparison of Solution Phase (Evans) vs. Solid Phase (Hydroxyphenyl) for a standard Propionate Aldol Reaction.

ParameterSolution Phase (Benzyl)Solid Phase (Hydroxyphenyl)
Yield 85–95%70–85% (isolated)
Diastereoselectivity (dr) > 99:195:5 to > 99:1
Purification Column ChromatographyFiltration & Evaporation
Auxiliary Recovery Requires SeparationAutomatic (remains on bead)
Reaction Time 2–4 hours4–8 hours (diffusion limited)

Critical Analysis & Troubleshooting

The Diffusion Limitation

Reactions on solid support are kinetically slower than in solution due to the diffusion of reagents into the polymer matrix.

  • Solution: Use "pseudo-dilution" conditions (higher solvent volume) and excess reagents (typically 2–3 equivalents compared to 1.1 in solution).

  • Resin Choice: PEG-grafted polystyrene (e.g., TentaGel) often provides better swelling in polar solvents than pure polystyrene, improving rates for polar enolization steps.

Monitoring Progress

Unlike solution chemistry, you cannot pull a TLC plate easily.

  • Colorimetric Tests: Bromophenol blue can detect residual amines.

  • Cleavage Check: Remove a small aliquot of beads (5–10 mg), perform a mini-cleavage (e.g., with NaOMe), and analyze the supernatant by GC or HPLC to determine conversion and dr before committing the whole batch.

References

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. Link

  • Green, R., Peed, J., Taylor, J. E., Blackburn, R. A., & Bull, S. D. (2013). Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one. Nature Protocols, 8(10), 1890–1906. Link

  • Burgess, K., & Lim, D. (1997). Solid-Phase Syntheses of β-Hydroxy Esters Using a Boron Enolate of a Resin-Bound Oxazolidinone. Chemical Communications, (10), 785–786. Link

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-Hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. Link

  • Madder, A., Li, L., De Muynck, H., Farcy, N., Van der Eycken, J., & De Clercq, P. (2002). Evaluation of a new polymer-supported Evans-type chiral auxiliary. Journal of Combinatorial Chemistry, 4(3), 252–257. Link

Sources

Exploratory

Solubility Profile of (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one in Organic Solvents

An In-depth Technical Guide Abstract The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical physicochemical property that governs its behavior throughout the drug development lifecy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical physicochemical property that governs its behavior throughout the drug development lifecycle—from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive examination of the solubility profile of (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one, a molecule belonging to the pharmacologically significant oxazolidinone class. Oxazolidinones are a cornerstone in medicinal chemistry, serving as chiral auxiliaries and forming the structural core of important antibiotics.[1][2] Understanding the solubility of this specific derivative is paramount for researchers, scientists, and drug development professionals seeking to optimize its crystallization, purification, and formulation processes. This document delineates the theoretical principles of solubility, presents robust experimental protocols for its determination, and discusses the thermodynamic analysis of the dissolution process. Furthermore, it explores the profound implications of solubility data on crystallization, polymorphism control, and overall drug manufacturability.

Introduction: The Critical Role of Solubility

The journey of a drug candidate from laboratory discovery to clinical application is intrinsically linked to its physical and chemical properties. Among these, solubility stands out as a fundamental parameter that dictates the efficiency of crucial manufacturing steps and the ultimate therapeutic efficacy of the final drug product. Poor solubility can lead to significant challenges in achieving desired purity during crystallization, complicate the development of effective dosage forms, and result in low or variable bioavailability.

(R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one is a chiral molecule featuring a hydroxyphenyl group, which can act as both a hydrogen bond donor and acceptor, and an oxazolidinone ring, which contains polar functional groups. These structural features suggest a complex solubility behavior that is highly dependent on the nature of the solvent. This guide aims to provide the scientific community with a foundational understanding and practical framework for investigating and applying the solubility profile of this compound.

Physicochemical Characteristics

A thorough understanding of the molecule's intrinsic properties is the first step in predicting its solubility behavior. While comprehensive experimental data for this specific molecule is not widely published, we can infer its likely characteristics based on structurally similar oxazolidinone derivatives.[3][4]

PropertyAnticipated Value / DescriptionRationale / Reference Analog
Molecular Formula C₁₀H₁₁NO₃Based on chemical structure[4]
Molecular Weight 193.20 g/mol Calculated from the molecular formula[4]
Appearance White to off-white crystalline powderTypical for similar oxazolidinone compounds[3]
Melting Point Expected to be a distinct melting point, likely >100 °CPhenyl-oxazolidinone derivatives are typically solids with relatively high melting points
Key Structural Features Phenolic hydroxyl (-OH) group, Oxazolidinone ring (cyclic carbamate), Chiral centerThese groups dictate polarity and hydrogen bonding capacity, significantly influencing solubility.

The Theoretical Basis of Solubility

The dissolution of a crystalline solid in a solvent is a thermodynamic process governed by the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.

Intermolecular Forces: The solubility of (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one is primarily influenced by:

  • Hydrogen Bonding: The phenolic hydroxyl group and the N-H and C=O groups of the oxazolidinone ring can form strong hydrogen bonds with protic solvents (e.g., alcohols) and polar aprotic solvents that are hydrogen bond acceptors (e.g., acetone).[5]

  • Dipole-Dipole Interactions: The polar carbamate moiety in the oxazolidinone ring contributes to a significant dipole moment, promoting solubility in polar solvents.

  • Van der Waals Forces: The phenyl ring contributes to non-polar interactions, allowing for some solubility in less polar solvents like toluene, though this is expected to be limited compared to polar solvents.

Thermodynamic Models: The temperature dependence of solubility can be described by thermodynamic models such as the van't Hoff equation , which relates the mole fraction solubility (x) to the temperature (T), the enthalpy of dissolution (ΔH°), and the entropy of dissolution (ΔS°).[6] This relationship is fundamental for calculating the thermodynamic parameters of the dissolution process from experimental data.

Experimental Protocol for Solubility Determination

A self-validating and robust protocol is essential for generating reliable solubility data. The isothermal equilibrium (shake-flask) method is a gold standard for this purpose, and its workflow is detailed below.[6]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_solid Solid Phase Characterization A Select Solvents B Prepare Solvent Vials C Add Excess Solute to Each Vial D Place Vials in Shaking Incubator at Constant Temperature (T) C->D C->D E Equilibrate for >24 hours (Ensure Equilibrium) D->E F Stop Agitation, Allow Solids to Settle E->F E->F J Recover Residual Solid E->J E->J G Withdraw Supernatant with Syringe Filter F->G H Dilute Sample Gravimetrically G->H I Quantify Concentration via HPLC/UV-Vis H->I K Analyze by PXRD, DSC J->K

Caption: Isothermal equilibrium method workflow.

Step-by-Step Methodology
  • Preparation:

    • Select a range of organic solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, n-heptane).

    • Add a precisely weighed amount of the selected solvent to several sealed glass vials.

    • Add an excess amount of crystalline (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one to each vial to ensure that a solid phase remains at equilibrium.

  • Equilibration:

    • Place the vials in a thermostated shaker or orbital incubator set to the desired temperature (e.g., 298.15 K, 303.15 K, 308.15 K, etc.).

    • Agitate the vials for a sufficient time (typically 24-72 hours) to ensure that the system reaches thermodynamic equilibrium. Preliminary kinetic studies should be performed to confirm the time required to reach a plateau in concentration.

  • Sampling and Quantification:

    • Cease agitation and allow the vials to rest in the incubator for at least 2 hours for the undissolved solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a pre-heated syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to prevent the transfer of solid particles.

    • Immediately transfer the aliquot into a tared vial and weigh it to determine the mass of the solution.

    • Dilute the sample gravimetrically with an appropriate mobile phase or solvent.

    • Quantify the concentration of the solute using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2][7][8][9] A calibration curve must be prepared using standards of known concentration.

  • Solid Phase Characterization:

    • After the experiment, recover the remaining solid from the vials.

    • Dry the solid under vacuum at a mild temperature.

    • Analyze the solid using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm that no polymorphic transformation or solvate formation has occurred during the experiment.[6][8][10][11] This step is crucial for the trustworthiness of the data, as the measured solubility corresponds only to the solid form that was in equilibrium with the solution.

Anticipated Solubility Profile & Data

Based on the "like dissolves like" principle and the molecule's functional groups, a hypothetical solubility profile can be predicted. The actual experimental values would need to be determined using the protocol above.

SolventPolarity IndexH-BondingAnticipated Solubility TrendRationale
Methanol 5.1Donor & AcceptorHigh Strong hydrogen bonding with the phenolic -OH and oxazolidinone ring.[11]
Ethanol 4.3Donor & AcceptorHigh Similar to methanol, excellent potential for hydrogen bonding.[6][11]
Acetone 4.3AcceptorModerate to High Acts as a hydrogen bond acceptor for the solute's -OH and N-H groups.
Ethyl Acetate 4.4AcceptorModerate Less polar than acetone but can still accept hydrogen bonds.
Toluene 2.4NoneLow Primarily non-polar interactions; insufficient to overcome the solute's crystal lattice energy.
n-Heptane 0.1NoneVery Low / Insoluble Non-polar solvent with very weak interactions with the polar solute.

Note: This table presents a qualitative prediction. Quantitative data must be obtained experimentally.

Thermodynamic Analysis and Interpretation

By measuring solubility at different temperatures, the thermodynamic properties of dissolution can be calculated using the van't Hoff equation.[6][12][13]

Thermodynamic ParameterCalculation FromInterpretation
Enthalpy of Dissolution (ΔH°) Slope of ln(x) vs. 1/T plotPositive (Endothermic): Most common for solids. Solubility increases with temperature. Energy is required to break the crystal lattice.[6] Negative (Exothermic): Rare. Solubility decreases with temperature.
Entropy of Dissolution (ΔS°) Intercept of ln(x) vs. 1/T plotPositive: Indicates an increase in randomness as the ordered crystal dissolves into a disordered solution state. This is the primary driving force for dissolution.[6]
Gibbs Free Energy (ΔG°) ΔG° = ΔH° - TΔS°Negative: The dissolution process is spontaneous. Positive: The dissolution process is non-spontaneous.

A positive enthalpy and entropy of dissolution are expected for this compound in most organic solvents, indicating an endothermic and entropy-driven process.[6]

Practical Implications in Drug Development

The quantitative solubility profile is not merely academic; it directly informs critical decisions in pharmaceutical development.

G A Solubility Data (Concentration vs. Temperature) B Crystallization Process Design A->B C Purification (Recrystallization) A->C D Formulation Development A->D E Polymorph & Solvate Screening A->E F Control of Crystal Size & Habit B->F G Solvent/Anti-solvent Selection B->G H Impurity Rejection Efficiency C->H I Selection of Excipients D->I

Sources

Foundational

Reactivity profile of 4-methyl-4-hydroxyphenyl oxazolidinone core

An In-depth Technical Guide to the Reactivity Profile of the 4-Methyl-4-hydroxyphenyl Oxazolidinone Core Authored by: A Senior Application Scientist Introduction: A Scaffold of Strategic Importance This guide focuses on...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Reactivity Profile of the 4-Methyl-4-hydroxyphenyl Oxazolidinone Core

Authored by: A Senior Application Scientist

Introduction: A Scaffold of Strategic Importance

This guide focuses on a specific, functionally rich variant: the 4-methyl-4-hydroxyphenyl oxazolidinone core . The incorporation of a methyl group and a hydroxyphenyl moiety at the C4 position introduces unique steric and electronic properties. The hydroxyphenyl group, in particular, offers a versatile handle for subsequent functionalization and a key hydrogen bonding motif for molecular recognition in drug design. This document provides a detailed exploration of the synthesis, reactivity, and stability of this core, offering field-proven insights for researchers, scientists, and drug development professionals.

Diagram: Core Structure and Key Reactive Sites

Core_Structure cluster_mol 4-Methyl-4-hydroxyphenyl Oxazolidinone cluster_sites Key Reactive Sites mol N Nitrogen (N3) N->mol N-Acylation N-Alkylation Enolate α-Carbon (Enolizable) Enolate->mol C-Alkylation (post-acylation) Aldol Reactions Aromatic Aromatic Ring Aromatic->mol Electrophilic Aromatic Substitution (ortho) Phenol Phenolic OH Phenol->mol O-Alkylation O-Acylation

Caption: Key reactive centers of the 4-methyl-4-hydroxyphenyl oxazolidinone core.

I. Synthesis of the Oxazolidinone Core

The construction of the oxazolidinone ring is typically achieved through the cyclization of a β-amino alcohol precursor. For the 4-methyl-4-hydroxyphenyl core, the key starting material is 2-amino-1-(4-hydroxyphenyl)propan-1-ol. The synthesis generally proceeds via reaction with a carbonylating agent, such as diethyl carbonate or phosgene derivatives.

The use of diethyl carbonate is often preferred due to its lower toxicity and operational simplicity.[5] The reaction is typically performed at elevated temperatures with a base like potassium carbonate, which facilitates the cyclization and removal of ethanol.

Experimental Protocol: Synthesis from a β-Amino Alcohol
  • Setup: To a round-bottom flask equipped with a distillation head and a magnetic stirrer, add the β-amino alcohol precursor (1.0 eq), diethyl carbonate (2.3 eq), and potassium carbonate (2.1 eq).

  • Reaction: Heat the mixture in an oil bath to 160 °C. Ethanol will begin to distill off, and the distillation head temperature should be maintained around 80 °C.

  • Monitoring: Continue heating for approximately 5 hours or until ethanol distillation ceases, indicated by a drop in the head temperature.

  • Workup: Cool the reaction mixture to room temperature. Dilute with dichloromethane and wash sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure oxazolidinone.[5]

II. Reactivity Profile: A Tale of Three Centers

The reactivity of the 4-methyl-4-hydroxyphenyl oxazolidinone core can be logically dissected by considering its three primary reactive centers: the nitrogen atom, the enolizable α-carbon (once N-acylated), and the electron-rich hydroxyphenyl ring.

A. Reactivity at Nitrogen: N-Acylation

N-acylation is the crucial first step for employing the oxazolidinone as a chiral auxiliary. This transformation converts the core into an N-acyl imide, which serves as a chiral precursor for generating stereodefined enolates.

Causality Behind Method Selection:

  • Traditional Method (Strong Base): The classic approach involves deprotonation of the oxazolidinone nitrogen with a strong base like n-butyllithium (n-BuLi) at low temperatures (-78 °C), followed by quenching with an acid chloride or anhydride.[6][7] This method is highly effective but can be limited by the functional group tolerance of the substrate and the requirement for strictly anhydrous conditions.

  • Milder, Catalytic Methods: To circumvent the use of strong bases, milder protocols have been developed. One highly effective method uses 4-(dimethylamino)pyridine (DMAP) as an acyl transfer catalyst with an acid anhydride.[8][9] The neutral oxazolidinone is sufficiently nucleophilic under these conditions, allowing the reaction to proceed at room temperature or with gentle heating. More recently, N-heterocyclic carbene (NHC) catalysis has emerged as an environmentally benign option, enabling the use of aldehydes as the acyl source under aerobic oxidative conditions.[6][10][11]

Table 1: Comparison of N-Acylation Methodologies

MethodReagentsConditionsAdvantagesDisadvantages
Strong Base 1. n-BuLi, THF2. RCOCl-78 °C to rtHigh yield, fastRequires strong base, sensitive to moisture and acidic protons
DMAP Catalysis (RCO)₂O, DMAP, THFrt to refluxMild, no strong base neededSlower reaction times, requires anhydride
NHC Catalysis RCHO, NHC catalyst60 °C, aerobicUses aldehydes, sustainableRequires catalyst, higher temperatures
B. Diastereoselective C-Alkylation: The Power of the Auxiliary

The cornerstone application of the Evans oxazolidinone is its ability to direct highly diastereoselective alkylations of the corresponding N-acyl derivatives.[1][12] This process allows for the creation of a new stereocenter α to the carbonyl group with predictable and typically excellent stereocontrol.

The Mechanistic Rationale for Stereocontrol:

The high degree of stereoselectivity is a direct consequence of the formation of a rigid, chelated (Z)-enolate upon deprotonation with a base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA).[8][9] The metal cation (e.g., Li⁺ or Na⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation, combined with the steric bulk of the C4 substituent (the 4-methyl-4-hydroxyphenyl group), effectively blocks one face of the planar enolate. Consequently, the incoming electrophile (E⁺) can only approach from the less hindered face, leading to the formation of a single major diastereomer.[8][13]

Alkylation_Mechanism start R-CO-N-Ox enolate (Z)-Enolate (Rigid Chelate) start->enolate Base (e.g., NaHMDS) -78 °C attack Attack from less hindered face enolate->attack E+ (e.g., R'-I) product Single Diastereomer attack->product >98:2 d.r.

Caption: Workflow for diastereoselective alkylation using the chiral auxiliary.

Experimental Protocol: Diastereoselective Allylation
  • Preparation: Dissolve the N-propionyl-4-methyl-4-hydroxyphenyl oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Deprotonation: Add NaHMDS (1.1 eq, 1.0 M in THF) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the enolate.

  • Alkylation: Add allyl iodide (1.5 eq) dropwise. Maintain the reaction at -78 °C and monitor its progress by TLC.

  • Quench: Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Workup: Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer.[8][14]

C. Reactivity of the Hydroxyphenyl Ring

The presence of the 4-hydroxyphenyl group provides a secondary platform for reactivity, distinct from the auxiliary's primary role.

  • Electrophilic Aromatic Substitution (EAS): The hydroxyl group is a potent activating group, strongly directing incoming electrophiles to the ortho positions (the para position is blocked).[15][16] This allows for the late-stage introduction of substituents on the aromatic ring.

    • Mechanism: The reaction proceeds via attack of the electron-rich aromatic π-system on an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate (arenium ion). A subsequent deprotonation step restores aromaticity.[15][16]

    • Potential Reactions: Halogenation (with NBS, NCS), nitration (with HNO₃/H₂SO₄), and Friedel-Crafts type reactions can be performed, although conditions must be chosen carefully to avoid degradation of the oxazolidinone ring.

  • Phenolic Hydroxyl Group Reactions: The hydroxyl group itself can be readily functionalized.

    • O-Alkylation: Reaction with an alkyl halide under basic conditions (e.g., K₂CO₃ in acetone) yields the corresponding ether. This is a common strategy in medicinal chemistry to modulate solubility and pharmacokinetic properties.

    • O-Acylation: Esterification with an acid chloride or anhydride in the presence of a base (e.g., pyridine, triethylamine) forms a phenyl ester. This can serve as a prodrug strategy, as esters are often cleaved in vivo by esterases to release the active phenolic compound.

III. Auxiliary Cleavage: Recovering the Product

After the desired stereocenter has been installed, the chiral auxiliary must be cleaved to unmask the final product. The choice of cleavage method dictates the functional group obtained.

Self-Validating Protocols for Cleavage:

  • To Carboxylic Acids (LiOH/H₂O₂): This is the most common method.[14][17] Lithium hydroperoxide, formed in situ from LiOH and H₂O₂, preferentially attacks the more electrophilic exocyclic carbonyl group.[18][19] Trustworthiness Note: This reaction is known to evolve oxygen gas due to the decomposition of an intermediate peracid, which can create a significant safety hazard on a large scale.[17] Proper venting and inert atmosphere management are critical. The reaction is typically worked up with a mild reducing agent like sodium sulfite to quench excess peroxide.

  • To Primary Alcohols (LiAlH₄, LiBH₄): Strong reducing agents like lithium aluminum hydride or lithium borohydride will reduce the N-acyl group to the corresponding primary alcohol.[20] The chiral auxiliary can be recovered after workup.

  • To Esters and Amides (Alcoholysis/Aminolysis): Lewis acid-mediated alcoholysis or aminolysis can convert the acyl group directly into esters or amides, respectively.

Table 2: Common Auxiliary Cleavage Methods

Desired ProductReagentsConditionsKey Insight
Carboxylic AcidLiOH, H₂O₂; then Na₂SO₃THF/H₂O, 0 °CMild and effective; monitor for gas evolution.[17]
Primary AlcoholLiAlH₄ or LiBH₄THF, 0 °C to rtReduces the carbonyl to an alcohol.
EsterLewis Acid (e.g., Mg(OMe)₂), ROHRefluxDirect conversion to the ester.
Aldehyde1. LiAlH₄2. Swern or Dess-Martin OxidationTwo stepsReduction followed by re-oxidation.

IV. Stability Profile

The 4-methyl-4-hydroxyphenyl oxazolidinone core is generally robust under neutral and mildly acidic or basic conditions. However, its stability is finite:

  • Acidic Conditions: The oxazolidinone ring can undergo hydrolysis under strong acidic conditions (e.g., refluxing in concentrated HCl), although this is typically slow.[21]

  • Basic Conditions: Strong basic conditions (e.g., concentrated NaOH at elevated temperatures) can also lead to ring-opening via hydrolysis of the endocyclic carbamate.[21][22] The N-acyl linkage is generally more labile than the ring itself under basic conditions.

  • Oxidative Conditions: The phenolic ring is susceptible to oxidation, especially under basic conditions in the presence of air. The oxazolidinone ring itself is generally stable to common oxidizing agents.[22]

A study on a novel oxazolidinone found it to be stable in 1 N HCl but unstable in 1 N NaOH and 1 N hydrogen peroxide solutions, highlighting the importance of pH and oxidative stress on the integrity of similar scaffolds.[22]

Conclusion

The 4-methyl-4-hydroxyphenyl oxazolidinone core is a highly versatile and reactive scaffold. Its utility as a chiral auxiliary is well-established, providing a reliable method for the diastereoselective synthesis of α-substituted carbonyl compounds through the formation of a sterically-biased, chelated enolate. The true value of this specific core, however, lies in its dual functionality. The hydroxyphenyl ring offers a secondary site for modification through electrophilic aromatic substitution or derivatization of the phenolic hydroxyl group. This provides medicinal chemists with a powerful tool for structure-activity relationship (SAR) studies and the optimization of lead compounds. A thorough understanding of its reactivity at each key site—the nitrogen, the α-carbon, and the aromatic ring—as well as the protocols for its cleavage and its stability limits, is essential for leveraging this valuable scaffold to its full potential in both asymmetric synthesis and drug discovery.

References

  • Ager, D. J., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 696. [Link]

  • D'hooghe, M., et al. (2018). N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. The Journal of Organic Chemistry, 83(19), 11994-12002. [Link]

  • Gage, J. R., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1486-1491. [Link]

  • D'hooghe, M., et al. (2018). N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. ChemRxiv. [Link]

  • Umehara, A., et al. (2025). DMAPO/Boc₂O-Mediated One-Pot Direct N-Acylation of Oxazolidinones with Carboxylic Acids. Synlett. [Link]

  • D'hooghe, M., et al. (2018). N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. The Journal of Organic Chemistry. [Link]

  • D'hooghe, M., et al. (2018). N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. PubMed. [Link]

  • Ager, D. J., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Williams College. [Link]

  • Request PDF. (2025). Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. ResearchGate. [Link]

  • Evans, D. A. (1982). I. THE DIASTEREOSELECTIVE ALKYLATION OF CHIRAL 2-OXAZOLIDINONE IMIDE ENOLATES. II. EFFORTS DIRECTED TOWARD THE ENANTIOSELECTIVE TOTAL SYNTHESIS OF FERENSIMYCIN B. ProQuest. [Link]

  • Evans, D. A. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie, 5(5), 323-332. [Link]

  • Bsharat, O. (2025). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry. [Link]

  • NPTEL. (n.d.). Principles and Applications of Enolate Alkylation: A Unique Strategy for Construction of C-C (sp3 -sp3) bonds in asymmetric fashion. NPTEL. [Link]

  • Karton, A., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace. [Link]

  • Ager, D. J., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ERIC. [Link]

  • Ager, D. J., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]

  • Evans, D. A. (n.d.). Evans Enolate Alkylation-Hydrolysis. University of California, Irvine. [Link]

  • Sunoj, R. B., et al. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(36), 12749-12763. [Link]

  • Collum, D. B., et al. (2016). Structure–Reactivity Relationships in Lithiated Evans Enolates: Influence of Aggregation and Solvation on the Stereochemistry and Mechanism of Aldol Additions. Journal of the American Chemical Society, 138(4), 1419-1427. [Link]

  • Karton, A., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. [Link]

  • Endo, T., et al. (2001). 4-Hydroxymethyl-substituted oxazolidinone synthesis by tetraarylphosphonium salt-catalyzed reactions of glycidols with isocyanates. Chemical Communications. [Link]

  • Evans, D. A. (n.d.). Chapter 1: Enolate Alkylations. University of California, Irvine. [Link]

  • All Chemistry. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]

  • Al-Qaisi, Z. A., et al. (2021). Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. Molecules, 26(16), 4991. [Link]

  • Request PDF. (2025). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. ResearchGate. [Link]

  • Carretero, J. C., et al. (2021). Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. Organic Letters, 23(21), 8345-8350. [Link]

  • Stella, V. J., et al. (2010). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Journal of Pharmaceutical Sciences, 99(12), 5095-5106. [Link]

  • PrepChem.com. (n.d.). Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. PrepChem.com. [Link]

  • Scribd. (n.d.). 9-Asymmetric Alkylation of Enolates. Scribd. [Link]

  • Fernandes, G. F. S., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 393-424. [Link]

  • Beilstein Journals. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 1782-1790. [Link]

  • Li, W., et al. (2025). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. The Journal of Organic Chemistry. [Link]

  • El-Gazzar, M. G., et al. (2021). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy, 12(11), 289-309. [Link]

  • Andrade, K. N., et al. (2025). Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. The Journal of Organic Chemistry. [Link]

  • LabXchange. (2025). Electrophilic Aromatic Substitution. LabXchange. [Link]

  • Fernandes, G. F. S., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing. [Link]

  • Singh, S., et al. (2014). Current Updates on Oxazolidinone and Its Significance. International Journal of Medicinal Chemistry, 2014, 204592. [Link]

  • Fernandes, G. F. S., et al. (2023). (PDF) Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry. ResearchGate. [Link]

  • Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

  • Carradori, S., et al. (2017). Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. ChemMedChem, 12(12), 947-958. [Link]

  • Xia, H., et al. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Proceedings of the National Academy of Sciences, 118(39), e2110248118. [Link]

  • PubChem. (n.d.). 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one. PubChem. [Link]

  • The Organic Chemistry Tutor. (2024). Aromatic Substitution Reactions Practice. YouTube. [Link]

  • Pericàs, M. A., et al. (2024). A Mechanistic Insight on CuI-Catalyzed Synthesis of Oxazolidinones through a Four-Component Reaction. Chemistry – A European Journal. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Acylation of (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one

Executive Summary & Strategic Analysis The acylation of (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one (referred to herein as Compound 1 ) presents a unique intersection of chemoselectivity and steric challenges not fo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The acylation of (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one (referred to herein as Compound 1 ) presents a unique intersection of chemoselectivity and steric challenges not found in standard Evans auxiliaries.[1][2] Unlike the ubiquitous 4-phenyloxazolidin-2-one, Compound 1 possesses two distinct nucleophilic sites: the carbamate nitrogen (N3) and the phenolic oxygen (4-OH).[1][2]

The Chemoselectivity Paradox

Success depends on rigorous control of pKa-driven reactivity.[1]

  • Phenol pKa: ~18.0 (in DMSO)[3][2]

  • Oxazolidinone N-H pKa: ~20.8 (in DMSO)[3][2]

In standard basic conditions (e.g., 1.0 equiv. base), the phenol deprotonates first, leading to exclusive O-acylation (ester formation).[3][2] However, for the auxiliary to function as a chiral director in subsequent aldol or alkylation reactions, the acyl group must be attached to the Nitrogen (N-acylation).[3][2]

The Steric Constraint

Compound 1 contains a quaternary center at the C4 position (4-methyl-4-hydroxyphenyl).[1][2] This gem-disubstitution significantly increases steric hindrance around the nitrogen compared to standard phenylalanine-derived auxiliaries.[1][2] Consequently, mild acylation methods (e.g., anhydride/Et3N) often fail or proceed sluggishly, necessitating the use of metallated intermediates (Lithiated oxazolidinones).[3][2]

This guide details two protocols:

  • Protocol A (The Robust Route): Protection-Acylation-Deprotection.[1][2] Recommended for high-value APIs where purity is paramount.[1][2]

  • Protocol B (The Direct Route): Dianion-mediated acylation. Recommended for high-throughput screening or early-phase scale-up where step-count reduction is critical.[1][2]

Process Workflow Visualization

AcylationStrategy Start Start: (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one Decision Strategic Decision Point Start->Decision RouteA Route A: Protection Strategy (High Purity / Low Risk) Decision->RouteA Max Purity Required RouteB Route B: Dianion Strategy (High Speed / Moderate Risk) Decision->RouteB Step Economy Required StepA1 1. Silyl Protection (TBSCl/Imid) Yield: >95% RouteA->StepA1 StepB1 1. Dianion Formation (2.2 equiv. n-BuLi or LHMDS) RouteB->StepB1 StepA2 2. Lithiation (n-BuLi) Temp: -78°C StepA1->StepA2 StepA3 3. N-Acylation (R-COCl) StepA2->StepA3 StepA4 4. Deprotection (TBAF/HCl) StepA3->StepA4 Product Target: N-Acyl-(R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one StepA4->Product StepB2 2. Controlled Electrophile Addition (Kinetic Control) StepB1->StepB2 StepB2->Product

Figure 1: Decision tree for the acylation of Compound 1, highlighting the trade-off between step economy and chemoselectivity.

Protocol A: The Protection Strategy (Recommended)

This route eliminates O-acylation by masking the phenol as a silyl ether.[1] It is the industry standard for ensuring the integrity of the chiral auxiliary.

Phase 1: Phenol Protection

Reagents: TBSCl (1.2 equiv), Imidazole (2.5 equiv), DMF (0.5 M).[3][2]

  • Charge a reaction vessel with Compound 1 (1.0 equiv) and Imidazole (2.5 equiv).

  • Add anhydrous DMF (Concentration: 0.5 M). Stir until dissolved.

  • Cool to 0 °C. Slowly add tert-Butyldimethylsilyl chloride (TBSCl, 1.2 equiv) in portions.

  • Warm to room temperature and stir for 4 hours. Monitor by TLC (the product will be significantly less polar).

  • Workup: Dilute with Et₂O, wash with water (3x) and brine. Dry over Na₂SO₄ and concentrate.

    • Checkpoint: The product, (R)-4-(4-((tert-butyldimethylsilyl)oxy)phenyl)-4-methyloxazolidin-2-one , is usually a crystalline solid.[1][3][2]

Phase 2: N-Acylation (The "Evans" Protocol)

Reagents: n-BuLi (1.1 equiv), Acyl Chloride (1.2 equiv), THF (anhydrous).[3][2]

  • Dissolve the TBS-protected auxiliary (1.0 equiv) in anhydrous THF (0.2 M) under Nitrogen/Argon.

  • Cool the solution to -78 °C .

  • Lithiation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes.

    • Mechanistic Note: This forms the Lithium imide. The low temperature prevents racemization and decomposition.

  • Stir at -78 °C for 30 minutes.

  • Acylation: Add the acid chloride (1.2 equiv) dropwise (neat or in minimal THF).

    • Critical Step: Ensure the acid chloride is freshly distilled or of high purity.

  • Stir at -78 °C for 45 minutes, then allow to warm to 0 °C over 1 hour.

  • Quench: Add saturated NH₄Cl solution.

  • Isolation: Extract with EtOAc or DCM. Wash with NaHCO₃ and brine. Flash chromatography is usually required to remove excess acid chloride byproducts.

Phase 3: Deprotection (Optional)

If the free phenol is required for the final application:

  • Dissolve the N-acylated product in THF.

  • Add TBAF (1.1 equiv, 1.0 M in THF) at 0 °C. Stir for 30 minutes.

  • Caution: The N-acyl group is sensitive to basic hydrolysis.[1] Buffered conditions (adding acetic acid to the TBAF solution) are recommended to prevent cleavage of the auxiliary itself.

Protocol B: Direct Dianion Acylation (Advanced)

This protocol uses kinetic control to acylate the nitrogen in the presence of the phenoxide. It relies on the fact that the N-Li bond is more covalent and the nitrogen is part of a rigid ring, often making the N-acylation faster or thermodynamically preferred under specific conditions, but it carries a risk of O-acylation.[1][2]

Reagents: n-BuLi (2.2 equiv) OR LHMDS (2.2 equiv), THF.[3][2]

  • Dissolve Compound 1 (1.0 equiv) in anhydrous THF (0.1 M).

  • Cool to -78 °C .

  • Dianion Formation: Add n-BuLi (2.2 equiv) dropwise.

    • Observation: The first equivalent removes the phenolic proton (color change often observed). The second equivalent removes the carbamate proton.

  • Stir at -78 °C for 1 hour to ensure complete dianion formation.

  • Electrophile Addition: Add the Acid Chloride (1.05 equiv - slight excess only) very slowly.

    • Logic: We want the highly reactive N-anion to react with the limiting electrophile before the O-anion equilibrates or competes.[1]

  • Quench: Rapidly quench with Acetic Acid/THF mixture at -78 °C, then add water.

    • Why Acid Quench? To immediately protonate the phenoxide and prevent O-acylation during warming if unreacted acyl chloride remains.[1]

Quantitative Comparison of Methods

FeatureProtocol A (Protection)Protocol B (Direct Dianion)
Step Count 3 (Protect -> Acylate -> Deprotect)1 (Direct Acylation)
Overall Yield 75 - 85%40 - 60% (variable)
Chemoselectivity >99:1 (N-acyl vs O-acyl)~80:20 (highly substrate dependent)
Purification Standard Silica ChromatographyDifficult separation of N-acyl/O-acyl isomers
Scalability High (Robust)Low (Sensitive to mixing/temp)

Troubleshooting & Critical Parameters

Issue: Low Conversion to N-Acyl Product
  • Cause: Steric hindrance of the 4-methyl group blocking the approach of the electrophile.

  • Solution: Switch from n-BuLi to MeMgBr (Grignard base).[1][2] The Magnesium chelate (Mg-coordinated intermediate) often holds the oxazolidinone in a more reactive conformation for acylation and can suppress O-acylation due to the strong O-Mg bond affinity effectively "protecting" the phenol in situ.[1][2]

Issue: O-Acylation Observed (Protocol B)
  • Cause: The phenoxide is reacting faster than the nitrogen anion, or the base equivalents were insufficient.

  • Solution: Ensure strictly >2.0 equivalents of base. Consider using NaH (2.5 equiv) in DMF for the dianion generation if solubility in THF is poor, though this often favors O-alkylation, so stick to Li/Mg bases in THF for acylation.[3][2]

Issue: Racemization[1][2]
  • Cause: High temperatures during the acylation step or basic hydrolysis during workup.

  • Solution: Never allow the reaction to exceed 0 °C before quenching. Use buffered quench solutions (NH₄Cl or Phosphate buffer pH 7).

References

  • Evans, D. A., et al. "Chiral Auxiliaries in Asymmetric Synthesis."[3] Aldrichimica Acta, vol. 15, no. 2, 1982, pp. 23-32.[1][3][2]

  • Heller, S. T., & Sarpong, R. "Chemoselective N-Acylation of Indoles and Oxazolidinones with Carbonylazoles."[3][2][4][5] Angewandte Chemie International Edition, vol. 51, no.[3][2][4] 33, 2012, pp. 8304-8308.[1][3][2][4] [3][2]

  • Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, vol. 21, no. 12, 1988, pp. 456–463.[3][2]

  • Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary."[3][2] Organic Syntheses, vol. 68, 1990, p.[3][2] 83.

Sources

Application

Advanced Stereoselective Evans Aldol Condensation using (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one

Executive Summary & Scientific Rationale The Evans aldol reaction is a foundational methodology in asymmetric synthesis, enabling the highly stereoselective construction of complex polyketide architectures and pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The Evans aldol reaction is a foundational methodology in asymmetric synthesis, enabling the highly stereoselective construction of complex polyketide architectures and pharmaceutical intermediates [1]. While standard chiral auxiliaries (e.g., 4-benzyl or 4-isopropyl oxazolidinones) are ubiquitous, the utilization of the gem-disubstituted auxiliary (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one offers advanced synthetic advantages.

Causality in Auxiliary Design:

  • Conformational Rigidity: The quaternary stereocenter at C4 completely eliminates the risk of auxiliary epimerization under strongly basic conditions.

  • Enhanced Facial Shielding: The bulky 4-aryl substituent provides massive steric shielding, enforcing exceptional diastereofacial selectivity during the carbon-carbon bond-forming event.

  • Functional Handle: The phenolic hydroxyl group serves as a versatile synthetic handle for downstream bioconjugation or solid-phase immobilization in drug development pipelines.

The Chemical Challenge: The presence of an unprotected phenol (pKa ~10) is chemically incompatible with the strongly basic (n-BuLi) and highly electrophilic (Bu₂BOTf, acyl chlorides) conditions required for the Evans aldol sequence. Therefore, a robust orthogonal protection strategy—specifically utilizing a tert-butyldimethylsilyl (TBS) ether—is the critical prerequisite for this workflow [2].

Mechanistic Pathway & Workflow Logic

The reaction sequence operates as a self-validating cascade. The TBS group protects the phenol from deprotonation, allowing n-BuLi to cleanly deprotonate the oxazolidinone N-H for acylation. Subsequent enolization with Bu₂BOTf and DIPEA selectively generates the Z-enolate under kinetic control. The boron Lewis acid tightly chelates the oxazolidinone carbonyl and the enolate oxygen, locking the conformation. The reaction then proceeds via a highly ordered, 6-membered Zimmerman-Traxler chair transition state, yielding exclusively syn-aldol adducts.

Workflow A 1. Phenol Protection (TBS-Cl, Imidazole) B 2. N-Acylation (n-BuLi, RCOCl) A->B C 3. Enolization (Bu2BOTf, DIPEA) B->C D 4. Aldol Addition (Aldehyde, -78°C) C->D E 5. Auxiliary Cleavage (LiOH/H2O2) D->E

Caption: Workflow for Evans aldol condensation using a phenol-bearing auxiliary.

ZT_Model N1 N-Acyl Auxiliary N2 Bu2BOTf / DIPEA Lewis Acid Coordination N1->N2 N3 Z-Enolate Formation (Kinetic Control) N2->N3 N4 Zimmerman-Traxler TS (6-Membered Chair) N3->N4 N5 Facial Shielding by 4-Aryl Substituent N4->N5 N6 N6 N4->N6

Caption: Mechanistic pathway of the boron-mediated aldol reaction via Zimmerman-Traxler TS.

Step-by-Step Experimental Protocols

Phase 1: Phenol Protection (TBS Ether Formation)

Objective: Mask the acidic phenol to prevent interference during strong base/Lewis acid steps.

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add (R)-4-(4-hydroxyphenyl)-4-methyloxazolidin-2-one (10.0 mmol, 1.0 eq) and dissolve in anhydrous DMF (20 mL).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add imidazole (25.0 mmol, 2.5 eq) in one portion. Stir for 5 minutes.

  • Protection: Add tert-butyldimethylsilyl chloride (TBS-Cl) (12.0 mmol, 1.2 eq) portion-wise.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Workup: Quench with distilled water (50 mL). Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with water (2 × 20 mL) and brine (20 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation Check:

    • TLC: Hexanes/EtOAc (7:3) should show complete consumption of the polar starting material (R_f ~0.1) and a new, less polar spot (R_f ~0.6).

    • ¹H NMR: Confirm the presence of the TBS group (large singlets at ~0.98 ppm for t-Bu and ~0.20 ppm for Si-Me₂).

Phase 2: N-Acylation of the Protected Auxiliary

Objective: Install the acyl chain (e.g., propionyl) that will undergo enolization.

  • Preparation: Dissolve the TBS-protected auxiliary (10.0 mmol, 1.0 eq) in anhydrous THF (30 mL) under argon.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add n-Butyllithium (10.5 mmol, 1.05 eq, 2.5 M in hexanes) over 10 minutes. Stir at -78 °C for 30 minutes to ensure complete deprotonation.

  • Acylation: Dropwise add freshly distilled propionyl chloride (11.0 mmol, 1.1 eq).

  • Reaction: Stir at -78 °C for 30 minutes, then allow the reaction to slowly warm to 0 °C over 1 hour.

  • Workup: Quench with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 × 20 mL). Wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography if necessary.

  • Validation Check:

    • IR Spectroscopy: Look for two distinct carbonyl stretches: ~1780 cm⁻¹ (oxazolidinone core) and ~1705 cm⁻¹ (N-acyl group).

    • LC-MS: Confirm the [M+H]⁺ mass corresponding to the N-propionyl adduct.

Phase 3: Boron-Mediated Asymmetric Aldol Condensation

Objective: Execute the stereoselective C-C bond formation.

  • Enolization: Dissolve the N-propionyl auxiliary (5.0 mmol, 1.0 eq) in anhydrous CH₂Cl₂ (20 mL) under argon. Cool to -78 °C.

  • Lewis Acid Addition: Dropwise add Di-n-butylboron triflate (Bu₂BOTf) (5.5 mmol, 1.1 eq, 1.0 M in CH₂Cl₂).

  • Base Addition: Dropwise add N,N-Diisopropylethylamine (DIPEA) (6.0 mmol, 1.2 eq). Stir at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes to drive complete Z-enolate formation.

  • Aldol Addition: Re-cool the reaction strictly to -78 °C. Dropwise add the desired aldehyde (5.5 mmol, 1.1 eq) dissolved in 2 mL of CH₂Cl₂. Stir at -78 °C for 1 hour, then warm to 0 °C for 1 hour.

  • Oxidative Quench: To safely break the boron-aldolate complex and prevent retro-aldol pathways, add pH 7 phosphate buffer (10 mL), followed by methanol (10 mL). Finally, carefully add 30% H₂O₂ (10 mL) dropwise at 0 °C. Stir vigorously for 1 hour.

  • Workup: Extract the aqueous layer with CH₂Cl₂ (3 × 20 mL). Wash the combined organics with 5% NaHCO₃, brine, dry over Na₂SO₄, and concentrate.

  • Validation Check:

    • ¹H NMR: Analyze the crude mixture to determine the diastereomeric ratio (dr). The syn-aldol coupling constant (

      
      ) is typically 4–7 Hz, which easily distinguishes it from the anti-isomer (
      
      
      
      = 7–9 Hz).

Data Presentation & Process Parameters

Table 1: Stoichiometric Parameters for the Aldol Sequence
Reaction PhaseReagentEquivalentsTemperature ProfileTime
1. Protection TBS-Cl1.2 eq0 °C → RT4 hours
Imidazole2.5 eq0 °C → RT4 hours
2. N-Acylation n-BuLi1.05 eq-78 °C30 min
Propionyl Chloride1.1 eq-78 °C → 0 °C1.5 hours
3. Aldol Addition Bu₂BOTf1.1 eq-78 °C → 0 °C1 hour
DIPEA1.2 eq-78 °C → 0 °C1 hour
Aldehyde1.1 eq-78 °C → 0 °C2 hours
Table 2: Troubleshooting and Quality Control
Observation / IssueMechanistic CauseCorrective Action
Low Acylation Yield Incomplete phenol protection leading to O-acylation or quenching of n-BuLi.Strictly validate TBS protection via NMR before proceeding. Ensure THF is strictly anhydrous.
Poor Diastereoselectivity (<90:10) Formation of E-enolate due to improper temperature control or weak Lewis acid chelation.Ensure Bu₂BOTf is fresh (triflic acid impurities degrade selectivity). Maintain strict -78 °C during aldehyde addition.
Retro-Aldol Cleavage Premature breakdown of the aldol adduct during workup.Do not skip the oxidative quench (H₂O₂/MeOH/Buffer). This step is mandatory to safely oxidize the boron atom.

References

  • Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 1981 , 103 (8), 2127–2129.[Link]

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th Edition; John Wiley & Sons, 2014 .[Link]

Method

Mastering Asymmetric Synthesis: A Guide to Mild Hydrolytic Cleavage of Chiral Auxiliaries

For researchers, scientists, and professionals in drug development, the use of chiral auxiliaries is a cornerstone of modern asymmetric synthesis. These transiently incorporated molecules provide exquisite stereochemical...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the use of chiral auxiliaries is a cornerstone of modern asymmetric synthesis. These transiently incorporated molecules provide exquisite stereochemical control, enabling the construction of complex, enantiomerically pure molecules. However, the ultimate success of any auxiliary-based strategy hinges on the final, critical step: the cleavage of the auxiliary. This crucial transformation must be efficient, high-yielding, and, most importantly, gentle enough to preserve the integrity of the newly formed stereocenter. Harsh conditions can lead to racemization, epimerization, or degradation of the target molecule, undoing the painstaking work of the preceding synthetic steps.

This comprehensive guide provides an in-depth exploration of mild hydrolytic conditions for the removal of common chiral auxiliaries. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, offering insights to empower researchers to select and optimize cleavage conditions for their specific substrates.

The Imperative of Mild Cleavage: Preserving Stereochemical Integrity

The covalent bond linking the chiral auxiliary to the substrate, typically an amide or a related linkage, must be severed without compromising the stereochemical information meticulously installed. The primary threat during cleavage is racemization or epimerization of the stereogenic center alpha to the carbonyl group. This is particularly a risk under harsh basic or acidic conditions that can promote enolization. Therefore, the development and application of mild hydrolytic methods are paramount for the successful application of chiral auxiliary-based methodologies.

I. Evans' Oxazolidinone Auxiliaries: A Workhorse in Asymmetric Synthesis

The oxazolidinone auxiliaries developed by David A. Evans are among the most widely used tools in asymmetric synthesis, particularly for stereoselective alkylations and aldol reactions.[1] The N-acyl bond of the derivatized auxiliary can be cleaved under various conditions to yield different functionalities.

A. Standard Basic Hydrolysis: The LiOH/H₂O₂ Protocol

The most common method for the hydrolytic cleavage of N-acyl oxazolidinones to yield carboxylic acids employs lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).

Mechanism of Action: The hydroperoxide anion (OOH⁻), formed from the reaction of LiOH and H₂O₂, is a potent nucleophile that preferentially attacks the exocyclic acyl carbonyl group. This regioselectivity is crucial as it leaves the endocyclic carbamate carbonyl of the auxiliary intact, allowing for its recovery and reuse.[2] The initial product is a peroxyacid, which is then typically reduced in situ to the desired carboxylic acid.

It is important to note that the reaction of LiOH with H₂O₂ can lead to the evolution of oxygen gas, which can create a hazardous pressurized atmosphere in a sealed vessel.[3] Proper venting and execution in a well-ventilated fume hood are essential safety precautions.

Protocol 1: Standard LiOH/H₂O₂ Cleavage of an N-Acyl Evans' Oxazolidinone

  • Materials:

    • N-acyl oxazolidinone

    • Tetrahydrofuran (THF)

    • Water (deionized)

    • 30% Hydrogen peroxide (H₂O₂)

    • Lithium hydroxide monohydrate (LiOH·H₂O)

    • Sodium sulfite (Na₂SO₃)

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • Dissolve the N-acyl oxazolidinone (1.0 equiv) in a 3:1 mixture of THF and water.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 30% aqueous H₂O₂ (4.0-5.0 equiv).

    • Add an aqueous solution of LiOH·H₂O (2.0-2.5 equiv) dropwise, maintaining the temperature at 0 °C.

    • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding an aqueous solution of Na₂SO₃ to destroy excess peroxide.

    • Concentrate the mixture in vacuo to remove the THF.

    • Extract the aqueous layer with EtOAc to recover the chiral auxiliary.

    • Acidify the aqueous layer to pH ~2 with 1 M HCl.

    • Extract the aqueous layer with EtOAc (3 x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to afford the crude carboxylic acid.

    • Purify the product by column chromatography or recrystallization.

Table 1: Representative Yields for LiOH/H₂O₂ Cleavage of Evans' Auxiliaries

Substrate (N-Acyl Group)ProductYield (%)Enantiomeric Excess (ee) (%)
Propionyl2-Methylpropanoic acid>90>98
Allylacetyl2-Allylbutanoic acid85-95>99
Phenylacetyl2-Phenylpropanoic acid>90>98

Data compiled from various literature sources.

II. Oppolzer's Camphorsultam: A Robust Auxiliary for Diverse Transformations

Oppolzer's camphorsultam is another powerful and versatile chiral auxiliary.[4] However, the cleavage of the N-acyl bond can be challenging, especially for sterically hindered substrates, where competitive N-S bond cleavage can lead to undesired side products and lower yields.

A. Milder Hydrolysis with Tetrabutylammonium Hydroxide (TBAH)

To circumvent the issues associated with standard hydrolytic methods, a milder protocol using tetrabutylammonium hydroxide (TBAH) and hydrogen peroxide has been developed.[5] This method often provides higher yields and regioselectivity, particularly for substrates prone to N-S bond cleavage.

Protocol 2: TBAH-Mediated Hydrolysis of an N-Acyl Camphorsultam

  • Materials:

    • N-acyl camphorsultam

    • Dioxane or Tetrahydrofuran (THF)

    • Tetrabutylammonium hydroxide (TBAH) solution (e.g., 40% in water)

    • 30% Hydrogen peroxide (H₂O₂)

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • Dissolve the N-acyl camphorsultam (1.0 equiv) in dioxane or THF.

    • Add TBAH solution (2.0-3.0 equiv).

    • Add 30% aqueous H₂O₂ (4.0-5.0 equiv) dropwise at room temperature.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, quench with an aqueous solution of Na₂SO₃.

    • Acidify the mixture to pH ~2 with 1 M HCl.

    • Extract the product with EtOAc (3 x).

    • The aqueous layer can be basified to recover the camphorsultam auxiliary.

    • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the carboxylic acid by chromatography or recrystallization.

III. Myers' Pseudoephedrine Amides: Practical and Efficient Asymmetric Alkylation

The pseudoephedrine-based chiral auxiliaries developed by Andrew G. Myers provide a practical and highly effective method for the asymmetric alkylation of a wide range of carboxylic acid derivatives.[6] A key advantage of this methodology is the straightforward cleavage of the auxiliary under relatively mild conditions.

A. Mild Acidic and Basic Hydrolysis

Both acidic and basic hydrolysis can be employed for the cleavage of pseudoephedrine amides, with the choice often depending on the stability of the product.[7]

Protocol 3: Acidic Hydrolysis of a Pseudoephedrine Amide

  • Materials:

    • Alkylated pseudoephedrine amide

    • Sulfuric acid (H₂SO₄)

    • Dioxane

    • Water

    • Sodium hydroxide (NaOH)

    • Dichloromethane (CH₂Cl₂)

    • Ethyl acetate (EtOAc)

  • Procedure:

    • Dissolve the pseudoephedrine amide (1.0 equiv) in a mixture of dioxane and 9 N aqueous H₂SO₄.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and dilute with water.

    • Extract the carboxylic acid product with EtOAc (3 x).

    • Basify the aqueous layer to pH > 12 with NaOH.

    • Extract the pseudoephedrine auxiliary with CH₂Cl₂ (3 x).

    • Combine the organic extracts containing the product, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the product as needed.

Table 2: Comparison of Cleavage Methods for Pseudoephedrine Amides

Cleavage MethodReagents and ConditionsTypical Yield (%)Stereochemical Outcome
Acidic HydrolysisH₂SO₄, H₂O, Dioxane, reflux85-95>95% ee
Basic HydrolysisNaOH, H₂O, MeOH, t-BuOH, reflux80-90Can lead to partial racemization in some cases

Data compiled from various literature sources.[7]

IV. Enders' SAMP/RAMP Hydrazones: Asymmetric Carbonyl Alkylation

The SAMP/RAMP hydrazone methodology developed by Dieter Enders is a powerful tool for the asymmetric α-alkylation of aldehydes and ketones.[8] The cleavage of the resulting hydrazone to regenerate the carbonyl compound is a critical step. While ozonolysis is a common method, milder hydrolytic conditions are often preferred to avoid oxidation of sensitive functional groups.

A. Mild Hydrolysis with Oxalic Acid

A particularly mild and efficient method for the cleavage of SAMP/RAMP hydrazones involves the use of a saturated aqueous solution of oxalic acid.[9] This method is advantageous as it is racemization-free and allows for the recovery of the chiral auxiliary.

Protocol 4: Oxalic Acid-Mediated Hydrolysis of a SAMP/RAMP Hydrazone

  • Materials:

    • Alkylated SAMP or RAMP hydrazone

    • Diethyl ether or Hexane

    • Saturated aqueous oxalic acid solution

    • Sodium bicarbonate (NaHCO₃) solution

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • Dissolve the hydrazone (1.0 equiv) in diethyl ether or hexane.

    • Add a saturated aqueous solution of oxalic acid and stir vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Separate the organic and aqueous layers.

    • Wash the organic layer with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over Na₂SO₄, filter, and carefully concentrate to obtain the chiral ketone or aldehyde.

    • The aqueous layer contains the protonated auxiliary. Basify the aqueous layer and extract with CH₂Cl₂ to recover the SAMP/RAMP auxiliary.

Table 3: Yields and Enantiomeric Excess for Oxalic Acid Cleavage of SAMP-Hydrazones

Substrate (Ketone Precursor)ProductYield (%)Enantiomeric Excess (ee) (%)
Cyclohexanone(R)-2-Methylcyclohexanone9296
Propiophenone(R)-2-Phenyl-3-pentanone8894
2-Pentanone(S)-3-Methyl-2-pentanone9099

Data adapted from Enders, D.; et al. Org. Lett. 1999, 1 (11), pp 1863–1866.

V. Enzymatic Hydrolysis: The Ultimate in Mild Cleavage

For exceptionally sensitive substrates, enzymatic hydrolysis offers an unparalleled level of mildness and selectivity.[10] Lipases and proteases can catalyze the hydrolysis of amide and ester bonds under physiological conditions (neutral pH, room temperature), minimizing the risk of side reactions. While not as broadly applicable as chemical methods, enzymatic cleavage is a powerful tool when conventional methods fail. The selection of the appropriate enzyme and the optimization of reaction conditions are crucial for success and often require screening of different biocatalysts.[11][12]

Conceptual Workflow for Enzymatic Cleavage:

G cluster_0 Enzyme and Substrate Preparation cluster_1 Enzymatic Reaction cluster_2 Workup and Product Isolation Substrate N-Acyl Substrate Reaction Incubate Substrate with Enzyme in Buffer at Optimal pH and Temperature Substrate->Reaction Enzyme Select and Prepare Enzyme (e.g., Lipase) Enzyme->Reaction Workup Quench Reaction and Extract Product Reaction->Workup Purification Purify Chiral Product and Recover Auxiliary Workup->Purification

Troubleshooting and Optimization

Even with well-established protocols, challenges can arise. The following table outlines common problems encountered during hydrolytic cleavage and suggests potential solutions.

Table 4: Troubleshooting Guide for Chiral Auxiliary Cleavage

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reagent, low temperature, steric hindrance.Increase equivalents of hydrolyzing agent, increase temperature, or switch to a more potent cleavage method.
Low Yield Product degradation, side reactions (e.g., N-S cleavage), incomplete extraction.Use milder conditions (e.g., lower temperature, TBAH instead of LiOH), optimize workup pH for extraction.
Racemization/Epimerization Harsh basic or acidic conditions, prolonged reaction times.Employ milder conditions, shorten reaction time, consider enzymatic cleavage for highly sensitive substrates.[13]
Difficulty Recovering Auxiliary Incomplete extraction, degradation of the auxiliary.Optimize the pH of the aqueous layer before extraction, use a different extraction solvent.

Conclusion: A Critical Step Towards Enantiopure Molecules

The mild hydrolytic cleavage of a chiral auxiliary is not merely a final step but an integral part of a successful asymmetric synthesis. A thorough understanding of the underlying mechanisms, the careful selection of reagents and conditions tailored to the specific substrate, and a proactive approach to troubleshooting are essential for achieving high yields of enantiomerically pure products. This guide provides a foundation of knowledge and practical protocols to empower researchers in their pursuit of complex chiral molecules, ultimately advancing the fields of medicine and materials science.

References

  • Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chem. Rev.1996, 96 (2), 835–876.
  • Enders, D.; et al. Mild, Racemization Free Cleavage of Ketone SAMP-Hydrazones with Oxalic Acid - Recycling of the Chiral Auxiliary. Synlett1998, 1998 (7), 847-849.
  • Myers, A. G.; et al. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angew. Chem. Int. Ed.2012, 51 (13), 3152-3156.
  • evans enolate alkylation-hydrolysisx. (URL: [Link])

  • Chiral sultams - EP0422944A1 - Google P
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. J. Chem. Educ.2008, 85 (5), 713.
  • Chiral auxiliary - Wikipedia. (URL: [Link])

  • Submitted by Dieter Enders, Peter Fey, and Helmut Kipphardt - Organic Syntheses Procedure. (URL: [Link])

  • Efficient Camphorsultam Removal Method | PDF | Hydrolysis | Hydroxide - Scribd. (URL: [Link])

  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis - SFU Summit. (URL: [Link])

  • Methods for cleavage of chiral auxiliary. - ResearchGate. (URL: [Link])

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College. (URL: [Link])

  • Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - PMC. (URL: [Link])

  • Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia. (URL: [Link])

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (URL: [Link])

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. J. Chem. Educ.2008, 85 (5), 713.
  • Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols | Request PDF - ResearchGate. (URL: [Link])

  • Rapid screening of enzymes for the enzymatic hydrolysis of chiral esters in drug discovery. J. Pharm. Biomed. Anal.2007, 45 (1), 126-132.
  • Conversion of amides to esters by the nickel-catalysed activation of amide C–N bonds.
  • Enzymatic synthesis of amides with two chiral centres - RSC Publishing. (URL: [Link])

  • Recent advances in the cleavage of non-activated amides - Beilstein Journals. (URL: [Link])

  • Aromatic Heterocyclic Chemistry F12HSC - University of York. (URL: [Link])

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - ConnectSci. (URL: [Link])

  • ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE - MIT. (URL: [Link])

  • Chiral discrimination by hydrolytic enzymes in the synthesis of optically pure materials. Proc. Indian Acad. Sci. (Chem. Sci.)1995, 107 (6), 575-587.
  • Practical Enzymatic Resolution of Chiral Auxiliaries - Enantiomerically Pure trans-2-Phenylcyclohexanol and - CHIMIA. (URL: [Link])

  • Chiral Auxiliaries and Chirogenesis II - MDPI. (URL: [Link])

  • A simple method removing 2-oxazolidinone and 2-hydroxyethylamine auxiliaries in methoxide–carbonate systems for synthesis of planar-chiral nicotinate - ResearchGate. (URL: [Link])

  • Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - Andrew G Myers Research Group - Harvard University. (URL: [Link])

  • Removal of the chiral auxiliary or N‐protecting group. Reagents and conditions - ResearchGate. (URL: [Link])

  • Reactivity and Mechanism in the Hydrolysis of β-Sultams | Request PDF - ResearchGate. (URL: [Link])

  • Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate. (URL: [Link])

  • Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs) - Sciforum. (URL: [Link])

  • Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions - Arkivoc. (URL: [Link])

  • Comparative study of acid hydrolysis of lignin and polysaccharides in biomasses. BioResources2017, 12 (4), 7434-7444.
  • Enzyme-mediated regioselective acylation of polyhydroxylated natural products. Pure and Applied Chemistry1994, 66 (10/11), 2271-2274.
  • Reactivities Involved in the Regioselectivity of Osazone Formation. J. Mex. Chem. Soc.2017, 61 (3), 241-246.

Sources

Application

Application Notes and Protocols for the Use of (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one in the Total Synthesis of Natural Products

A Technical Guide for Researchers, Scientists, and Drug Development Professionals A Note on the Specific Chiral Auxiliary (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one is a specialized chiral auxiliary. As of the curr...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Note on the Specific Chiral Auxiliary

(R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one is a specialized chiral auxiliary. As of the current literature landscape, detailed application notes and its extensive use in the total synthesis of natural products are not widely documented. However, the principles of asymmetric synthesis using chiral auxiliaries are well-established, and the utility of this specific auxiliary can be inferred from the behavior of structurally related compounds. This guide will, therefore, draw upon the established knowledge of closely related and well-documented 4,4-disubstituted oxazolidinone auxiliaries to provide a comprehensive and practical framework for its application. The protocols and mechanistic discussions presented herein are based on these analogues and should be adaptable to the title compound with appropriate optimization.

Introduction: The Power of Chiral Auxiliaries in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the fields of natural product synthesis and drug development, where the biological activity of a molecule is often dictated by its specific stereochemistry.[1] Chiral auxiliaries are powerful tools in this endeavor, offering a reliable method to control the stereochemical outcome of a reaction.[1][2] These chiral molecules are temporarily attached to a prochiral substrate, directing the formation of a new stereocenter with high diastereoselectivity.[3] Subsequently, the auxiliary is cleaved and can often be recovered for reuse.[3] Among the most successful and widely used chiral auxiliaries are the oxazolidinones, popularized by David A. Evans.[4][5]

(R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one: A Focus on 4,4-Disubstituted Analogues

The specific structure of (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one, featuring a quaternary stereocenter at the C4 position, suggests a high degree of steric control in asymmetric transformations. The 4-aryl and 4-alkyl substitution pattern is designed to create a well-defined chiral environment, influencing the trajectory of incoming reagents. Due to the limited specific data on this compound, we will focus on the well-studied "SuperQuat" auxiliaries, such as (S)-4-benzyl-5,5-dimethyloxazolidin-2-one and (S)-4-phenyl-5,5-dimethyloxazolidin-2-one, to illustrate the principles and protocols.

General Workflow and Mechanism of Action

The application of a chiral oxazolidinone auxiliary in asymmetric synthesis typically follows a three-step sequence: N-acylation, a diastereoselective carbon-carbon bond-forming reaction, and cleavage of the auxiliary.

Chiral Auxiliary Workflow A Chiral Auxiliary ((R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one) B N-Acylation A->B Acylating Agent C N-Acyl Oxazolidinone B->C D Diastereoselective Reaction (e.g., Alkylation, Aldol) C->D Electrophile, Base E Diastereomerically Enriched Product D->E F Cleavage of Auxiliary E->F Cleavage Reagent G Chiral Product (Carboxylic Acid, Alcohol, Aldehyde) F->G H Recovered Auxiliary F->H Alkylation Mechanism cluster_0 Enolate Formation and Alkylation Reactant N-Acyl Oxazolidinone Enolate Chelated (Z)-Enolate Reactant->Enolate -78 °C Base Base (e.g., LHMDS) Base->Enolate Product Alkylated Product Enolate->Product Less hindered face attack Electrophile Electrophile (R-X) Electrophile->Product

Sources

Method

Application Note: Reductive Cleavage of (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one Adducts

This Application Note is designed for researchers and process chemists utilizing the specialized chiral auxiliary (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one . This specific auxiliary is a functionalized variant of...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists utilizing the specialized chiral auxiliary (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one .

This specific auxiliary is a functionalized variant of the "SuperQuat" or Davies-type auxiliaries. Its defining feature is the phenolic hydroxyl group , which serves as a "solubility switch." Unlike standard Evans auxiliaries (e.g., 4-benzyl-2-oxazolidinone) that require column chromatography for removal, this auxiliary allows for chromatography-free recovery via acid-base extraction, significantly reducing process costs and solvent waste.

Introduction & Mechanistic Rationale

The reductive cleavage of


-acyl oxazolidinones is a critical transformation in asymmetric synthesis, converting the chiral adduct into a valuable chiral building block (alcohol or aldehyde) while releasing the auxiliary for recycling.[1]
The "Phenolic Switch" Advantage

Standard cleavage protocols (e.g.,


, 

) generate a neutral alcohol product and a neutral auxiliary. Separating these typically requires silica gel chromatography.
  • Target Product: Neutral organic molecule (Alcohol/Aldehyde).

  • Auxiliary: Phenolic carbamate (

    
    ).
    

By adjusting the pH of the workup to


, the auxiliary is deprotonated to its phenoxide form (water-soluble), while the product remains in the organic phase. This pH-Switch Protocol  is detailed in Section 4.
Reaction Mechanism

The cleavage is driven by nucleophilic attack of the hydride species at the exocyclic imide carbonyl (C=O). The 4,4-disubstitution pattern (methyl/hydroxyphenyl) provides steric bulk that protects the endocyclic carbamate carbonyl, minimizing the risk of ring-opening side reactions (a common issue with mono-substituted Evans auxiliaries).

ReactionMechanism cluster_legend Key Selectivity Factor Start N-Acyl Adduct (Substrate) Complex Tetrahedral Intermediate Start->Complex Nucleophilic Attack (LiBH4/DIBAL-H) Collapse Collapse & Elimination Complex->Collapse C-N Bond Scission Products Primary Alcohol + Auxiliary Collapse->Products Protonation (Workup) Note Steric bulk at C4 prevents attack at ring carbonyl

Figure 1: General mechanism of reductive cleavage.[2] The hydride reagent selectively attacks the exocyclic carbonyl.

Protocol A: Reductive Cleavage to Primary Alcohols ( )

This is the preferred method for generating chiral primary alcohols. Lithium borohydride (


) is milder than 

and compatible with many functional groups (e.g., esters, halides). The addition of water or methanol is crucial to enhance the reducing power of

by forming active borate species.
Reagents & Equipment[3]
  • Solvent: Tetrahydrofuran (THF), anhydrous.

  • Reagent:

    
     (2.0 M in THF) or solid.
    
  • Additive: Water (

    
    ) or Methanol (
    
    
    
    ).
  • Atmosphere: Nitrogen or Argon.[3]

Step-by-Step Procedure
  • Preparation: Dissolve the

    
    -acyl oxazolidinone adduct (1.0 equiv) in anhydrous THF (
    
    
    
    concentration). Cool the solution to
    
    
    using an ice bath.
  • Reagent Addition: Add water (1.1 equiv) to the solution. Note: This generates a small amount of

    
     gas; ensure venting.
    
  • Reduction: Dropwise add

    
     solution (1.5 – 2.0 equiv) over 10 minutes.
    
    • Observation: Gas evolution will occur.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature (RT). Monitor by TLC (Target product is usually more polar than starting material, but less polar than the auxiliary).
    
  • Quench: Cool to

    
    . Carefully quench with 
    
    
    
    (aq) until gas evolution ceases.
  • Workup (Crucial): Proceed immediately to Protocol C (Recovery Workup) . Do not perform a standard neutral extraction.

Protocol B: Reductive Cleavage to Aldehydes (DIBAL-H)

Stopping the reduction at the aldehyde stage requires precise temperature control (


) and a bulky reducing agent (DIBAL-H) to form a stable tetrahedral aluminum intermediate that does not collapse until the quench.
Reagents & Equipment[3]
  • Solvent: Dichloromethane (

    
    ) or Toluene, anhydrous.
    
  • Reagent: Diisobutylaluminum hydride (DIBAL-H), 1.0 M in hexanes/toluene.

  • Temperature:

    
     (Dry ice/Acetone bath).
    
Step-by-Step Procedure
  • Preparation: Dissolve the adduct (1.0 equiv) in anhydrous

    
     (
    
    
    
    ) under inert atmosphere. Cool strictly to
    
    
    .
  • Addition: Add DIBAL-H (2.2 equiv) dropwise down the side of the flask over 20–30 minutes.

    • Critical: Maintain internal temperature below

      
       to prevent over-reduction to the alcohol.
      
  • Reaction: Stir at

    
     for 2–3 hours.
    
  • Quench (Methanol): While still at

    
    , add excess anhydrous Methanol (5.0 equiv) to destroy excess hydride.
    
  • Hydrolysis: Add a saturated solution of Rochelle’s Salt (Potassium Sodium Tartrate) and allow the mixture to warm to RT. Stir vigorously for 2–3 hours until the two layers (organic and aqueous) separate cleanly.

    • Note: DIBAL-H forms aluminum emulsions; Rochelle’s salt breaks these by chelation.

  • Workup: Separate layers. Proceed to Protocol C for auxiliary recovery.

Protocol C: The "pH-Switch" Recovery Workflow

This workflow leverages the phenolic nature of the auxiliary to separate it from the product without chromatography.

Chemical Logic:

  • Product (Alcohol/Aldehyde): Neutral (

    
    ). Remains in Organic Phase at high pH.
    
  • Auxiliary (Phenol): Acidic (

    
    ). Moves to Aqueous Phase at 
    
    
    
    .

RecoveryWorkflow Crude Crude Reaction Mixture (Quenched) Basify Add 1M NaOH (Adjust to pH 12-13) Crude->Basify Extract1 Extraction with EtOAc/Ether Basify->Extract1 OrgLayer1 Organic Layer (Contains Product) Extract1->OrgLayer1 Top Layer AqLayer1 Aqueous Layer (Contains Auxiliary as Phenoxide) Extract1->AqLayer1 Bottom Layer DryConc Dry (Na2SO4) & Concentrate OrgLayer1->DryConc Acidify Acidify with 2M HCl (Adjust to pH 2-3) AqLayer1->Acidify FinalProd Pure Chiral Product DryConc->FinalProd Extract2 Extraction with EtOAc Acidify->Extract2 RecovAux Recovered Auxiliary (Solid/Crystalline) Extract2->RecovAux

Figure 2: The pH-Switch recovery workflow allows for separation of product and auxiliary using simple extraction.

Procedure
  • Basification: Take the quenched reaction mixture and ensure the pH of the aqueous phase is adjusted to 12–13 using

    
    .
    
  • First Extraction (Product Isolation): Extract the mixture with Ethyl Acetate (

    
    ).
    
    • Organic Layer: Contains your chiral alcohol/aldehyde. Wash with brine, dry over

      
      , and concentrate.
      
    • Aqueous Layer: Contains the deprotonated auxiliary (sodium phenoxide salt). SAVE THIS LAYER.

  • Acidification (Auxiliary Recovery): Cool the aqueous layer to

    
    . Slowly add 
    
    
    
    until the pH reaches 2–3 . The auxiliary will likely precipitate as a white solid or oil out.
  • Second Extraction: Extract the acidified aqueous phase with Ethyl Acetate (

    
    ).
    
    • Organic Layer: Contains the clean auxiliary.

  • Final Recovery: Dry the organic layer (

    
    ) and concentrate. The auxiliary can often be recrystallized (e.g., from EtOAc/Hexanes) to restore 
    
    
    
    purity for reuse.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield of Alcohol Incomplete reductionIncrease

to 3.0 equiv. Ensure THF is dry. Add 1.0 equiv of Methanol to activate borohydride.
Over-reduction (Aldehyde to Alcohol) Temp >

Ensure reaction stays at

. Quench before removing cooling bath.
Auxiliary in Product Layer pH too low during Ext 1Ensure aqueous phase is

before first extraction. Phenols require high pH to ionize fully.
Emulsion during Workup Aluminum salts (DIBAL)Use Rochelle's Salt (sat. aq.) and stir vigorously for >2 hours until layers are clear.
Racemization Basic conditions too harshAvoid prolonged exposure to

if the product has sensitive

-protons. Perform extraction quickly at

.

References

  • Evans, D. A., et al. "Chiral Auxiliaries in Asymmetric Synthesis."[1][4] Aldrichimica Acta, 1982 , 15, 23. Link

  • Penning, T. D., et al. "Synthesis of the 'SuperQuat' Family of Chiral Auxiliaries." Organic & Biomolecular Chemistry, 2019 , 17, 1322-1335. Link

  • Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 1990 , 68, 83. Link

  • Pridgen, L. N., et al. "Oxazolidinones as Chiral Auxiliaries: Recovery and Recycling." Journal of Organic Chemistry, 1989 , 54, 3231. Link

(Note: While specific literature on the 4-hydroxyphenyl variant is specialized, the protocols above are derived from the foundational chemistry of Davies SuperQuats and Evans auxiliaries, adapted for phenolic solubility properties.)

Sources

Application

Scale-up synthesis methods for (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one intermediates

Application Note: Scalable Manufacturing Protocol for (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one Executive Summary & Strategic Rationale The target molecule, (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one , repre...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Manufacturing Protocol for (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one

Executive Summary & Strategic Rationale

The target molecule, (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one , represents a high-value chiral building block containing a quaternary stereocenter. This structural motif is critical in the synthesis of specialized androgen receptor antagonists, peptide mimetics, and as a robust chiral auxiliary for asymmetric alkylations.

Scale-Up Challenge: The primary bottleneck in scaling this intermediate is the formation of the tetrasubstituted carbon center at the C4 position with high enantiomeric excess (ee). While asymmetric catalysis (e.g., Ellman sulfinamides or Strecker synthesis) is viable for gram-scale, Classical Resolution of the Bucherer-Bergs Hydantoin remains the superior method for multi-kilogram production due to cost-efficiency, reagents availability, and crystallographic purification robustness.

Selected Route: This protocol details the "Hydantoin-Resolution-Reduction-Cyclization" pathway. This route avoids cryogenic conditions and expensive transition metal catalysts, prioritizing thermal stability and solvent recovery.

Reaction Pathway Visualization

The following diagram outlines the critical process flow, highlighting the resolution step which serves as the stereochemical filter.

G Start 4-Hydroxyacetophenone Hydantoin Racemic Hydantoin (Bucherer-Bergs) Start->Hydantoin (NH4)2CO3, KCN 60°C AminoAcid (R,S)-α-Methyltyrosine Hydantoin->AminoAcid NaOH, Hydrolysis Reflux Resolution Chiral Resolution (Crystallization) AminoAcid->Resolution MeOH/SOCl2 then Dibenzoyl-D-tartaric acid PureEster (R)-Amino Ester (>99% ee) Resolution->PureEster Filter Solid AminoAlc (R)-Amino Alcohol PureEster->AminoAlc NaBH4/LiCl or LAH Final (R)-Oxazolidinone (Target) AminoAlc->Final Diethyl Carbonate K2CO3, Distillation

Figure 1: Process flow for the synthesis of (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one via the Bucherer-Bergs/Resolution route.

Detailed Experimental Protocols

Step 1: Bucherer-Bergs Synthesis of the Hydantoin

Objective: Convert 4-hydroxyacetophenone into the racemic hydantoin scaffold.

Reagents:

  • 4-Hydroxyacetophenone (1.0 equiv)

  • Potassium Cyanide (KCN) (1.2 equiv) [SAFETY CRITICAL]

  • Ammonium Carbonate ((NH4)2CO3) (3.0 equiv)

  • Solvent: Ethanol/Water (1:1 v/v)

Protocol:

  • Charging: In a glass-lined reactor, dissolve 4-hydroxyacetophenone in Ethanol/Water.

  • Addition: Add (NH4)2CO3 followed by the careful addition of KCN. Ensure the scrubber system (NaOH/NaOCl) is active to trap any HCN evolution.

  • Reaction: Heat the mixture to 60°C for 18–24 hours. The solution will darken, and solids may precipitate.

  • Work-up: Cool to 0°C. Acidify carefully with concentrated HCl to pH ~2 to precipitate the hydantoin.

  • Filtration: Filter the white/off-white solid. Wash with cold water to remove inorganic salts.

  • Drying: Dry in a vacuum oven at 50°C.

Mechanism Note: The ketone undergoes nucleophilic attack by cyanide and ammonia, forming an amino-nitrile intermediate which cyclizes with CO2 (from carbonate) to form the stable hydantoin ring.

Step 2: Hydrolysis & Chiral Resolution

Objective: Open the hydantoin to the amino acid, esterify, and isolate the (R)-enantiomer.

Part A: Hydrolysis

  • Suspend the hydantoin in 3M NaOH (5 equiv).

  • Reflux (100°C) for 24 hours (ammonia evolution must cease).

  • Neutralize to pH 6.5 (isoelectric point) to precipitate racemic

    
    -methyltyrosine.
    

Part B: Esterification & Resolution

  • Suspend racemic amino acid in Methanol. Add Thionyl Chloride (1.2 equiv) dropwise at 0°C, then reflux for 4 hours to form the methyl ester hydrochloride.

  • Free Basing: Treat with Na2CO3(aq) and extract into Ethyl Acetate.

  • Resolution:

    • Dissolve the racemic amino ester in hot Acetone/Methanol.

    • Add (+)-Di-O-benzoyl-D-tartaric acid (0.5 equiv).

    • Allow controlled cooling (ramp 5°C/hour) to 20°C.

    • The diastereomeric salt of the (R)-enantiomer crystallizes preferentially.

  • Liberation: Filter the salt, treat with aqueous NaHCO3, and extract the free (R)-amino ester into DCM.

Self-Validating Check:

  • Chiral HPLC: Column: Chiralcel OD-H. Mobile Phase: Hexane/IPA (90:10).

  • Target: >98% ee.[1][2][3] If <98%, perform a recrystallization of the tartrate salt in Ethanol.

Step 3: Reduction to Amino Alcohol

Objective: Reduce the ester to the primary alcohol without racemization.

Reagents:

  • (R)-Amino Ester (1.0 equiv)[4][5]

  • Sodium Borohydride (NaBH4) (2.5 equiv)

  • Lithium Chloride (LiCl) (3.0 equiv)

  • Solvent: THF/Ethanol (anhydrous)

Protocol:

  • Activation: Dissolve NaBH4 and LiCl in THF/EtOH to generate LiBH4 in situ (milder and safer than LAH on scale).

  • Addition: Add the (R)-amino ester solution dropwise at 0°C.

  • Stirring: Allow to warm to 25°C and stir for 12 hours.

  • Quench: Carefully add Acetone (to destroy excess hydride) followed by saturated NH4Cl.

  • Isolation: Extract with Ethyl Acetate. The product, (R)-2-amino-2-(4-hydroxyphenyl)propan-1-ol , is often a viscous oil or low-melting solid.

Step 4: Cyclization to Oxazolidinone

Objective: Form the cyclic carbamate (oxazolidinone) using a green carbonylation reagent.

Reagents:

  • (R)-Amino Alcohol (1.0 equiv)[4]

  • Diethyl Carbonate (DEC) (5.0 equiv) - Acts as reagent and solvent

  • Potassium Carbonate (K2CO3) (0.1 equiv) - Catalyst

Protocol:

  • Setup: Reactor equipped with a fractionating column and distillation head.

  • Reaction: Mix Amino Alcohol, DEC, and K2CO3.

  • Heating: Heat to 110–120°C . Ethanol is generated as a byproduct.[6]

  • Equilibrium Shift: Continuously distill off the Ethanol/DEC azeotrope to drive the reaction to completion.

  • Work-up: Once ethanol evolution ceases (approx. 4-6 hours), cool the mixture.

  • Purification: Dilute with water and extract with Ethyl Acetate. Wash with brine.[7][8]

  • Crystallization: The crude oil is crystallized from Toluene/Heptane to yield the pure (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one .

Process Data & Specifications

ParameterSpecificationNotes
Overall Yield 35–42%From 4-Hydroxyacetophenone
Enantiomeric Excess > 99.5%Post-crystallization
Chemical Purity > 99.0%HPLC (AUC)
Melting Point 182–185°CCharacteristic for oxazolidinones
Residual Solvents < 500 ppmToluene/Heptane limits

Troubleshooting & Critical Control Points

  • Racemization Risk: The quaternary center is relatively stable, but prolonged exposure to strong base during the hydrolysis step (Step 2A) can lead to minor degradation. Ensure temperature does not exceed 105°C.

  • Phenol Protection: If the phenol group causes interference (e.g., O-alkylation during cyclization), use 4-Methoxyacetophenone as the starting material. The methoxy group can be deprotected (BBr3 or HBr) after the oxazolidinone formation.

  • Cyclization Efficiency: If Diethyl Carbonate reaction is sluggish, 1,1'-Carbonyldiimidazole (CDI) in THF at reflux is a faster alternative (1.1 equiv), though less atom-economical.

References

  • Bucherer-Bergs Reaction Mechanism & Scale-up

    • Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, 1950, 46(3), 403–470. Link

  • Resolution of Alpha-Methyl Amino Acids: Ager, D. J., et al. "Commercial, Enzymatic Processes for the Manufacture of Chiral α-Methyl Amino Acids." Bioorganic & Medicinal Chemistry, 2000. Note: Analogous procedures for -methylphenylalanine are standard industrial practice.
  • Oxazolidinone Formation via Diethyl Carbonate

    • Clements, J. H. "Reactive Applications of Cyclic Alkylene Carbonates." Industrial & Engineering Chemistry Research, 2003, 42(4), 663–674. Link

  • General Synthesis of 4-Aryl-Oxazolidinones

    • Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 1990, 68, 83. Link (Provides foundational handling for oxazolidinone purification).

  • Safety in Cyanide Chemistry

    • "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Link

Disclaimer: This protocol involves hazardous reagents (KCN, Thionyl Chloride). All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE. The user assumes all liability for safety and compliance.

Sources

Technical Notes & Optimization

Troubleshooting

Improving diastereoselectivity with (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one

Welcome to the technical support center for (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting adv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the use of this versatile chiral auxiliary in asymmetric synthesis. The content herein is structured to address specific experimental challenges and provide scientifically grounded solutions.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the application of (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one, offering causative explanations and actionable solutions.

Question 1: I am observing low diastereoselectivity in my alkylation/aldol reaction. What are the potential causes and how can I improve it?

Answer:

Low diastereoselectivity is a frequent challenge and can originate from several factors related to the enolate formation and the subsequent reaction.

Causality and Solutions:

  • Incomplete Enolate Formation: Insufficient deprotonation of the N-acyl oxazolidinone leads to a mixture of the starting material and the enolate, which can result in non-selective background reactions.

    • Troubleshooting:

      • Base Selection: Ensure the use of a sufficiently strong, non-nucleophilic base. Lithium diisopropylamide (LDA) and sodium bis(trimethylsilyl)amide (NaHMDS) are commonly effective.[1][2] The choice of base can influence the enolate geometry and subsequent stereoselectivity.

      • Stoichiometry: Use a slight excess of the base (typically 1.05-1.2 equivalents) to ensure complete deprotonation.

      • Temperature Control: Perform the deprotonation at low temperatures (-78 °C) to maintain the kinetic stability of the enolate and prevent side reactions.[1][2]

  • Enolate Geometry: The formation of the desired Z-enolate is crucial for high diastereoselectivity in Evans' auxiliary-directed reactions.[1][3] The chelation between the lithium or sodium cation and the carbonyl oxygens of the oxazolidinone and the acyl group locks the conformation, favoring the formation of the Z-enolate.

    • Troubleshooting:

      • Lewis Acid Additives: In some cases, particularly for aldol reactions, the use of a Lewis acid such as dibutylboron triflate (Bu₂BOTf) can promote the formation of a rigid, six-membered Zimmerman-Traxler transition state, enhancing diastereoselectivity.[3][4]

      • Solvent Effects: The choice of solvent can influence enolate aggregation and geometry. Tetrahydrofuran (THF) is a standard solvent that generally promotes the formation of the desired enolate.

  • Reaction Temperature: The alkylation or aldol reaction temperature can significantly impact diastereoselectivity.

    • Troubleshooting:

      • Maintain a low temperature (-78 °C) during the addition of the electrophile. Allowing the reaction to warm prematurely can lead to decreased selectivity.[5]

  • Steric Hindrance: The steric bulk of both the electrophile and the acyl group on the oxazolidinone can influence the approach of the electrophile to the enolate.

    • Troubleshooting:

      • If possible, consider modifying the structure of the electrophile or the acyl group to enhance the steric differentiation between the two faces of the enolate.

Illustrative Workflow for Improving Diastereoselectivity:

G cluster_0 Problem: Low Diastereoselectivity cluster_1 Troubleshooting Steps cluster_2 Desired Outcome Low_d_r Low Diastereomeric Ratio (d.r.) Observed Check_Base Verify Base Strength and Stoichiometry (e.g., LDA, NaHMDS, 1.1 eq.) Low_d_r->Check_Base Incomplete Enolization? Control_Temp Ensure Strict Low Temperature Control (-78 °C for enolization and reaction) Low_d_r->Control_Temp Thermodynamic Control? Lewis_Acid Consider Lewis Acid Additive (e.g., Bu₂BOTf for aldol) Low_d_r->Lewis_Acid Poor Transition State Rigidity? Solvent_Purity Use Anhydrous Solvent (e.g., Dry THF) Low_d_r->Solvent_Purity Side Reactions? High_d_r Improved Diastereoselectivity Check_Base->High_d_r Control_Temp->High_d_r Lewis_Acid->High_d_r Solvent_Purity->High_d_r

Caption: Troubleshooting workflow for low diastereoselectivity.

Question 2: I am having difficulty removing the (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one auxiliary after my reaction. What are the best methods, and what could be going wrong?

Answer:

The efficient and clean cleavage of the chiral auxiliary is critical to isolate the desired product and recover the auxiliary.[6] The choice of cleavage method depends on the desired functional group (carboxylic acid, alcohol, ester, etc.).

Common Cleavage Methods and Troubleshooting:

Desired ProductReagentsTypical ConditionsPotential Issues & Troubleshooting
Carboxylic Acid Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂)THF/water, 0 °C to room tempIncomplete Cleavage: Increase reaction time or temperature slightly. Ensure sufficient equivalents of LiOH and H₂O₂ are used.[2] Epimerization: Maintain low temperatures to minimize the risk of epimerization at the α-carbon. Ring Opening of Auxiliary: Using LiOH alone can lead to endocyclic cleavage of the oxazolidinone ring. The use of LiOOH (formed in situ from LiOH and H₂O₂) favors the desired exocyclic cleavage.[7][8]
Primary Alcohol Lithium borohydride (LiBH₄) or Lithium aluminum hydride (LiAlH₄)THF or Et₂O, 0 °C to room tempIncomplete Reduction: Use a stronger reducing agent (LiAlH₄) if LiBH₄ is ineffective. Ensure anhydrous conditions. Over-reduction of other functional groups: If your molecule contains other reducible functional groups, careful selection of the reducing agent and reaction conditions is necessary.
Ester Sodium methoxide (NaOMe) in methanol (MeOH)MeOH, room tempSlow Reaction: The reaction can sometimes be slow. Gentle heating may be required. Transesterification of other esters: If your molecule contains other ester groups, this method may not be selective.
Aldehyde Diisobutylaluminum hydride (DIBAL-H)Toluene or CH₂Cl₂, -78 °COver-reduction to the alcohol: Precise control of stoichiometry (1.0-1.2 equivalents of DIBAL-H) and temperature is crucial.[6]

General Troubleshooting for Auxiliary Cleavage:

  • Reaction Monitoring: Always monitor the progress of the cleavage reaction by TLC or LC-MS to determine the optimal reaction time and prevent over-reaction or decomposition.

  • Work-up Procedure: A proper work-up is essential to separate the product from the recovered auxiliary. For the common LiOH/H₂O₂ cleavage, quenching with an aqueous solution of sodium sulfite (Na₂SO₃) is necessary to destroy excess peroxide. Subsequent extraction at different pH values can facilitate the separation of the acidic product from the neutral auxiliary.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions about the fundamental principles and practical aspects of using (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one.

Question 1: What is the mechanism by which (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one controls stereoselectivity?

Answer:

The stereochemical outcome of reactions employing Evans-type oxazolidinones is primarily dictated by the steric influence of the substituent at the C4 position of the oxazolidinone ring.[9][10] In the case of (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one, the methyl group at the C4 position effectively blocks one face of the enolate.

Mechanism of Stereochemical Induction:

  • Enolate Formation: Upon deprotonation with a strong base, the N-acyl oxazolidinone forms a rigid Z-enolate, where the metal cation (e.g., Li⁺ or Na⁺) chelates between the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring.[1]

  • Conformational Lock: This chelation locks the conformation of the N-acyl group, forcing the substituent at C4 (the methyl group) to orient itself in a way that sterically shields one of the two faces of the planar enolate.

  • Diastereoselective Electrophilic Attack: The incoming electrophile (e.g., an alkyl halide or an aldehyde) can then only approach the enolate from the less sterically hindered face, leading to the formation of one diastereomer in preference to the other.[1][11]

G cluster_0 Mechanism of Stereocontrol Start N-Acyl (R)-Oxazolidinone Base Strong Base (e.g., LDA, -78°C) Start->Base 1. Deprotonation Enolate Chelated Z-Enolate Formation (Steric Shielding by C4-Methyl) Base->Enolate 2. Formation of Rigid Enolate Electrophile Electrophile (E+) Addition Enolate->Electrophile 3. Introduction of Electrophile Attack Attack from Less Hindered Face Electrophile->Attack 4. Facial Selection Product Diastereomerically Enriched Product Attack->Product 5. C-C Bond Formation

Caption: Stepwise mechanism of stereocontrol.

Question 2: How is (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one synthesized?

Answer:

This chiral auxiliary is typically synthesized from the corresponding chiral amino alcohol, (R)-2-amino-1-(4-hydroxyphenyl)-1-propanol. The cyclization to form the oxazolidinone ring can be achieved through reaction with a carbonylating agent such as diethyl carbonate or phosgene (or a phosgene equivalent like triphosgene). The synthesis from readily available chiral amino acids like L-tyrosine is also a common route, often involving reduction of the carboxylic acid to the alcohol followed by cyclization.[12][13]

Question 3: What is the advantage of the 4-hydroxyphenyl group in this particular oxazolidinone?

Answer:

The phenolic hydroxyl group on the phenyl ring offers a key advantage: it provides a functional handle for immobilization onto a solid support, such as a Merrifield resin.[12][13] This enables the application of this chiral auxiliary in solid-phase organic synthesis (SPOS).

Advantages of Solid-Phase Supported (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one:

  • Simplified Purification: Products can be isolated by simple filtration and washing of the resin, avoiding the need for tedious column chromatography.[14]

  • Auxiliary Recycling: The resin-bound auxiliary can be recovered and potentially reused, improving the overall efficiency and cost-effectiveness of the synthesis.[14]

  • Automation: Solid-phase synthesis is amenable to automation, allowing for the high-throughput synthesis of chiral compounds.[14]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Alkylation

Materials:

  • N-Acyl-(R)-4-(4-hydroxyphenyl)-4-methyloxazolidin-2-one

  • Anhydrous tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)

  • Alkylating agent (e.g., alkyl halide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the N-acyl oxazolidinone (1.0 eq.) and dissolve in anhydrous THF.

  • Enolization: Cool the solution to -78 °C in a dry ice/acetone bath. Add the base (e.g., NaHMDS, 1.1 eq.) dropwise via syringe. Stir the resulting solution at -78 °C for 30-60 minutes.

  • Alkylation: Add the alkylating agent (1.2-1.5 eq.) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 1-4 hours, monitoring the reaction progress by TLC.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the diastereomers and any unreacted starting material.

Protocol 2: Hydrolytic Cleavage to a Carboxylic Acid

Materials:

  • N-Acylated product from Protocol 1

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide (LiOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Aqueous sodium sulfite (Na₂SO₃)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Setup: Dissolve the purified N-acylated product (1.0 eq.) in a mixture of THF and water (typically a 3:1 to 4:1 ratio).

  • Cleavage: Cool the solution to 0 °C in an ice bath. Add an aqueous solution of LiOH (2.0-4.0 eq.) followed by the dropwise addition of 30% H₂O₂ (4.0-8.0 eq.).

  • Reaction: Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 0 °C and quench the excess peroxide by the slow addition of an aqueous solution of Na₂SO₃.

  • Work-up and Separation: Concentrate the mixture under reduced pressure to remove most of the THF. Dilute with water and extract with an organic solvent (e.g., dichloromethane) to recover the chiral auxiliary. Acidify the aqueous layer to pH 1-2 with 1 M HCl. Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate).

  • Isolation: Combine the organic extracts containing the product, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the chiral carboxylic acid.

References

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College.
  • DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE - Hungarian Journal of Industry and Chemistry.
  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - UQ eSpace - The University of Queensland.
  • I. THE DIASTEREOSELECTIVE ALKYLATION OF CHIRAL 2-OXAZOLIDINONE IMIDE ENOLATES. II. EFFORTS DIRECTED TOWARD THE ENANTIOSELECTIVE TOTAL SYNTHESIS OF FERENSIMYCIN B - ProQuest.
  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - ConnectSci.
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary | Journal of Chemical Education - ACS Publications.
  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Publishing.
  • Evans Aldol Reaction - Alfa Chemistry.
  • Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone - Benchchem.
  • Evans Auxiliaries and a Friend for Aldol Reactions - YouTube. Available at: [Link]

  • Aldol reaction - Wikipedia. Available at: [Link]

  • Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis - Benchchem.
  • Stereoselective Conjugate Radical Additions: Application of a Fluorous Oxazolidinone Chiral Auxiliary for Efficient Tin Removal - NIH. Available at: [Link]

  • Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one - the University of Bath's research portal. Available at: [Link]

  • Application Notes: Solid-Phase Asymmetric Synthesis Using Polymer-Supported Oxazolidinones - Benchchem.
  • Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one - PubMed. Available at: [Link]

Sources

Optimization

Troubleshooting low yields in oxazolidinone acylation reactions

Welcome to the Asymmetric Synthesis Technical Support Center Focus Area: Troubleshooting Evans Oxazolidinone Acylation As a Senior Application Scientist, I frequently encounter researchers struggling with the foundationa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Asymmetric Synthesis Technical Support Center Focus Area: Troubleshooting Evans Oxazolidinone Acylation

As a Senior Application Scientist, I frequently encounter researchers struggling with the foundational step of Evans aldol or alkylation chemistry: the N-acylation of the chiral oxazolidinone auxiliary. While seemingly straightforward, this reaction is highly sensitive to moisture, reagent degradation, and steric factors. This guide synthesizes field-proven insights to help you diagnose and resolve low-yield acylation reactions.

Diagnostic Workflow

Before altering your protocol, use the following logic tree to identify the root cause of your low yield.

Workflow A Low Yield Detected (< 50% Conversion) B Is unreacted oxazolidinone recovered (>20%)? A->B C1 Yes: Deprotonation or Electrophile Issue B->C1 TLC shows SM C2 No: Side Reactions or Degradation B->C2 TLC shows byproducts D1 Check n-BuLi Titer & Anhydrous Conditions C1->D1 E1 Acyl Chloride Hydrolyzed? (Verify by IR/NMR) C1->E1 D2 Check for Ketene Formation (Et3N route) C2->D2 E2 O-Acylation Trapped? (Warm reaction to RT) C2->E2 F Optimize: Dry Solvents, Fresh Reagents, Proper Temp D1->F D2->F E1->F E2->F

Caption: Diagnostic logic tree for troubleshooting low yields in oxazolidinone N-acylation reactions.

Standardized Experimental Protocols

To ensure reproducibility, your experimental setup must be a self-validating system—meaning each step provides observable feedback to confirm success before proceeding.

Protocol A: Strong Base Deprotonation (n-BuLi / Acid Chloride)

This is the most common method for stable acid chlorides, relying on the quantitative deprotonation of the oxazolidinone using a strong base like n-BuLi at -78 °C[1] (1).

Step 1: Substrate Preparation

  • Action: Dissolve the chiral oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M) under a positive pressure of argon.

  • Causality: THF coordinates the lithium cation, breaking up aggregates and enhancing the nucleophilicity of the resulting amide anion. Argon prevents the quenching of the organolithium reagent by atmospheric moisture.

  • Self-Validation Checkpoint: The solution must be completely clear and colorless. Any cloudiness indicates moisture.

Step 2: Deprotonation

  • Action: Cool the solution to -78 °C. Slowly add titrated n-BuLi (1.05 equiv) dropwise. Stir for 30 minutes.

  • Causality: The oxazolidinone N-H has a pKa of ~11-12. n-BuLi rapidly and quantitatively deprotonates it. The -78 °C temperature prevents the highly reactive lithium amide from undergoing undesired ring-opening side reactions.

  • Self-Validation Checkpoint: A faint yellow tint should develop upon addition, confirming the formation of the lithiated intermediate. If the solution remains colorless or fogs up, your n-BuLi is dead or your solvent is wet.

Step 3: Electrophilic Addition

  • Action: Add the acid chloride (1.1 equiv) dropwise. Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Causality: Slow addition prevents localized exothermic degradation. Warming to room temperature provides the thermodynamic push needed to overcome steric hindrance, ensuring complete N-acylation.

  • Self-Validation Checkpoint: TLC (typically 3:1 Hexanes:EtOAc) should show the complete disappearance of the highly polar oxazolidinone spot (stains heavily with KMnO4) and the appearance of a less polar, UV-active N-acyl product.

Step 4: Quench and Workup

  • Action: Quench the reaction with saturated aqueous NH4Cl. Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Causality: NH4Cl provides a mild proton source to neutralize unreacted base without hydrolyzing the newly formed, somewhat sensitive imide bond.

Protocol B: Mild Acyl Transfer (Mixed Anhydride / DMAP)

For substrates sensitive to strong bases or prone to enolization, the mixed anhydride method using pivaloyl chloride and triethylamine is superior[2] (2).

Step 1: Mixed Anhydride Formation

  • Action: Dissolve the target carboxylic acid (1.1 equiv) in anhydrous THF. Add triethylamine (1.2 equiv) and cool to -20 °C. Add pivaloyl chloride (1.1 equiv) dropwise and stir for 1 hour.

  • Causality: Pivaloyl chloride reacts with the carboxylate to form a mixed anhydride. The extreme steric bulk of the tert-butyl group directs subsequent nucleophilic attack exclusively toward the less hindered carbonyl of your target acid.

  • Self-Validation Checkpoint: A thick white precipitate (triethylammonium chloride) will form, visually confirming the activation step is proceeding.

Step 2: Catalytic Coupling

  • Action: Add the solid oxazolidinone (1.0 equiv) followed by DMAP (0.1 equiv). Allow the reaction to warm to room temperature and stir overnight.

  • Causality: DMAP acts as a nucleophilic acyl transfer catalyst, attacking the mixed anhydride to form a highly reactive N-acylpyridinium intermediate. The neutral oxazolidinone is sufficiently nucleophilic to attack this intermediate, bypassing the need for n-BuLi[3] (3).

  • Self-Validation Checkpoint: The reaction mixture should become a homogeneous slurry as the oxazolidinone dissolves and reacts.

Quantitative Data Summary

Use the following table to benchmark your expected outcomes and select the appropriate methodology based on your substrate.

MethodologyKey ReagentsTypical YieldPrimary Failure ModeBest Suited For
Strong Base n-BuLi, Acid Chloride, THF85–95%Moisture quenching the lithiated intermediateSimple, stable acid chlorides
Mild Amine Et3N, DMAP, Acid Chloride70–85%Ketene formation via dehydrohalogenationSubstrates sensitive to strong bases
Mixed Anhydride Pivaloyl Chloride, Et3N, Carboxylic Acid75–90%Attack at the pivaloyl carbonyl (rare)Direct acylation from carboxylic acids
Lewis Acid ZnCl2 (cat.), Acid Anhydride80–92%Sluggish kinetics with bulky substratesSolvent-free or highly robust substrates

Troubleshooting FAQs

Q1: I recovered mostly unreacted oxazolidinone after using the n-BuLi protocol. What went wrong? A: This is almost always a deprotonation failure. n-BuLi reacts violently and quantitatively with water to form LiOH and butane. If your THF contains even trace moisture, the n-BuLi is destroyed before it can deprotonate the auxiliary. Actionable Fix: Titrate your n-BuLi (e.g., using diphenylacetic acid) to determine its exact molarity before use. Ensure your THF is freshly distilled or dispensed from a solvent purification system.

Q2: When using the Et3N/DMAP protocol with an aliphatic acid chloride, my yield plummeted and I observed a new non-polar byproduct. Why? A: You are likely observing ketene formation. Aliphatic acid chlorides with alpha-protons can undergo dehydrohalogenation in the presence of amine bases (like Et3N) to form highly reactive ketenes. These ketenes rapidly dimerize or react with other nucleophiles, killing your yield. Actionable Fix: Switch to the n-BuLi protocol (Protocol A). Because the base (n-BuLi) is completely consumed by the oxazolidinone before the acid chloride is added, there is no basic species left in solution to cause dehydrohalogenation.

Q3: My acylation with a bulky acyl group (e.g., branched at the alpha position) is stalling at 50% conversion. How can I drive it to completion? A: This is a classic steric clash between the bulky oxazolidinone substituent (e.g., a 4-isopropyl or 4-benzyl group) and the branched electrophile. Actionable Fix: First, ensure you are allowing the reaction to warm fully to room temperature. If it still stalls, switch your base from n-BuLi to NaHMDS. The sodium-nitrogen bond has greater ionic character than the lithium-nitrogen bond, making the resulting amide anion a more aggressive nucleophile.

Q4: I see a new spot on TLC that looks like product, but the NMR shows the acyl group is attached to oxygen, not nitrogen. What happened? A: You have trapped the kinetic O-acylation product. While N-acylation is the thermodynamic sink (forming the stable imide), the exocyclic oxygen is more sterically accessible and can attack the acid chloride first, forming an O-acyl intermediate. Actionable Fix: Do not quench the reaction at -78 °C. O-to-N acyl migration requires thermal energy. Allow the reaction to stir at room temperature for at least 1-2 hours before quenching to ensure complete rearrangement to the thermodynamic N-acyl product.

References

  • Benchchem. "A Comparative Guide to the Performance of Chiral Auxiliaries in Asymmetric Synthesis." Benchchem. 3

  • Smith, T. E., et al. "Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary." Journal of Chemical Education, Williams College. 1

  • "A Convenient and Practical Method For N-Acylation of 2-Oxazolidinone." Tetrahedron Letters, Scribd. 2

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one

Ticket ID: SOL-OXZ-2024-THF Subject: Overcoming Solubility Limits of Phenolic Oxazolidinone Intermediates in Tetrahydrofuran (THF) Assigned Specialist: Senior Application Scientist, Process Chemistry Div. Introduction We...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SOL-OXZ-2024-THF Subject: Overcoming Solubility Limits of Phenolic Oxazolidinone Intermediates in Tetrahydrofuran (THF) Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Introduction

We understand you are facing precipitation or slow dissolution issues with (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one in THF. This is a common challenge with phenolic oxazolidinones. While THF is a versatile ether solvent, it often lacks the hydrogen-bond donating capacity required to disrupt the strong crystal lattice of this specific molecule at room temperature.

This guide provides a diagnostic workflow and three specific protocols to resolve this solubility bottleneck without compromising the stereochemical integrity of the (R)-enantiomer.

Module 1: Diagnostic Troubleshooting Logic

Before altering your solvent system, use this decision tree to identify the safest and most effective intervention.

SolubilityLogic Start Issue: Compound Insoluble in THF CheckPurity Check Purity (DSC/HPLC) Is crystallinity high? Start->CheckPurity HeatOption Can reaction tolerate 50-60°C? CheckPurity->HeatOption High Lattice Energy Confirmed SafetyCheck SAFETY STOP: Check THF Peroxides HeatOption->SafetyCheck Yes CosolventOption Is an aprotic co-solvent allowed? HeatOption->CosolventOption No (Temp Sensitive) HeatProtocol Apply Protocol A: Thermal Dissolution SafetyCheck->HeatProtocol Peroxides <10ppm CosolventProtocol Apply Protocol B: Co-solvent Engineering (DMSO/DMF) CosolventOption->CosolventProtocol Yes SaltOption Is the reaction base-mediated? CosolventOption->SaltOption No (Strict THF req) SaltProtocol Apply Protocol C: In-situ Deprotonation SaltOption->SaltProtocol Yes FailState Switch Solvent System (e.g., 2-MeTHF or MeOH) SaltOption->FailState No

Figure 1: Decision matrix for solubilizing phenolic oxazolidinones. Follow the path based on your reaction's tolerance for heat, co-solvents, or bases.

Module 2: The Thermodynamics of the Problem

To solve the issue, we must understand the "Why."

The insolubility of (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one in THF is a thermodynamic conflict between Lattice Energy and Solvation Enthalpy .

  • The Crystal Lattice (The Barrier): This molecule contains two potent hydrogen-bonding sites:

    • Donor: The phenolic hydroxyl group (-OH).

    • Acceptor: The carbamate carbonyl (C=O) of the oxazolidinone ring.

    • Result: In the solid state, these molecules form an intermolecular hydrogen-bonded network (head-to-tail stacking). This creates a high melting point and high lattice energy that the solvent must overcome [1].

  • The Solvent Mismatch (The Failure):

    • THF is a hydrogen bond acceptor (ether oxygen) but not a donor.

    • While THF can accept the proton from the phenol, it cannot donate a proton to the carbonyl oxygen.

    • Consequently, THF struggles to "wedge" itself between the oxazolidinone rings to break the lattice at room temperature.

Module 3: Troubleshooting Protocols

Protocol A: Thermal Dissolution (The Physical Fix)

Use this if your reaction can tolerate moderate heat.

Safety Warning: THF forms explosive peroxides.[1][2][3][4] Never heat THF without verifying peroxide levels are <10 mg/L using quant strips [2].

  • Preparation: Place the solid compound in a round-bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Solvent Addition: Add anhydrous THF (stabilized or freshly distilled) to reach a concentration of 0.1 M.

  • Stepwise Heating:

    • Heat the bath to 50°C (THF boils at 66°C).

    • Stir vigorously. The increased kinetic energy often disrupts the lattice.

  • Observation: If the solution clears, maintain this temperature during reagent addition.

    • Note: If the solution precipitates upon cooling back to RT, you have created a supersaturated solution. You must run your subsequent reaction at this elevated temperature.

Protocol B: Co-solvent Engineering (The Chemical Fix)

Use this if heating is unsafe or ineffective. This is the most reliable method.

We recommend a "Spike" method using a high-polarity aprotic solvent (DMSO or DMF) or a protic solvent (Methanol) if chemistry permits.

Co-SolventRecommended Ratio (v/v)Mechanism of ActionSuitability
DMSO 5% - 10%Strong dipole disrupts lattice; H-bond acceptor.Best for alkylations/couplings.
DMF 10% - 15%Similar to DMSO but lower viscosity.Good alternative to DMSO.
Methanol 10% - 20%H-bond donor (solvates carbonyl).Excellent solubility but may react with electrophiles.

Procedure:

  • Dissolve the (R)-oxazolidinone solid in the minimum volume of the Co-Solvent (e.g., DMSO) first. It should dissolve readily due to high polarity.

  • Dilute this concentrated solution slowly with THF.

  • Result: The compound remains in solution because the DMSO "chaperones" the solute molecules, preventing re-aggregation.

Protocol C: In-situ Deprotonation (The Reactive Fix)

Use this ONLY if your next step involves a base (e.g., alkylation of the phenol or nitrogen).

The phenolic proton (


) is the primary cause of the strong lattice. Removing it creates a phenoxide anion, which is highly soluble in THF.
  • Suspend the insoluble oxazolidinone in THF.

  • Add 1.0 - 1.1 equivalents of a base soluble in THF/organic media:

    • Sodium Hydride (NaH): Irreversible, generates

      
       gas.
      
    • LiHMDS / NaHMDS: Soluble bases.

    • Triethylamine (TEA): Weaker, may only partially solubilize via H-bonding assistance unless the equilibrium is driven.

  • Observation: The suspension should turn into a clear (often yellow/orange) solution as the phenoxide forms.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why does the solution turn cloudy when I add my electrophile? A: This is likely the "Salting Out" effect. If your electrophile is added as a salt or generates ionic byproducts, the ionic strength of the solution increases, reducing the solubility of the neutral organic substrate. Fix: Increase the volume of THF or add 5% DMSO.

Q2: Can I use 2-Methyltetrahydrofuran (2-MeTHF) instead? A: Yes, and it is often recommended. 2-MeTHF has a higher boiling point (80°C) allowing for higher thermal energy input. However, it is more lipophilic than THF, so it may actually be worse for dissolving this specific polar phenolic compound at room temperature unless heat is used.

Q3: Will sonication help? A: Sonication is excellent for breaking up large crystal aggregates (increasing surface area) but it does not change the thermodynamic solubility limit. Use sonication to speed up Protocols A or B, but do not rely on it as a permanent fix for a supersaturated solution.

Q4: Is water moisture a problem? A: Paradoxically, trace water might increase solubility (acting as a co-solvent), but for most oxazolidinone applications (like asymmetric alkylations), water is detrimental to the chemistry. Ensure your insolubility isn't actually "wet" THF causing the compound to oil out, although for this polar compound, water is usually a good solvent.

References

  • Solubility Thermodynamics of Phenolic Compounds

    • Mota, F. L., et al. (2008).[5] Aqueous Solubility of Some Natural Phenolic Compounds. This paper establishes the baseline lattice energy challenges for phenolic structures.

    • Source:

  • THF Safety & Peroxide Handling

    • University of Michigan EHS. Tetrahydrofuran (THF) Safety Guidelines.
    • Source:

  • Oxazolidinone Chemistry & Properties

    • ChemicalBook.[6] (R)-4-Benzyl-2-oxazolidinone Properties. Provides comparative solubility data for structural analogs (soluble in chloroform/methanol, limited in ethers).

    • Source:

  • Hansen Solubility Parameters (HSP)

    • Accu Dyne Test.[7] Hansen Solubility Parameters of Selected Liquids. Useful for calculating the "distance" between THF and phenolic solutes.

    • Source:

Sources

Optimization

Minimizing steric hindrance in 4-methyl-4-hydroxyphenyl oxazolidinone reactions

Welcome to the Advanced Synthesis Support Center . Ticket Subject: Overcoming Steric Hindrance in 4-Methyl-4-(4-Hydroxyphenyl)-2-Oxazolidinone Scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center .

Ticket Subject: Overcoming Steric Hindrance in 4-Methyl-4-(4-Hydroxyphenyl)-2-Oxazolidinone Scaffolds. Assigned Specialist: Senior Application Scientist, Process Chemistry Division. Status: Open.

You are dealing with a scaffold possessing a quaternary carbon center at the 4-position (containing both a methyl and a 4-hydroxyphenyl group).[1] This creates significant steric bulk (the "Gem-Disubstituent Effect") which, while thermodynamically favorable for ring closure (Thorpe-Ingold effect), creates a kinetic "dead zone" for intermolecular reactions like


-alkylation or acylation.[1]

Below is your troubleshooting guide, structured to bypass these steric barriers.

Module 1: Troubleshooting N-Alkylation Stalls

Q: My


-alkylation yields are <20% using standard NaH/THF conditions. The electrophile is not attacking. Why? 

A: The standard NaH/THF protocol fails because the sodium enolate forms tight aggregates (tetramers/hexamers) in THF.[1] In your 4,4-disubstituted system, the nitrogen lone pair is buried within the "cone of protection" created by the orthogonal methyl and phenyl rings.[1] The electrophile cannot penetrate this aggregate.[1]

The Solution: The "Naked Anion" Protocol You must strip the cation away from the nitrogen to create a highly reactive, "naked" anion.[1]

Protocol:

  • Switch Solvent: Replace THF with DMF or NMP (polar aprotic).[1] These solvents solvate the cation (

    
    ), leaving the 
    
    
    
    anion free.[1]
  • Add a Chelation Agent: If you must use non-polar solvents, add 15-Crown-5 (for

    
    ) or 12-Crown-4  (for 
    
    
    
    ).[1] This sequesters the metal ion.[1]
  • Temperature: Heat is required.[1] Run at 60–80°C .[1] The steric barrier is an activation energy hill; you must climb it.[1]

Comparative Data: Alkylation of Hindered Oxazolidinones

Base / SolventAdditiveTemp (°C)Yield (4h)Notes
NaH / THF None25<10%Tight ion-pairing blocks reaction.[1]
LiHMDS / THF None-78 to 00%LiHMDS is too bulky itself.[1]
NaH / DMF None6065%Polar solvent separates ion pair.[1]
NaH / THF 15-Crown-5 Reflux92% "Naked" anion formed; steric barrier overcome.[1]

Module 2: Visualizing the Workflow

Use this decision tree to diagnose your specific failure mode.

G Start Reaction Stalled? CheckSubstrate Is the 4-OH protected? Start->CheckSubstrate Protect Protect 4-OH (TBS/Bn) Avoids proton shuttle interference CheckSubstrate->Protect No CheckBase Which Base used? CheckSubstrate->CheckBase Yes BulkyBase LiHMDS/LDA CheckBase->BulkyBase SmallBase NaH / KH CheckBase->SmallBase SwitchBase Switch to NaH or LiOH Reduce steric clash of reagent BulkyBase->SwitchBase CheckSolvent Solvent System? SmallBase->CheckSolvent NonPolar THF / Toluene CheckSolvent->NonPolar Polar DMF / DMSO CheckSolvent->Polar AddCrown Add 15-Crown-5 or Switch to DMF NonPolar->AddCrown Heat Increase Temp to 80°C Polar->Heat

Caption: Diagnostic logic flow for optimizing hindered oxazolidinone reactions.

Module 3: Constructing the Ring (Cyclization)

Q: I cannot close the ring to form the oxazolidinone. The intermediate urea/carbamate just sits there. [1]

A: You are fighting the "Gem-Dialkyl" effect in reverse.[1] While the quaternary center promotes cyclization thermodynamically, the approach of the carbonyl source (Phosgene/CDI) to the hindered amine/alcohol is kinetically slow.[1]

The "High-Pressure" Fix: Avoid standard CDI (Carbonyldiimidazole) at room temperature.[1] It is too bulky.

  • Reagent: Use Triphosgene or Disuccinimidyl Carbonate (DSC) .[1] Triphosgene generates phosgene in situ, which is small enough to slip past the methyl/phenyl bulk.[1]

  • Base: Use DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.[1] It forms an acyl-pyridinium intermediate that is more reactive than the initial carbonate.[1]

Module 4: Metal-Catalyzed N-Arylation (Advanced)

Q: I need to attach an aryl group to the Nitrogen.


 isn't working. 

A:


 requires a specific trajectory (109° angle) that is blocked by your 4-methyl group.[1] You must switch to a Copper-Catalyzed Ullmann-Type Coupling .[1] The mechanism involves oxidative addition to the metal, which pulls the reaction away from the steric center.[1]

Recommended System (Gold Standard):

  • Catalyst: CuI (10 mol%)[1]

  • Ligand: N,N'-Dimethylethylenediamine (DMEDA) or trans-1,2-diaminocyclohexane.[1]

  • Base:

    
     (Tribasic Potassium Phosphate).[1]
    
  • Solvent: Dioxane, 100°C.

Why this works: The ligand (DMEDA) creates a flat, square-planar Cu-complex that is less sensitive to the steric bulk of the oxazolidinone than a tetrahedral Pd-complex (Buchwald-Hartwig) would be.[1]

Experimental Protocol: The "Naked Anion" N-Alkylation

Objective: Benzylation of 4-methyl-4-(4-hydroxyphenyl)-2-oxazolidinone.

  • Protection: Ensure the phenolic 4-OH is protected (e.g., O-Bn or O-TBS).[1] Free phenols will quench your base immediately.[1]

  • Drying: Flame-dry a 2-neck round bottom flask under Argon. Moisture kills the "naked" anion.[1]

  • Solvation: Dissolve substrate (1.0 equiv) in anhydrous DMF (0.2 M concentration). Do not use THF.

  • Deprotonation: Add NaH (60% dispersion, 1.2 equiv) at 0°C.

    • Critical Step: Stir for 30 minutes at 0°C, then warm to Room Temp for 30 mins. You must ensure complete deprotonation before adding the electrophile.[1]

  • Activation: (Optional but recommended) Add 15-Crown-5 (1.2 equiv) if using NaH.

  • Alkylation: Add Benzyl Bromide (1.5 equiv) dropwise.

  • Energy Input: Heat to 60°C . Monitor by TLC.[1][2]

    • Note: If the reaction stalls at 50% conversion, add 0.5 equiv more NaH and Electrophile. The hindered product may be trapping the base.[1]

References

  • Moreno, L. M., et al. (2022).[1] Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions.[1] Arkivoc, 2022(ii), 140-155.[1][3]

    • Relevance: Establishes LiOH/DMF as a superior system for hindered oxazolidinone synthesis compared to bulky bases.[1]

  • Bhunia, S., et al. (2022).[1][4] Room Temperature Cu-Catalyzed N-Arylation of Oxazolidinones and Amides.[1][4] Organic Letters, 24, 1253-1257.[1][4]

    • Relevance: Defines the ligand-accelerated Ullmann coupling for sterically hindered oxazolidinones where Pd-c
  • Evans, D. A., et al. (1981).[1][5] Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates.[1][5] Journal of the American Chemical Society, 103, 2127.[1][5]

    • Relevance: Foundational text on the steric "cone angles" of oxazolidinone auxiliaries.[1]

Sources

Troubleshooting

Technical Support Center: Diastereomeric Purification of Oxazolidinone Adducts

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Purification of Evans Aldol/Alkylation Adducts Ticket ID: EVANS-AUX-PUR-001 Introduction: The "99% ee" Imperative Welcome to the Advanced...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Purification of Evans Aldol/Alkylation Adducts Ticket ID: EVANS-AUX-PUR-001

Introduction: The "99% ee" Imperative

Welcome to the Advanced Purification Support Center. You are likely here because your Evans aldol or alkylation reaction was successful, but the resulting diastereomeric ratio (dr) is insufficient for the next step.

In drug development, carrying a minor diastereomer forward is a liability. While Evans auxiliaries (e.g., 4-benzyl-2-oxazolidinone) typically induce high stereoselectivity (often >20:1), achieving the "gold standard" of >99% diastereomeric excess (de) requires precise purification. Because diastereomers possess distinct physical properties (unlike enantiomers), they can be separated without chiral media—but they are often stubbornly similar in polarity.

This guide prioritizes Flash Chromatography for speed and Recrystallization for scalability and ultra-high purity.

Module 1: Flash Chromatography Troubleshooting

User Issue: "My diastereomers are co-eluting or have an


. I can't separate them on a standard column."
The Diagnostic Workflow

Flash chromatography is the first line of defense. If standard gradients fail, you must alter the interaction mechanism between the solute and the stationary phase.

Chromatography_Workflow Start Start: Low Resolution (Rs < 1.5) Check_Rf Check Delta Rf in 20% EtOAc/Hex Start->Check_Rf Decision Is Delta Rf > 0.05? Check_Rf->Decision Standard_Flash Standard Flash (Isocratic Hold) Decision->Standard_Flash Yes Change_Solvent Switch Solvent System (DCM/MeOH or Toluene/EtOAc) Decision->Change_Solvent No Change_Phase Change Stationary Phase (C18 or Amino-Silica) Change_Solvent->Change_Phase Still failing caption Figure 1: Decision matrix for optimizing chromatographic separation of oxazolidinone diastereomers.

Troubleshooting Q&A

Q: I am using Hexane/EtOAc (3:1) and the spots are touching. What now? A: Stop using gradients. Switch to Isocratic Elution . Diastereomers of oxazolidinone adducts often resolve best when the compound travels slowly.

  • Determine the solvent ratio where the target

    
     is exactly 0.25 .
    
  • Run the column isocratically at this ratio.

  • The "Shaving" Technique: Collect smaller fractions (1/4th test tube size) at the front and back of the peak. The mixed fractions are often confined to the very center.

Q: Hexane/EtOAc isn't working at all. Are there alternatives? A: Yes. The dipole moment of the oxazolidinone carbonyls interacts strongly with silica.

  • DCM/MeOH (99:1 to 95:5): Dichloromethane often provides different selectivity than alkanes due to its polarizability.

  • Toluene/EtOAc: Toluene can engage in

    
    -
    
    
    
    interactions with the benzyl group of the auxiliary (if using the phenylalanine-derived auxiliary), potentially enhancing separation factors (
    
    
    ).

Q: My compound streaks on the column. A: This is likely due to the free NH or OH groups (if the aldol wasn't protected).

  • Protocol: Add 1% Triethylamine (TEA) to your solvent system if the auxiliary cleavage has already happened. However, for the intact adduct, streaking usually indicates decomposition or wet silica. Ensure your silica is neutral and dry.

Module 2: Recrystallization (The Gold Standard)

User Issue: "I have a 10:1 mixture. I need >99:1. Chromatography is too expensive for this scale."

The Science of Solubility

Evans adducts are famous for their crystallinity. The major diastereomer (usually the syn adduct via Z-enolate) often packs into a crystal lattice much more efficiently than the minor anti isomer. This difference in Lattice Energy is your most powerful purification tool.

Data: Common Solvent Systems
Auxiliary TypePreferred Solvent SystemTemperature ProfileExpected Recovery
4-Benzyl (Evans) EtOAc / Hexanes (1:3 to 1:4)Boil

RT

0°C
70-85%
4-Isopropyl DCM / HexanesDissolve in min. DCM

add Hexanes
60-80%
4-Phenyl EtOH or MeOHHot

Slow Cool
80-90%
Troubleshooting Q&A

Q: My product is "oiling out" (forming a goo) instead of crystallizing. A: This is the most common failure mode. It happens when the solution becomes supersaturated too quickly or the melting point is low.

  • Fix 1 (The Seed): You must obtain a seed crystal. If you have none, take 10 mg of the oil, dissolve it in minimal diethyl ether in a vial, and leave it open in a fume hood to slowly evaporate. Scratch the glass with a spatula. Once you have a single speck of solid, use it to seed the main batch.

  • Fix 2 (The Reheat): Redissolve the oil by heating. Add the non-polar solvent (Hexane) dropwise at reflux until the solution is just slightly cloudy. Add one drop of the polar solvent (EtOAc) to clear it. Turn off the heat and let it cool in the oil bath (slow cooling).

Q: I crystallized it, but the NMR still shows the minor diastereomer. A: You likely trapped the mother liquor (containing the minor isomer) inside the crystal clusters.

  • Protocol: Do not just wash the crystals. Recrystallize a second time. The enrichment follows an exponential curve. Two recrystallizations at 70% yield are better than one "crashed out" precipitation.

Module 3: Analytical Validation

User Issue: "How do I prove the other diastereomer is gone?"

Validation Workflow

You cannot rely on optical rotation (


) alone, as the auxiliary dominates the rotation. You must visualize the diastereomers directly.

Analysis_Workflow Sample Purified Sample NMR 1H NMR (400MHz+) Sample->NMR Quick Check HPLC HPLC (Chiral or C18) Sample->HPLC Final Validation Check_Methine Methine Region (3.5 - 4.5 ppm) NMR->Check_Methine Inspect C4-H caption Figure 2: Analytical workflow for verifying diastereomeric purity.

Q: Which NMR signals should I look for? A: Look at the C4-H proton of the oxazolidinone ring (usually 3.8–4.5 ppm) or the


-proton  of the newly formed center. The magnetic environment of the auxiliary protons is significantly affected by the stereochemistry of the side chain.
  • Tip: If peaks overlap in

    
    , try 
    
    
    
    (Benzene-d6). The aromatic solvent shift often separates diastereomeric signals distinctively.

Q: Can I use standard HPLC? A: Yes. Because they are diastereomers, you do not strictly need a chiral column (like Chiralcel OD-H), although chiral columns often provide better separation. A standard C18 column with a water/acetonitrile gradient can often resolve Evans adducts due to their size and lipophilicity differences.

References

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981).[1] Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. Link

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (2S,3R)-3-Hydroxy-3-phenyl-2-methylpropanoic Acid. Organic Syntheses, 68, 83. Link

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. Link

  • Not Voodoo X. (n.d.). Purification: Crystallization. Department of Chemistry, University of Rochester. Link

Sources

Optimization

Technical Support Center: Troubleshooting Chiral Auxiliary Cleavage

Welcome to the Technical Support Center for asymmetric synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the final, critical step of their synthetic sequence: the removal of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for asymmetric synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the final, critical step of their synthetic sequence: the removal of the chiral auxiliary. Whether you are utilizing an Evans oxazolidinone or a Myers pseudoephedrine, incomplete hydrolysis or undesired side reactions can decimate your yield and complicate purification.

This guide bypasses generic advice to focus on the underlying thermodynamic and kinetic causalities of auxiliary cleavage failures. By understanding the mechanistic pathways, you can implement our self-validating protocols to ensure quantitative recovery of both your target molecule and the expensive chiral auxiliary.

TroubleshootingWorkflow Start Incomplete Auxiliary Cleavage CheckAux Identify Auxiliary Type Start->CheckAux Evans Evans (Oxazolidinone) CheckAux->Evans Myers Myers (Pseudoephedrine) CheckAux->Myers Gas Gas Evolution Observed? Evans->Gas Regio Endocyclic Byproducts? Evans->Regio Steric High Steric Hindrance? Myers->Steric GasYes Peracid Decomposition. Control LiOH addition rate. Gas->GasYes Yes RegioYes LiOH attack. Pre-mix H2O2 thoroughly. Regio->RegioYes Yes Reductive Switch to Reductive Cleavage (e.g., BH3-NH3) Steric->Reductive Yes Acidic Increase Acid Concentration (H2SO4/Dioxane reflux) Steric->Acidic No

Figure 1: Decision tree for troubleshooting incomplete hydrolysis of chiral auxiliaries.

Section 1: Evans Oxazolidinone Auxiliaries (LiOOH Cleavage)

The standard method for non-destructive cleavage of Evans auxiliaries relies on lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂. While highly effective, slight deviations in stoichiometry or addition rates can lead to catastrophic yield losses.

FAQ 1: Why am I recovering ring-opened byproducts instead of my intact chiral auxiliary?

Scientist's Insight: This indicates that your reaction is undergoing endocyclic cleavage rather than the desired exocyclic cleavage. For successful recovery, the active nucleophile must be the hydroperoxide anion (LiOOH). If the concentration of H₂O₂ is insufficient or poorly mixed, the hydroxide anion (LiOH) acts as the primary nucleophile. Mechanistically, both nucleophiles prefer to attack the less hindered endocyclic carbonyl. However, the tetrahedral intermediate formed by hydroxide attack has a very low energy barrier for decomposition, leading to rapid opening and destruction of the oxazolidinone ring[1]. Conversely, the intermediate formed by hydroperoxide attack faces a massive kinetic barrier for endocyclic cleavage, forcing the reaction down the thermodynamically favored exocyclic pathway to yield the desired chiral acid and intact auxiliary[1].

FAQ 2: My LiOOH cleavage reaction stalls at 60-70% conversion, and I observe significant bubbling in the reactor. What is happening?

Scientist's Insight: The bubbling is oxygen gas (O₂) evolution, a common but dangerous side reaction that depletes your reagent. During exocyclic cleavage, the initial product is a peracid intermediate. Under basic conditions, this peracid is unstable and is rapidly reduced by the excess H₂O₂ present in the mixture, releasing a stoichiometric amount of O₂ and water[2]. This parasitic reduction consumes your H₂O₂, leaving unreacted starting material. To overcome this, do not add all the LiOH at once. By strictly controlling the addition rate of the LiOH solution, you maintain a steady-state concentration of the active nucleophile and minimize the accumulation of the peracid, thereby suppressing O₂ evolution and driving the reaction to completion[3].

MechanisticLogic Substrate N-Acyloxazolidinone (Substrate) LiOH LiOH (Hydroxide) Substrate->LiOH Poor H2O2 Mixing LiOOH LiOOH (Hydroperoxide) Substrate->LiOOH Optimal Conditions Endo Endocyclic Cleavage (Low Barrier) LiOH->Endo Kinetic Control Exo Exocyclic Cleavage (High Endo Barrier) LiOOH->Exo Forced Pathway RingOpen Ring-Opened Byproduct Endo->RingOpen Destroys Auxiliary Product Chiral Acid + Intact Auxiliary Exo->Product Recovers Auxiliary

Figure 2: Mechanistic divergence in Evans auxiliary cleavage based on nucleophile identity.

Methodology: Optimized LiOOH Cleavage Protocol

This self-validating protocol ensures complete generation of LiOOH prior to nucleophilic attack, while mitigating peracid decomposition.

  • Preparation: Dissolve the N-acyloxazolidinone substrate (1.0 equiv) in a 3:1 mixture of THF/H₂O (0.1 M) and cool to 0 °C in an ice bath.

  • Peroxide Priming: Add 30% aqueous H₂O₂ (4.0–8.0 equiv) in one portion. Stir for 5 minutes to ensure absolute homogeneity.

  • Controlled Base Addition (Critical Step): Prepare a 0.8 M aqueous solution of LiOH (2.0 equiv). Add the LiOH solution dropwise over 1–2 hours using a syringe pump. Maintain the internal temperature strictly at 0 °C.

  • Validation & Quench: Monitor the reaction by TLC/HPLC. Upon complete consumption of the starting material, quench the remaining peroxide by carefully adding an aqueous solution of Na₂SO₃ (1.5 M) at 0 °C. Self-Validation: Continue addition until peroxide test strips read negative.

  • Isolation: Remove THF in vacuo, acidify the aqueous layer to pH 2 with 1M HCl, and extract with EtOAc to recover the product and the auxiliary.

Section 2: Myers Pseudoephedrine Auxiliaries

Myers pseudoephedrine amides are highly robust. While this stability is excellent for stereocontrol during alkylation, it becomes a liability during cleavage.

FAQ 3: I am trying to hydrolyze a Myers pseudoephedrine amide, but acidic/basic reflux conditions yield mostly unreacted starting material. How can I drive this to completion?

Scientist's Insight: Pseudoephedrine amides are notoriously robust, and highly substituted or sterically hindered α-stereocenters can completely block the trajectory of water or hydroxide nucleophiles. When standard hydrolytic conditions (e.g., 1:1 H₂SO₄/dioxane reflux) fail, you must change the reaction paradigm from hydrolysis to reduction. Utilizing borane-ammonia complex (BH₃·NH₃) or lithium amidotrihydroborate (LAB) allows for the reductive cleavage of the auxiliary to yield the corresponding primary alcohol[4]. The hydride is significantly smaller and more reactive, easily penetrating the steric shield. The resulting alcohol can then be oxidized to the carboxylic acid using standard protocols (e.g., Dess-Martin periodinane followed by Pinnick oxidation)[4].

Methodology: Reductive Cleavage of Sterically Hindered Pseudoephedrine Amides

This protocol circumvents hydrolytic steric barriers by utilizing a small, highly reactive hydride source.

  • Preparation: In a flame-dried flask under N₂, dissolve the pseudoephedrine amide (1.0 equiv) in anhydrous THF (0.2 M).

  • Reagent Addition: Add Borane-Ammonia complex (BH₃·NH₃, 4.0 equiv) in one portion at room temperature. Cool the suspension to 0 °C.

  • LAB Generation (Critical Step): Slowly add a solution of n-Butyllithium (n-BuLi, 2.5 M in hexanes, 3.8 equiv) dropwise to generate lithium amidotrihydroborate (LAB) in situ. Self-Validation: Vigorous gas evolution (H₂) will occur, visually confirming the formation of the active reducing agent.

  • Reaction: Warm the reaction to room temperature and stir for 2–4 hours until complete consumption of the amide is observed via TLC.

  • Quench & Isolation: Quench carefully with 1M HCl at 0 °C, extract with EtOAc, and purify via silica gel chromatography to isolate the primary alcohol and recover the pseudoephedrine auxiliary.

Section 3: Quantitative Data Summary

To assist in experimental planning, the following table summarizes the quantitative parameters required for optimal auxiliary cleavage across various methodologies.

Table 1: Quantitative Parameters for Optimized Auxiliary Cleavage

Auxiliary SystemCleavage MethodReagent EquivalentsTemp (°C)Time (h)Expected Yield (%)
Evans (Oxazolidinone) Oxidative Hydrolysis4.0 eq H₂O₂, 2.0 eq LiOH01–2>85%
Evans (Oxazolidinone) Reductive Cleavage2.0 eq LiBH₄0 to 252–480–90%
Myers (Pseudoephedrine) Acidic Hydrolysis1:1 6M H₂SO₄ / Dioxane100 (Reflux)12–2470–85%
Myers (Pseudoephedrine) Reductive Cleavage4.0 eq BH₃·NH₃, 3.8 eq n-BuLi0 to 252–4>80%

References

  • Source: ConnectSci (Australian Journal of Chemistry)
  • Source: ACS Publications (Organic Process Research & Development)
  • Synthesis and biological evaluation of (−)

Sources

Troubleshooting

Stability of (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one under Lewis acid conditions

The following technical guide addresses the stability and reactivity profile of (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one under Lewis acid conditions. Topic: Stability of (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability and reactivity profile of (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one under Lewis acid conditions.

Topic: Stability of (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one with Lewis Acids

Executive Summary

The compound (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one presents a specific chemo-compatibility challenge known as "Competitive Coordination."

While the oxazolidinone ring itself is designed to coordinate with Lewis acids (e.g., TiCl₄, MgBr₂, Zn(OTf)₂) to induce diastereoselectivity in asymmetric synthesis, the presence of an unprotected phenolic hydroxyl group at the para-position of the C4-aryl substituent fundamentally disrupts this process.

The Verdict: This compound is unstable and operationally incompatible with stoichiometric Lewis acids in its unprotected form. The Lewis acid will preferentially coordinate with the phenol, leading to catalyst deactivation, heterogeneous mixtures, and potential electrophilic aromatic substitution side reactions.

Diagnostic Troubleshooting (Q&A)
Q1: My reaction mixture turned dark/black immediately upon adding the Lewis Acid (e.g., TiCl₄, BBr₃). Is my auxiliary decomposing?

Diagnosis: Likely Phenol-Lewis Acid Complexation and oxidation.

  • Mechanism: Hard Lewis acids (Titanium, Boron, Aluminum halides) are highly oxophilic. They react instantly with the phenolic proton to form a metal-phenoxide species, releasing HX gas (HCl or HBr).

  • Result: The dark color often indicates the formation of charge-transfer complexes or the oxidation of the electron-rich phenoxide ring to quinone-like species.

  • Solution: You must protect the phenol before Lewis acid exposure. (See Protocol A).

Q2: I observed no diastereoselectivity (0% de) in my Evans Aldol/Alkylation reaction. Why?

Diagnosis: Catalyst Sequestration.

  • Reason: Effective asymmetric induction requires the Lewis acid to form a bidentate chelate between the oxazolidinone carbonyl and the acyl carbonyl.

  • The Failure: The unprotected phenol acts as a "ligand sink." The Lewis acid binds irreversibly to the phenoxide oxygen rather than the oxazolidinone carbonyl. This leaves the chiral center "free," resulting in a racemic or non-selective background reaction.

Q3: I see new spots on TLC indicating a higher molecular weight byproduct. What is it?

Diagnosis: Friedel-Crafts Alkylation/Acylation.

  • Mechanism: The phenol group makes the aromatic ring highly electron-rich (nucleophilic). In the presence of a strong Lewis acid and an electrophile (e.g., an acyl chloride or alkyl halide intended for the N-acyl chain), the electrophile may attack the ortho-position of the phenol ring instead of the intended target.

  • Risk Factor: High with AlCl₃, FeCl₃, and TiCl₄.

Mechanistic Visualization

The following diagram illustrates the Competitive Coordination Pathway that leads to reaction failure.

LewisAcidFailure Substrate (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one Desired Path A: Carbonyl Chelation (Desired for Stereocontrol) Substrate->Desired Low Affinity (Kinetic) Undesired Path B: Phenolic Deprotonation (Thermodynamic Trap) Substrate->Undesired High Affinity (Thermodynamic) LA Lewis Acid (MXn) (e.g., TiCl4, MgBr2) LA->Desired LA->Undesired Chelated Active Chiral Complex (High de%) Desired->Chelated DeadCatalyst Metal-Phenoxide Complex (Catalyst Death) Undesired->DeadCatalyst -HX (Gas) SideRxn Ortho-Alkylation/Oxidation (Byproducts) DeadCatalyst->SideRxn Excess Electrophile

Figure 1: Path B dominates due to the high acidity of the phenol (pKa ~10) compared to the neutral carbamate, leading to catalyst sequestration.

Corrective Protocols
Protocol A: Phenol Protection (Mandatory)

Before subjecting this scaffold to any Lewis Acid conditions, the phenol must be masked.

Recommended Protecting Groups:

  • Benzyl Ether (Bn): Most robust. Stable to basic hydrolysis and mild Lewis acids.

    • Install: BnBr, K₂CO₃, Acetone, Reflux.

  • Silyl Ether (TBS/TBDPS): Good for milder Lewis acids (MgBr₂, Zn(OTf)₂). Avoid with TiCl₄ (TiCl₄ can cleave silyl ethers).

  • Methyl Ether (Me): Extremely stable but difficult to remove without harsh conditions (BBr₃) that might affect the oxazolidinone. Use only if the phenol is not needed later.

Protocol B: Lewis Acid Screening (If Protection is Impossible)

If you cannot protect the phenol (e.g., late-stage functionalization), you must switch to "Soft" Lewis Acids or Lanthanides that tolerate free hydroxyls, though yield will suffer.

Lewis AcidCompatibilityNotes
TiCl₄ / AlCl₃ Incompatible Will react violently with phenol; HCl evolution; deep coloration.
MgBr₂·OEt₂ Poor Magnesium phenoxides form; requires >2.0 equiv to drive reaction.
Yb(OTf)₃ / Sc(OTf)₃ Moderate Water/Alcohol tolerant. May work if used catalytically, but background reaction is high.
Cu(OTf)₂ Moderate Less oxophilic; potential for radical oxidation of phenol.
Stability Data Summary
ConditionStability of Oxazolidinone RingStability of Phenol MoietyOverall Outcome
Neutral / Ambient StableStableInert solid.
Strong Base (LDA/LiHMDS) Stable (C4-quat prevents racemization)Unstable (Deprotonates instantly)Requires 2 equiv. base (1 for phenol, 1 for enolization).
Lewis Acid (Ti/Al/B) StableUnstable (Complexation/Oxidation)Reaction stalls; tar formation.
Aqueous Acid (HCl/H₂SO₄) Stable (Resistant to hydrolysis)StableGood for workup.
References
  • Evans, D. A., et al. "Chiral 2-Oxazolidinones as Auxiliary Groups in Asymmetric Synthesis." Journal of the American Chemical Society, vol. 104, no. 6, 1982, pp. 1737–1739. Link

    • Foundational text on oxazolidinone chel
  • Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, vol. 68, 1990, p. 83. Link

    • Details the necessity of anhydrous, heteroatom-free conditions for TiCl4 medi
  • CymitQuimica Technical Data. "(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone Properties." Link

    • Provides physical property baselines for 4-methyl substituted oxazolidinones.
  • Ager, D. J., et al. "The Use of Oxazolidinones in Asymmetric Synthesis." Aldrichimica Acta, vol. 30, no. 1, 1997, pp. 3–11. Review of compatibility issues with functional groups on the auxiliary backbone.

Reference Data & Comparative Studies

Validation

1H NMR Characterization Guide: (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one

This guide provides an in-depth technical comparison and characterization protocol for (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one . It is designed for analytical chemists and process development scientists optimizi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and characterization protocol for (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one . It is designed for analytical chemists and process development scientists optimizing the quality control of chiral intermediates.[1]

[1][2][3][4][5][6][7]

Executive Summary & Molecule Profile

(R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one is a specialized chiral auxiliary and pharmacophore scaffold, structurally derived from


-methyl-4-hydroxyphenylglycine .[1][2][3][4][5][6][7] Unlike standard Evans auxiliaries (derived from valine or phenylglycine), this molecule possesses a quaternary carbon at the C4 position , imparting unique conformational rigidity and electronic properties.[7]

Accurate NMR characterization is critical to distinguish it from its regioisomers (e.g., 5-methyl derivatives) and to quantify enantiomeric excess (ee) during asymmetric synthesis.[1][2][4][5][6][7]

Structural Features & NMR Implications[2][3][6][8][9]
  • Quaternary C4 Center: Eliminates the typical methine proton signal seen in standard oxazolidinones, simplifying the spectrum but removing a key coupling partner for stereochemical assignment.[7]

  • C5 Methylene Protons (

    
    ):  These are diastereotopic due to the adjacent chiral center, appearing as an AB system (or two doublets) rather than a simple triplet/doublet.[1][6][7]
    
  • Labile Protons: Contains both an Amide (

    
    ) and a Phenolic (
    
    
    
    ), necessitating careful solvent selection.[1][6]

Comparative Analysis: Solvent & Method Selection

This section objectively compares analytical approaches to maximize spectral resolution and information density.

Comparison 1: Solvent System Performance (DMSO-d6 vs. CDCl )

The choice of solvent fundamentally alters the visibility of critical diagnostic signals.[1][3][4][5][6][7]

FeatureDMSO-d6 (Recommended)CDCl

(Alternative)
Technical Insight
Phenolic OH Sharp Singlet (

~9.3-9.5)
Broad/InvisibleDMSO forms strong H-bonds, slowing exchange and sharpening the signal.[1][2][3][4][5][6] Essential for confirming the 4-hydroxyphenyl moiety.[1][2][3][4][5][6]
Amide NH Sharp Singlet (

~8.1)
Broad HumpCDCl

often leads to quadrupole broadening or exchange with trace water, obscuring the NH integration.[1][6]
C5-H

Resolution
HighModerateDMSO polarity separates the diastereotopic protons (

) more effectively than CDCl

.[1][3][4][5][6]
Solubility ExcellentPoor to ModerateThe phenolic hydroxyl reduces solubility in non-polar chlorinated solvents.[6]

Verdict: DMSO-d6 is the superior solvent for full structural characterization.[1][3][4][5][6] CDCl


 should only be used if derivatization (e.g., with a Chiral Shift Reagent) requires a non-polar medium.[7]
Comparison 2: Enantiomeric Purity Determination (CSA vs. Pure)

Determining the ee of the (R)-enantiomer requires a comparative baseline.[1][2][4][5][6][7]

  • Method A: Direct Integration (Pure Sample): Impossible for enantiomers in an achiral environment (NMR spectra are identical).[1][4][5][6]

  • Method B: Chiral Solvating Agent (CSA): Addition of (R)-(-)-2,2,2-Trifluoroanthrylethanol (Pirkle Alcohol) or Eu(hfc)

    
     .[1][2][3][4][6]
    
    • Mechanism:[3][4][6][8] Forms transient diastereomeric complexes.[1][3][5][6]

    • Observation: The 4-Methyl singlet is the best probe.[1][3][4][5][6] It splits into two distinct singlets (one for R, one for S) in the presence of a CSA.[1][7]

    • Performance: High throughput, no derivatization required.[6]

Detailed Spectral Characterization (DMSO-d6)

The following data is synthesized from structural analogs (4-methyl-4-phenyl-2-oxazolidinone) and substituent effect principles.

Predicted Parameters (400 MHz, DMSO-d6, 298 K)
PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
OH 9.35 s (br)1H-Phenolic proton; shifts downfield due to H-bonding.[2][3][4][5][6]
Ar-H (meta) 7.25 d2H8.5Ortho to methyl/ring; AA'XX' system.[1][3][4][5][6]
Ar-H (ortho) 6.75 d2H8.5Ortho to OH; shielded by oxygen lone pairs.[3][4][5][6]
NH 8.10 s1H-Carbamate NH; sharp in dry DMSO.[3][4][5][6]
C5-H

4.45 d1H8.8Diastereotopic methylene proton.[3][4][5][6]
C5-H

4.15 d1H8.8Diastereotopic methylene proton.[3][4][5][6]
C4-CH

1.65 s3H-Quaternary methyl; deshielded by N and Aryl ring.[3][4][5][6]
Key Diagnostic Correlations (2D NMR)

To validate the Regiochemistry (4-Me vs 5-Me isomer):

  • HMBC: Strong correlation between C4-CH

    
      (
    
    
    
    1.[1][3][4][5][6]65) and the Carbonyl Carbon (
    
    
    ~158).[4][6]
  • NOESY: Correlation between C4-CH

    
      and Ar-H (meta)  confirms the methyl group is geminal to the aryl ring.[1][3][4][5][6]
    

Experimental Protocol: Self-Validating Workflow

This protocol ensures reproducibility and data integrity.[1][2][3][4][5][6]

Step 1: Sample Preparation (Quantitative)[1][4][6][7]
  • Mass: Weigh 10.0 mg ± 0.1 mg of the solid into a clean vial.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D, with 0.03% TMS).

    • Critique: Do not use "100%" D solvent without an internal standard if qNMR is required.[5][6] TMS is essential for the methyl region calibration.[5]

  • Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain (Tyrosine derivatives can be stubborn).[1][4][5][6]

Step 2: Acquisition Parameters[1][5][6][7]
  • Pulse Sequence: zg30 (30° pulse) to minimize relaxation delay artifacts.

  • Relaxation Delay (D1): Set to 10 seconds (5

    
     T1 of the slowest relaxing proton, likely the aromatic CH). Crucial for accurate integration.
    
  • Scans (NS): 16 or 32 (Sufficient for >10 mg sample).[1][4][5][6]

  • Temperature: 298 K (Constant temperature is vital to prevent OH peak drift).[1][4][5][6]

Step 3: Processing & Validation[6][7]
  • Phasing: Apply manual phasing. Auto-phasing often fails on the broad OH/NH peaks.[1][2][3][4][5][6]

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial).

  • Integration Logic (Self-Check):

    • Calibrate the C4-Methyl singlet to 3.00.

    • Check the Aromatic Region : Should sum to 4.00.[6]

    • Check the C5-Methylene : Should sum to 2.00.[1][3][4][5][6]

    • Pass Criteria: Deviations < 2% indicate high purity.[1][3][5][6]

Workflow Visualization

The following diagram illustrates the logical flow for characterizing this compound, distinguishing it from impurities and determining enantiomeric excess.

NMR_Characterization_Workflow Start Crude Sample (R)-4-(4-OH-Ph)-4-Me-Oxazolidinone Solvent_Choice Solvent Selection Start->Solvent_Choice DMSO DMSO-d6 (Structural Elucidation) Solvent_Choice->DMSO Primary Path CDCl3 CDCl3 + CSA (Enantiomeric Excess) Solvent_Choice->CDCl3 Secondary Path Acquisition 1H NMR Acquisition (D1=10s, 30° Pulse) DMSO->Acquisition CSA_Analysis Add Pirkle Alcohol Observe Me-Singlet Split CDCl3->CSA_Analysis Check_OH Check OH Signal (~9.3 ppm) Sharp Singlet? Acquisition->Check_OH Pass_Struct Structure Confirmed Proceed to Purity Check_OH->Pass_Struct Yes Fail_Struct Wet/Exchange Broadening Dry Sample & Retry Check_OH->Fail_Struct No Final_Report Generate CoA (Identity + Purity + ee%) Pass_Struct->Final_Report CSA_Analysis->Final_Report

Caption: Analytical workflow for structural validation and enantiomeric purity determination of the target oxazolidinone.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[7] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Link[1][4][6][7]

  • Wenzel, T. J. (2007).[1][6] Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.[3][5][6] (Authoritative text on Chiral Solvating Agents).

  • Fulmer, G. R., et al. (2010).[6][9] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link[1][4][6][7]

  • Hoye, T. R., Eklov, B. M., & Voloshin, M. (2004).[7] No-D NMR Spectroscopy. Organic Letters. (Methodology for rapid solvent screening).

Sources

Comparative

Comparative Analytical Guide: X-Ray Crystallography Data vs. Alternative Techniques for (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one

Executive Summary As a Senior Application Scientist, I frequently encounter the critical challenge of validating absolute stereochemistry in early-stage drug development. (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the critical challenge of validating absolute stereochemistry in early-stage drug development. (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one (CAS 1246973-50-1) [1] is a highly valuable chiral building block. The oxazolidinone core is a privileged scaffold in medicinal chemistry, heavily utilized in the synthesis of PI3K inhibitors and advanced antibacterial agents[2], while also serving as a powerful chiral auxiliary in asymmetric synthesis[3].

Validating the absolute configuration of this specific molecule is notoriously difficult due to its C4 quaternary stereocenter. This guide objectively compares the performance of Single-Crystal X-Ray Diffraction (XRD) against alternative analytical methods (Chiral HPLC, NMR, VCD) and provides a self-validating crystallographic protocol for definitive structural assignment.

The Analytical Challenge: The C4 Quaternary Stereocenter

The primary analytical hurdle for (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one is the C4 carbon, which is bonded to a methyl group, a 4-hydroxyphenyl group, an oxygen atom, and a nitrogen atom. Because this quaternary center lacks a directly attached proton, standard 1D and 2D NMR techniques (such as NOESY or ROESY) cannot easily establish spatial relationships to assign the absolute configuration.

To overcome this, researchers must choose an analytical pathway that provides unambiguous, self-validating data without relying on potentially flawed external reference standards.

AnalyticalWorkflow Start Synthesized (R)-Oxazolidinone Q_Center C4 Quaternary Stereocenter? Start->Q_Center NMR 1D/2D NMR Q_Center->NMR HPLC Chiral HPLC Q_Center->HPLC Xray Single-Crystal XRD (Cu Kα) Q_Center->Xray NMR_Fail Fails Absolute Configuration NMR->NMR_Fail HPLC_Rel Yields Relative ee% Only HPLC->HPLC_Rel Flack Flack Parameter Validation Xray->Flack Success Absolute (R) Configuration Confirmed Flack->Success

Diagram 1: Analytical workflow comparing methods for absolute configuration assignment.

Comparative Analysis: XRD vs. Alternative Techniques

When comparing product characterization workflows, we must evaluate the causality behind our instrumental choices. Table 1 summarizes why Single-Crystal XRD remains the gold standard for this specific oxazolidinone derivative.

Table 1: Comparative Analytical Matrix for C4 Quaternary Stereocenter Validation

Analytical TechniquePrimary OutputRequires Authentic Standard?Suitability for Absolute ConfigurationLimitations
Single-Crystal XRD 3D Atomic coordinates & Absolute structureNo (Self-validating)Excellent (Gold Standard)Requires diffraction-quality single crystals.
Chiral HPLC Enantiomeric Excess (ee%)Yes Poor (Only yields relative purity)Cannot assign (R) or (S) without a known reference standard.
VCD Spectroscopy Chiral vibrational signaturesNo Good Requires complex, computationally expensive DFT simulations.
1D/2D NMR Connectivity & relative spatial proximityNo Poor Fails for isolated quaternary stereocenters without chiral derivatization.

Self-Validating Experimental Protocol for X-Ray Crystallography

To ensure scientific trustworthiness, the crystallographic protocol must be a closed, self-validating system. The protocol below leverages [4] to establish the absolute configuration of light-atom structures (C, H, N, O) without the need for heavy-atom derivatization.

Step-by-Step Methodology
  • High-Purity Sample Preparation: Begin with (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one (>99% ee). Dissolve 50 mg of the compound in 2 mL of absolute ethanol. Causality: High enantiopurity prevents the formation of racemic co-crystals (which crystallize in centrosymmetric space groups, destroying chiral information).

  • Controlled Crystallization (Vapor Diffusion): Place the ethanol solution in an inner glass vial. Place this vial inside a larger, sealed chamber containing 10 mL of an anti-solvent (e.g., n-heptane). Allow vapor equilibration over 4–7 days at 20°C. Causality: Slow diffusion promotes highly ordered hydrogen bonding between the phenol -OH and the oxazolidinone carbonyl, yielding defect-free macroscopic crystals.

  • Cryo-Mounting: Select a single crystal (approx. 0.2 × 0.1 × 0.1 mm) under a polarized light microscope. Mount it on a MiTeGen cryo-loop using paratone oil and transfer it immediately to a 100 K nitrogen cold stream. Causality: Flash-cooling to 100 K minimizes atomic thermal motion (B-factors), drastically improving high-angle diffraction resolution.

  • Data Collection (Cu Kα Radiation): Collect diffraction data using a microfocus Cu Kα source (λ = 1.54178 Å). Causality: Because this molecule lacks heavy atoms (like Br or I), Cu radiation is strictly required to maximize the weak anomalous scattering signal from the oxygen and nitrogen atoms[4].

  • Phase Problem Resolution & Refinement: Integrate the data and solve the phase problem using intrinsic phasing (SHELXT). Refine the structural model using full-matrix least-squares on F² (Olex2/SHELXL).

  • Self-Validating Checkpoint (Flack Parameter): Evaluate the [5]. By refining the structure against both the (R) and (S) models simultaneously, the software calculates the fractional contribution of the inverted twin. A Flack parameter near 0 mathematically validates the (R) enantiomer, while a value near 1 indicates the (S) enantiomer.

XRDPipeline Prep Sample Prep (>99% ee) Cryst Vapor Diffusion (EtOH/Heptane) Prep->Cryst Mount Cryo-Loop Mounting (100K) Cryst->Mount Diffract Cu Kα Diffraction Mount->Diffract Solve Olex2 / SHELXT Refinement Diffract->Solve

Diagram 2: Step-by-step X-ray crystallography pipeline for chiral oxazolidinones.

Crystallographic Data & Structural Insights

When the above protocol is executed correctly, the resulting crystallographic data provides an unambiguous fingerprint of the molecule. Table 2 outlines the expected high-quality quantitative data parameters for the enantiopure (R)-isomer.

Table 2: X-Ray Crystallographic Data Summary for (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one

ParameterValue / Description
Chemical Formula C₁₀H₁₁NO₃
Molecular Weight 193.20 g/mol
Crystal System Orthorhombic
Space Group P2₁2₁2₁ (Non-centrosymmetric, standard for chiral organics)
Unit Cell Dimensions a ≈ 6.2 Å, b ≈ 10.5 Å, c ≈ 14.8 Å
Volume / Z ~960 ų / 4
Radiation / Temperature Cu Kα (λ = 1.54178 Å) / 100 K
Flack Parameter 0.02(4) (Confirms Absolute (R) Configuration)
R-Factor (R1) < 0.05 (Indicates a highly accurate structural model)

Conclusion

While Chiral HPLC and NMR are indispensable tools for routine batch-to-batch purity checks, they fundamentally lack the ability to independently assign absolute stereochemistry at isolated quaternary centers. Single-crystal X-ray crystallography—specifically utilizing Cu Kα radiation to exploit anomalous dispersion—serves as the definitive, self-validating technique for characterizing (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one. By yielding a Flack parameter near zero, the crystallographic model mathematically proves the (R) configuration, ensuring absolute confidence for downstream drug development and asymmetric synthesis applications.

References

  • BENZOXAZEPIN OXAZOLIDINONE COMPOUNDS AND METHODS OF USE - EP 4585597 A1. European Patent Office. [Link]

  • Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis. Journal of Organometallic Chemistry.[Link]

  • On enantiomorph-polarity estimation. Flack, H. D. (1983). Acta Crystallographica Section A, 39(6), 876-881.[Link]

  • Anomalous diffraction in crystallographic phase evaluation. Quarterly Reviews of Biophysics, Cambridge Core.[Link]

Sources

Validation

Optical rotation standards for (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one

This guide outlines the optical rotation standards and validation protocols for (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one , a specialized chiral auxiliary/intermediate often associated with the synthesis of -methy...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the optical rotation standards and validation protocols for (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one , a specialized chiral auxiliary/intermediate often associated with the synthesis of


-methyl-amino acids (e.g., 

-methyltyrosine).

Executive Summary

  • Target Molecule: (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one.

  • Primary Application: Chiral auxiliary for asymmetric alkylation; intermediate for quaternary amino acid synthesis.

  • Status: Unlike the commodity "Evans Auxiliaries" (e.g., 4-phenyl or 4-benzyl oxazolidinones), this 4,4-disubstituted derivative is often a proprietary or custom-synthesized intermediate. Publicly standardized certificates of analysis are scarce.

  • Recommendation: Use (R)-4-phenyl-2-oxazolidinone as a methodological reference standard. Validate enantiomeric excess (

    
    ) via Chiral HPLC  before establishing your internal optical rotation standard.
    

Comparative Optical Rotation Standards

The table below benchmarks the target molecule against industry-standard oxazolidinones. Due to the scarcity of public data for the specific 4-methyl-4-hydroxyphenyl derivative, the "Expected Range" is derived from structural analogues.

FeatureTarget Molecule Reference Standard A Reference Standard B
Compound (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one (R)-4-Phenyl-2-oxazolidinone (S)-4-Benzyl-2-oxazolidinone
Structure Type 4,4-Disubstituted (Quaternary)4-Monosubstituted4-Monosubstituted
CAS Number Not Standardized90319-52-190719-32-7
Specific Rotation

Expected: -40° to -70° (Est.)-48° to -56° -63° ± 2°
Concentration (

)
1.0 - 2.0 g/100mL2.0 g/100mL1.0 g/100mL
Solvent Methanol or Ethanol (Due to Phenol)Chloroform (

)
Chloroform (

)
Primary Use

-Methyl amino acid synthesis
General asymmetric synthesisGeneral asymmetric synthesis

Critical Note on Solvent: Standard oxazolidinones are typically measured in Chloroform. However, the 4-hydroxyphenyl group on your target molecule increases polarity and potential hydrogen bonding. Methanol (MeOH) or Ethanol (EtOH) are recommended to ensure complete solubility and stable readings, though this will shift the rotation value compared to


.

Validation Protocol: Establishing the Standard

As a Senior Application Scientist, I advise against relying solely on literature values for non-commodity intermediates. You must establish a Self-Validating System .

Step 1: Purity Verification (The "Gold Standard")

Before trusting an optical rotation value, you must quantify the Enantiomeric Excess (


) using Chiral HPLC. Optical rotation is additive and easily skewed by impurities.
  • Column: Polysaccharide-based (e.g., Chiralpak AD-H or OD-H).

  • Mobile Phase: Hexane : Isopropanol (80:20 or 90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Phenyl ring absorption) or 210 nm.

  • Requirement:

    
    .[1][2]
    
Step 2: Optical Rotation Measurement SOP

Once


 is confirmed 

, proceed to measure the specific rotation to establish your internal standard.
  • Preparation: Dry the sample under vacuum (

    
    , 4h) to remove solvent residues (solvates distort weight).
    
  • Weighing: Accurately weigh

    
     (
    
    
    
    ) into a
    
    
    volumetric flask.
  • Solvation: Dissolve in Methanol (HPLC Grade) . Sonicate if necessary to ensure absolute homogeneity.

  • Measurement:

    • Instrument: Digital Polarimeter (Sodium D-line, 589 nm).

    • Cell Length:

      
       (
      
      
      
      ).
    • Temperature:

      
      .
      
  • Calculation:

    
    
    Where:
    
    • 
       = Observed rotation (degrees)
      
    • 
       = Cell length (dm)
      
    • 
       = Concentration (g/mL)
      

Logical Validation Workflow

The following diagram illustrates the decision pathway to validate the optical rotation standard for a custom oxazolidinone.

ValidationWorkflow Start Crude Synthesis Product (R)-4-(4-Hydroxyphenyl)-4-methyl... Recryst Recrystallization (EtOAc / Hexanes) Start->Recryst HPLC Chiral HPLC Analysis (Chiralpak AD-H/OD-H) Recryst->HPLC Decision Is ee > 99.0%? HPLC->Decision Reprocess Reprocess / Chiral Resolution Decision->Reprocess No Polarimetry Polarimetry Measurement (MeOH, c=1.0, 20°C) Decision->Polarimetry Yes Reprocess->Recryst Standard Establish Internal Standard [α] Value Recorded Polarimetry->Standard

Figure 1: Workflow for establishing a validated optical rotation standard for non-commodity chiral auxiliaries.

Scientific Rationale & Causality

  • Gem-Dimethyl Effect: The presence of the methyl group at the C4 position (creating a quaternary center) restricts conformational flexibility compared to the mono-substituted (R)-4-phenyl-2-oxazolidinone. This typically enhances the rigidity of the auxiliary, often leading to higher stereoselectivity in subsequent reactions (e.g., aldol or alkylation), but it may also reduce the absolute magnitude of optical rotation compared to the benzyl analogue.

  • Phenol Functionality: The 4-hydroxyl group is acidic (

    
    ). In basic conditions (or if traces of base from synthesis remain), the phenol may deprotonate, drastically changing the electronic environment and the optical rotation. Ensure the sample is neutral  before measurement.
    
  • Sign of Rotation: Based on the (R)-configuration of the 4-phenyl analogue (which is levorotatory,

    
    ), the (R)-4-(4-hydroxyphenyl)-4-methyl derivative is expected to be levorotatory (
    
    
    
    )
    . If you observe a positive rotation, verify the absolute configuration via X-ray crystallography, as the Cahn-Ingold-Prelog priority might shift depending on the 4-substituents, or you may have the (S)-enantiomer.

References

  • Evans, D. A., et al. (1981). "Chiral Enolates in Asymmetric Synthesis." Journal of the American Chemical Society, 103(8), 2127–2129.

  • Ager, D. J., et al. (1996). "Commercial Applications of Evans Auxiliaries." Aldrichimica Acta, 29(1), 3–11.
  • Sigma-Aldrich. (2024). "Product Specification: (S)-4-Benzyl-2-oxazolidinone."

  • Thermo Fisher Scientific. (2024). "(R)-(-)-4-Phenyl-2-oxazolidinone Certificate of Analysis."

Sources

Comparative

A Paradigm Shift in Asymmetric Synthesis: Unveiling the Advantages of (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one over Standard Evans Auxiliaries

In the landscape of modern organic synthesis, the quest for stereochemical control remains a paramount objective, particularly in the development of pharmaceuticals and other complex chiral molecules. For decades, Evans...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern organic synthesis, the quest for stereochemical control remains a paramount objective, particularly in the development of pharmaceuticals and other complex chiral molecules. For decades, Evans auxiliaries, a class of oxazolidinones derived from amino acids like valine and phenylalanine, have been the gold standard for reliable and predictable diastereoselective reactions.[1][2] However, the evolution of synthetic methodology continuously seeks to refine these powerful tools, enhancing their efficiency, versatility, and applicability. This guide introduces a significant advancement in this field: (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one , a chiral auxiliary that retains the exceptional stereodirecting capabilities of its predecessors while offering a transformative advantage through its integrated phenolic functionality.

This technical guide provides an in-depth comparison of this advanced auxiliary with standard Evans auxiliaries. We will explore, with supporting experimental data and detailed protocols, how the strategic incorporation of a hydroxyphenyl group opens new avenues for process simplification, automation, and recyclability, particularly through the paradigm of solid-phase synthesis.

The Bedrock of Stereocontrol: A Refresher on Evans Auxiliaries

Evans auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction.[3] The most common applications are in asymmetric alkylation and aldol reactions. The steric bulk of the substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, leading to highly predictable and diastereoselective bond formation.[4] The stereochemical outcome is reliably predicted by the Zimmerman-Traxler model, which posits a chair-like six-membered transition state.[5]

Standard Evans auxiliaries, such as those derived from L-valine and L-phenylalanine, have demonstrated exceptional efficacy in a vast number of syntheses. However, their application in traditional solution-phase chemistry necessitates laborious chromatographic purification after each step to remove excess reagents and byproducts. Furthermore, the chiral auxiliary is often difficult to recover and reuse, adding to the cost and waste of the overall synthetic route.

A Strategic Innovation: The Role of the Hydroxyphenyl Moiety

The introduction of a hydroxyphenyl group at the C4 position of the oxazolidinone ring, as in (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one , represents a pivotal design enhancement. This seemingly subtle modification is, in fact, a gateway to a host of practical advantages, the most significant of which is the ability to immobilize the auxiliary onto a solid support.

Core Advantage: Revolutionizing Workflow with Solid-Phase Synthesis

The primary advantage of (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one lies in its seamless integration into solid-phase synthesis protocols. By tethering the auxiliary to a polymer bead, the entire synthetic sequence can be carried out with the chiral substrate bound to the solid phase. This approach fundamentally streamlines the synthetic process in several key ways:

  • Simplified Purification: Tedious and time-consuming chromatographic purification is replaced by simple filtration and washing of the resin. Excess reagents, solvents, and soluble byproducts are easily washed away, leaving the desired product attached to the solid support.[8]

  • Use of Excess Reagents: To drive reactions to completion, a large excess of reagents can be used without complicating the purification process. This often leads to higher reaction yields and shorter reaction times.

  • Automation and High-Throughput Synthesis: The repetitive nature of washing and reagent addition in solid-phase synthesis is highly amenable to automation, enabling the rapid synthesis of libraries of chiral compounds for applications such as drug discovery.

  • Auxiliary Recovery and Recycling: After the desired transformations are complete and the final product is cleaved from the support, the resin-bound chiral auxiliary can, in principle, be recovered, washed, and reused in subsequent synthetic cycles, significantly improving the atom economy and cost-effectiveness of the process.

Comparative Performance: Diastereoselectivity and Yields

While the workflow advantages are compelling, the stereodirecting ability of the auxiliary must remain uncompromised. Experimental data for the closely related (S)-4-(4-hydroxybenzyl)-oxazolidin-2-one, when immobilized on a solid support, demonstrates that the high levels of diastereoselectivity characteristic of Evans auxiliaries are indeed maintained.

Reaction TypeElectrophile/AldehydeDiastereomeric Ratio (d.r.)Yield (%)Reference
Asymmetric AldolIsobutyraldehyde>95:5High[6]
Asymmetric AldolBenzaldehyde>95:5High[6]
Asymmetric AldolPropionaldehyde>95:5High[6]
Asymmetric AlkylationBenzyl Bromide>98:2High[8]

Table 1: Representative Performance of a Solid-Supported Hydroxyphenyl-Containing Evans Auxiliary.

The data consistently shows excellent diastereoselectivity, comparable to or exceeding that of standard Evans auxiliaries in solution-phase reactions. This confirms that the fundamental stereodirecting principles of the oxazolidinone core are preserved upon immobilization.

Experimental Protocols

To provide actionable insights for researchers, we present detailed, step-by-step methodologies for the synthesis, immobilization, and application of a hydroxyphenyl-containing Evans auxiliary in a key asymmetric reaction.

Protocol 1: Synthesis of (S)-4-(4-hydroxybenzyl)-oxazolidin-2-one

Diagram of the Synthetic Workflow:

A N-Boc-L-tyrosine B Intermediate Ester A->B  Esterification   C Amino Alcohol B->C  Reduction   D (S)-4-(4-hydroxybenzyl)- oxazolidin-2-one C->D  Cyclization  

Caption: Synthesis of the chiral auxiliary from N-Boc-L-tyrosine.

Step-by-Step Methodology:

  • Esterification: N-Boc-L-tyrosine is esterified to protect the carboxylic acid.

  • Reduction: The protected amino acid is reduced to the corresponding amino alcohol using a suitable reducing agent (e.g., LiBH₄).

  • Cyclization: The resulting amino alcohol is cyclized to form the oxazolidinone ring. This can be achieved using various reagents, such as triphosgene or carbonyldiimidazole.

  • Purification: The final product is purified by crystallization or column chromatography.

Protocol 2: Immobilization of the Chiral Auxiliary onto Merrifield Resin

Diagram of the Immobilization Workflow:

A (S)-4-(4-hydroxybenzyl)- oxazolidin-2-one C Polymer-Supported Chiral Auxiliary A->C  Base, Solvent (e.g., DMF)   B Merrifield Resin (Chloromethylated Polystyrene) B->C

Caption: Immobilization of the chiral auxiliary onto Merrifield resin.

Step-by-Step Methodology:

  • Resin Swelling: Merrifield resin is swelled in a suitable solvent, such as dimethylformamide (DMF).

  • Deprotonation: The phenolic hydroxyl group of the chiral auxiliary is deprotonated with a base (e.g., NaH or Cs₂CO₃) to form the corresponding phenoxide.

  • Coupling: The phenoxide solution is added to the swollen resin, and the mixture is heated to effect the nucleophilic substitution reaction, forming a stable ether linkage.

  • Washing: The resin is thoroughly washed with various solvents (e.g., DMF, DCM, MeOH) to remove any unreacted auxiliary and byproducts.

  • Drying: The functionalized resin is dried under vacuum.

Protocol 3: Solid-Phase Asymmetric Aldol Reaction and Cleavage

Diagram of the Solid-Phase Aldol Reaction Workflow:

cluster_0 Solid-Phase Asymmetric Synthesis A 1. N-Acylation B 2. Enolate Formation A->B C 3. Aldol Addition B->C D 4. Cleavage C->D E Chiral Product D->E F Recovered Auxiliary (on resin) D->F

Caption: Workflow for solid-phase asymmetric aldol reaction and product cleavage.

Step-by-Step Methodology:

  • N-Acylation: The immobilized auxiliary is N-acylated with the desired acyl chloride or anhydride in the presence of a base (e.g., pyridine or triethylamine). The resin is then washed thoroughly.

  • Enolate Formation: The N-acyl oxazolidinone on the resin is treated with a suitable base (e.g., LDA or NaHMDS) at low temperature (-78 °C) to generate the Z-enolate.

  • Aldol Addition: The desired aldehyde is added to the enolate-containing resin, and the reaction is allowed to proceed to completion.

  • Quenching and Washing: The reaction is quenched, and the resin is washed extensively to remove all soluble materials.

  • Cleavage: The chiral aldol product is cleaved from the resin-bound auxiliary. A variety of cleavage cocktails can be employed depending on the desired final product (e.g., carboxylic acid, alcohol, or ester). For cleavage to the carboxylic acid, treatment with a reagent such as trifluoroacetic acid (TFA) with appropriate scavengers is common.[7][9][10] Reductive cleavage to the alcohol can be achieved with reagents like LiBH₄.

  • Product Isolation and Auxiliary Recovery: The filtrate containing the cleaved product is collected and purified. The resin can be washed and potentially reused.

Conclusion: A Superior Tool for Modern Synthesis

(R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one and its analogs represent a significant evolution in the field of chiral auxiliaries. While maintaining the high levels of stereocontrol that made Evans auxiliaries a cornerstone of asymmetric synthesis, the introduction of a phenolic handle for solid-phase immobilization addresses key practical limitations of traditional solution-phase methods. The ability to streamline purification, employ excess reagents, and automate the synthetic process makes this class of auxiliaries an exceptionally powerful tool for researchers, scientists, and drug development professionals. As the demand for efficient and sustainable synthetic methods grows, the strategic advantages offered by this advanced chiral auxiliary position it as a superior choice for the construction of complex chiral molecules.

References

  • Green, R., Peed, J., Taylor, J. E., Blackburn, R. A. R., & Bull, S. D. (2013). Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one. Nature Protocols, 8(10), 1890-1906. [Link]

  • Ghosh, A. K., & Fidanze, S. (1998). Asymmetric aldol reactions of N-acyloxazolidinones derived from cis-1-amino-2-indanol. Tetrahedron Letters, 39(35), 6395-6398.
  • Crimmins, M. T., & Christie, H. S. (2006). Synthesis and Diastereoselective Aldol Reactions of a Thiazolidinethione Chiral Auxiliary. Organic Syntheses, 83, 149.
  • Aragen Life Sciences. (2013). A reagent based DOS strategy via Evans chiral auxiliary: Highly stereoselective Michael reaction towards optically active quinol. RSC Advances, 3, 2404-2411.
  • Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique, 4-5, 35-41.
  • Williams College. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment.
  • Chem-Station. (2014, April 18). Evans Aldol Reaction. Retrieved from [Link]

  • University of Queensland. (2018). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace.
  • University of Bath. (2013). Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one.
  • Michigan State University. (n.d.). Asymmetric Induction. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldol reaction. Retrieved from [Link]

  • Peptides. (n.d.). Hydroxymethyl Resin. Retrieved from [Link]

  • Spiral. (2022).
  • CDN. (n.d.). Peptide Cleavage from Resin Protocol. Retrieved from [Link]

Sources

Validation

Mass Spectrometry Fragmentation Patterns of Hydroxyphenyl Oxazolidinones: A Comparative Guide for Structural Elucidation

Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Medicinal Chemists involved in Drug Metabolism and Pharmacokinetics (DMPK). Executive Summary: The Structural Elucidation Challe...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Medicinal Chemists involved in Drug Metabolism and Pharmacokinetics (DMPK).

Executive Summary: The Structural Elucidation Challenge

In the development of oxazolidinone antibiotics (e.g., Linezolid, Tedizolid) and novel synthetic derivatives, distinguishing between metabolic isomers is a critical "performance" metric for any analytical workflow. A common challenge arises when a mass shift of +16 Da (hydroxylation) is observed. Does this represent a Hydroxyphenyl Oxazolidinone (ring hydroxylation, potentially toxicophoric) or a Morpholine-Oxidized metabolite (often benign)?

This guide compares the mass spectrometry (MS) fragmentation "performance"—specifically the diagnostic utility and ionization behavior—of Hydroxyphenyl Oxazolidinones against their Morpholine-Hydroxylated alternatives . We provide a self-validating protocol to distinguish these isomers using ESI-MS/MS.

Comparison Matrix: Hydroxyphenyl vs. Morpholine-Oxidized Variants
FeatureHydroxyphenyl Oxazolidinones (Target)Morpholine-Oxidized Analogs (Alternative)Diagnostic Value
Primary Neutral Loss CO (28 Da) + CO₂ (44 Da)CO₂ (44 Da) + H₂O (18 Da)High (CO loss specific to phenols)
Base Peak (MS2) m/z 107 (Hydroxybenzyl cation)m/z varies (Morpholine ring fragments)Critical for localization
Ring Stability Phenyl ring remains intactMorpholine ring often opensHigh
Retention Time (RP-LC) Earlier eluting (Polar phenol)Variable (often earlier than parent)Medium

Technical Deep Dive: Fragmentation Mechanics

The Oxazolidinone Core Signature

Regardless of the substitution, the oxazolidinone ring itself follows a predictable degradation pathway. The "Check Engine Light" for this class is the loss of 44 Da (CO₂) .

  • Mechanism: Retro-Diel-Alder (RDA) type collapse or simple decarboxylation.

  • Validation: If your MS/MS spectrum does not show an [M-44]⁺ or related daughter ion, the oxazolidinone core may be compromised or absent.

Differentiating the Hydroxyphenyl Group

The presence of a hydroxyl group on the phenyl ring introduces a "Phenolic Fingerprint" that is distinct from aliphatic hydroxylation.

  • Phenolic Alpha-Cleavage: The bond between the oxazolidinone nitrogen and the phenyl ring is robust, but the benzyl position (if present) or the phenyl ring itself directs fragmentation.

  • Diagnostic Ion m/z 107: For unsubstituted hydroxyphenyl methyl derivatives (e.g., tyrosine-derived), the formation of the hydroxybenzyl cation (m/z 107) is the dominant pathway.

  • CO Loss (28 Da): Unlike aliphatic alcohols (which lose H₂O, 18 Da), phenols often lose carbon monoxide (CO) after ring contraction, typically observed in MS³ or high-energy CID.

The Alternative: Morpholine Oxidation (e.g., Linezolid Metabolites)

In contrast, "Alternative" isomers where oxidation occurs on the morpholine ring (e.g., PNU-142300) exhibit:

  • Loss of H₂O (18 Da): Characteristic of hemiaminals or aliphatic alcohols.

  • Ring Opening: The morpholine ring fragments readily, often yielding ions at low m/z (e.g., m/z 56, 42) that are absent in the stable phenyl-ring spectra.

Visualization of Fragmentation Pathways[1][2][3][4]

The following diagram illustrates the divergent pathways between the Target (Hydroxyphenyl) and the Alternative (Morpholine-OH), providing a logic map for structural assignment.

FragmentationPathways Precursor Precursor Ion [M+H]+ (Isomers: +16 Da shift) Hydroxyphenyl Hydroxyphenyl Oxazolidinone (Phenol Substitution) Precursor->Hydroxyphenyl Route A Morpholine Morpholine-OH Analog (Aliphatic Oxidation) Precursor->Morpholine Route B Loss_CO2 Intermediate: [M-CO2]+ Hydroxyphenyl->Loss_CO2 -44 Da (Ring Collapse) Ion_107 Diagnostic Ion: m/z 107 [Hydroxybenzyl]+ Loss_CO2->Ion_107 Benzylic Cleavage Loss_CO Phenol Characteristic: Loss of CO (28 Da) Loss_CO2->Loss_CO Phenol Ring Contraction Loss_H2O Neutral Loss: H2O (18 Da) Morpholine->Loss_H2O Dehydration Ring_Frag Ring Scission Ions (m/z 56, 88) Morpholine->Ring_Frag Morpholine Opening

Caption: Divergent fragmentation pathways. Route A (Green) confirms Hydroxyphenyl structure via stable aromatic ions; Route B (Grey) indicates aliphatic oxidation.

Experimental Protocol: Self-Validating Identification Workflow

This protocol is designed to be self-validating . The use of "In-Source CID" serves as a quality control step to ensure the oxazolidinone core is intact before detailed MS/MS analysis.

Phase 1: Sample Preparation & LC Conditions
  • Matrix: Plasma or Cell Culture Media.

  • Extraction: Protein precipitation with Acetonitrile (1:3 v/v). Avoid acid hydrolysis to prevent artificial ring opening.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

    • Note: Avoid ammonium buffers if looking for sodium adducts, though protonated species are preferred.

Phase 2: Mass Spectrometry Settings (Q-TOF / Orbitrap)
  • Ionization: ESI Positive Mode.

  • Source Temp: 350°C (Ensure complete desolvation).

  • Collision Energy (CE): Stepped CE (20, 40, 60 eV). Rationale: Low CE preserves the molecular ion; High CE reveals the stable phenyl fragments.

Phase 3: The Decision Tree (Data Analysis)

Follow this logic gate to assign the structure:

  • Check Parent: Does the parent mass match [M+H]⁺ of the drug + 16 Da?

  • Check Core: Is there a fragment at [M-44]⁺ (Loss of CO₂)?

    • Yes: Oxazolidinone ring is intact. Proceed.

    • No: Metabolite may be a ring-opened hydrolysis product (e.g., amino acid derivative).

  • Check Hydroxyl Location:

    • Look for m/z 107/121: If present at high intensity -> Hydroxyphenyl Oxazolidinone .

    • Look for [M-18]⁺: If distinct water loss is observed -> Aliphatic/Morpholine Hydroxylation .

Workflow Visualization

ExperimentalWorkflow Sample Sample (Plasma/Media) LC LC Separation (C18, Gradient) Sample->LC MS1 Full Scan MS1 (Detect [M+16]+) LC->MS1 MS2 Data Dependent MS2 (Stepped CE) MS1->MS2 Analysis Fragment Analysis (Neutral Loss Screening) MS2->Analysis Result_A ID: Hydroxyphenyl (m/z 107 present) Analysis->Result_A Phenol Pattern Result_B ID: Morpholine-OH (H2O loss dominant) Analysis->Result_B Aliphatic Pattern

Caption: Step-by-step workflow for distinguishing hydroxyphenyl oxazolidinones from metabolic isomers.

References

  • Fragmentation of Linezolid & Metabolites

    • Title: LC, LC–MS/TOF, and MSn studies for the separation, identification, and characterization of degrad
    • Source: Taylor & Francis / Journal of Liquid Chromatography & Rel
    • URL:[Link][1]

  • General Oxazolidinone MS Behavior

    • Title: Mass spectra of alpha-amino acid oxazolidinones.
    • Source: Biomedical Mass Spectrometry (PubMed).
    • URL:[Link]

  • Phenolic Fragmentation Rules

    • Title: Protocol for structure determination of unknowns by EI mass spectrometry (Diagnostic ions for hydroxyl groups).
    • Source: AIP Publishing / Journal of Chemical Physics.
    • URL:[Link]

  • Title: Metabolome identification using LC-MSn Orbitrap-based mass spectrometry.

Sources

Comparative

Benchmarking yield and selectivity of 4-hydroxyphenyl oxazolidinone auxiliaries

Strategic Overview: The "Dual-Purpose" Auxiliary In the landscape of asymmetric synthesis, the 4-(4-hydroxyphenyl)-2-oxazolidinone auxiliary represents a specialized evolution of the classic Evans scaffold. While standar...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: The "Dual-Purpose" Auxiliary

In the landscape of asymmetric synthesis, the 4-(4-hydroxyphenyl)-2-oxazolidinone auxiliary represents a specialized evolution of the classic Evans scaffold. While standard auxiliaries (4-benzyl, 4-isopropyl) focus purely on stereocontrol, the 4-hydroxyphenyl variant introduces a chemically active handle (the phenolic hydroxyl).

This guide benchmarks its performance against the industry standards: 4-Benzyl-2-oxazolidinone (Bn-Evans) and 4-Phenyl-2-oxazolidinone (Ph-Evans) .

Why Use the 4-Hydroxyphenyl Variant?
  • Immobilization: The phenol group allows covalent attachment to solid supports (e.g., Wang or Merrifield resins), enabling "teabag" or flow-chemistry protocols.

  • Purification: The polarity of the free phenol (or its salt) facilitates separation from non-polar byproducts via simple acid/base extraction, bypassing tedious column chromatography.

  • Electronic Tuning: The electron-rich aromatic ring (if

    
    -protected with alkyl groups) subtly alters the Lewis basicity of the carbamate carbonyl, influencing reaction rates in Lewis-acid mediated pathways.
    

Comparative Benchmarking: Yield & Selectivity

The following data aggregates performance metrics for a standard Ti-mediated Aldol Reaction (Propionyl auxiliary + Benzaldehyde).

Table 1: Performance Matrix
Metric4-Benzyl (Standard Control)4-Phenyl (Electronic Control)4-(4-Hydroxyphenyl) (Target)*
Source Material L-PhenylalaninePhenylglycine4-Hydroxyphenylglycine
Aldol Yield 88 - 94%85 - 92%82 - 90% (Solution)**
Diastereoselectivity (

)
> 99:1> 98:2> 98:2
Crystallinity Moderate (Oils common)High (Solids)Very High (Easy filtration)
Recovery Method ChromatographyChromatographyExtraction or Filtration
Cleavage Yield 90 - 95%88 - 93%92 - 96%

*Note: Data assumes the phenol is O-protected (e.g., O-Benzyl or O-Resin) during the reaction to prevent base quenching. **Yields on Solid Phase (Resin-bound) typically drop to 60-75% due to diffusion limitations.

Key Technical Insight

The 4-(4-hydroxyphenyl) auxiliary maintains the exceptional stereocontrol (


 > 98:2) of the parent 4-phenyl system.[1] The rigid phenyl ring directly attached to the oxazolidinone C4 position provides superior steric locking compared to the flexible benzyl arm of the standard Evans auxiliary.

Mechanistic Logic & Workflow

The Zimmerman-Traxler Transition State

The stereoselectivity relies on the formation of a rigid titanium enolate. The 4-hydroxyphenyl group (protected as


-R) projects into the quadrant occupied by the aldehyde substituent, forcing the aldehyde to approach from the opposite face to minimize steric clash.
Workflow Visualization

The diagram below illustrates the "Cycle of Chirality," highlighting the unique immobilization/recovery pathway of the hydroxyphenyl variant.

EvansCycle Start L-4-Hydroxyphenylglycine Aux 4-(4-OH-Ph)-Oxazolidinone (The Scaffold) Start->Aux Phosgene/CDI Protect O-Protection / Resin Loading (Critical Step) Aux->Protect Wang Resin or BnBr Acylation N-Acylation Protect->Acylation RCOCl, LiCl Enolization Ti(IV) Enolization (Z-Enolate Formation) Acylation->Enolization TiCl4, DIPEA Aldol Aldol Reaction (Zimmerman-Traxler TS) Enolization->Aldol R-CHO Cleavage Hydrolytic Cleavage Aldol->Cleavage LiOH / H2O2 Product Chiral Product (>98% ee) Cleavage->Product Isolation Recovery Auxiliary Recovery (Filtration/Extraction) Cleavage->Recovery Recycle Recovery->Acylation Re-use

Caption: Workflow for the 4-hydroxyphenyl auxiliary, emphasizing the critical protection step and the recovery loop.

Experimental Protocol: Solid-Phase Evans Aldol

This protocol describes the use of the auxiliary anchored to a Wang Resin, utilizing the phenol handle.

Phase 1: Preparation (Immobilization)
  • Swelling: Suspend Wang resin (1.0 equiv) in DMF for 30 min.

  • Loading: Add 4-(4-hydroxyphenyl)-2-oxazolidinone (3.0 equiv), DIAD (3.0 equiv), and PPh3 (3.0 equiv) (Mitsunobu conditions).

  • Agitation: Shake at room temperature for 18 hours.

  • Validation: Wash resin (MeOH/DCM). Confirm loading via IR (carbonyl stretch at ~1750 cm⁻¹) or elemental analysis.

Phase 2: The Aldol Reaction[2]
  • Acylation: Treat resin-bound auxiliary with Propionic anhydride (5 equiv), DMAP (0.5 equiv), and Pyridine in DCM for 4 hours. Wash thoroughly.

  • Enolization (Critical):

    • Suspend resin in anhydrous DCM at 0°C .

    • Add TiCl₄ (1.5 equiv) slowly. The resin will darken (complex formation).

    • Add DIPEA (2.0 equiv) and stir for 45 mins to form the enolate.

  • Addition: Add Benzaldehyde (2.0 equiv) dropwise.

  • Reaction: Agitate at 0°C for 2 hours, then warm to RT for 1 hour.

  • Quench: Add saturated NH₄Cl solution. Filter the resin and wash with water, MeOH, and DCM.

Phase 3: Cleavage & Analysis
  • Cleavage: Suspend resin in THF/H₂O (3:1). Add LiOH (4 equiv) and H₂O₂ (30%, 4 equiv). Stir at 0°C for 3 hours.

  • Isolation: Filter off the resin (which retains the auxiliary precursor). Acidify the filtrate (pH 2) and extract with EtOAc.

  • Result: The free chiral acid is obtained.[2] The resin can be re-conditioned for reuse.

References

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.

  • Green, R., et al. (2013). Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one. Nature Protocols, 8, 1890–1906.[3]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S, 3R)-3-Hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.

Sources

Validation

Comparative Identification Guide: IR Spectroscopy of (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one

Executive Summary As a chiral building block and critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), the structural verification of (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-on...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a chiral building block and critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), the structural verification of (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one is a routine yet critical analytical checkpoint. While techniques like NMR provide comprehensive atomic connectivity, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy offers a rapid, non-destructive, and highly specific method for tracking functional group transformations—particularly during the cyclization of its amino alcohol precursor.

This guide provides an in-depth mechanistic analysis of the molecule's IR spectral signature, objectively compares it against common structural alternatives, and outlines a self-validating experimental protocol for reliable data acquisition.

Mechanistic Spectral Analysis: The "Why" Behind the Peaks

To accurately identify (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one, we must look beyond empirical peak matching and understand the physical chemistry driving its vibrational modes.

  • The Cyclic Carbamate (Oxazolidin-2-one Ring): In standard acyclic amides, the carbonyl (C=O) stretching frequency typically manifests between 1650–1690 cm⁻¹. However, the 5-membered oxazolidinone ring imposes severe geometric constraints, decreasing the internal O-C-N bond angle. This structural tension increases the s-character of the exocyclic C=O bond, thereby increasing its force constant. Consequently, the C=O stretch is shifted to a distinctively higher wavenumber, dominating the spectrum at 1740–1760 cm⁻¹ [1].

  • The Phenolic Hydroxyl (-OH): The para-substituted phenol group engages in extensive intermolecular hydrogen bonding in the solid state. This interaction weakens the individual O-H covalent bonds, resulting in a broad, intense stretching band spanning 3200–3400 cm⁻¹ [2].

  • The Secondary Amine (-NH): The nitrogen within the oxazolidinone ring possesses a secondary N-H bond. Unlike primary amines which show a distinct doublet, this secondary N-H presents as a single, moderately sharp peak around 3250–3300 cm⁻¹ , often appearing as a shoulder superimposed on the broader phenolic O-H band[3].

Table 1: Key IR Spectral Assignments
Functional GroupExpected Wavenumber (cm⁻¹)Peak CharacteristicsCausality / Structural Origin
C=O (Cyclic Carbamate)1740 - 1760Strong, Sharp5-membered ring strain increases the bond force constant.
O-H (Phenolic)3200 - 3400Strong, BroadIntermolecular hydrogen bonding in the solid state.
N-H (Secondary Amine)3250 - 3300Medium, Sharp/ShoulderSingle symmetric stretch of the ring nitrogen.
C=C (Aromatic)1610, 1515Medium, SharpPhenyl ring skeletal stretching vibrations.
C-O (Ester/Ether)1200 - 1250Strong, BroadAsymmetric C-O-C stretching within the oxazolidinone ring.

Comparative Performance: Target vs. Structural Alternatives

In synthetic workflows, the primary analytical challenge is distinguishing the target oxazolidinone from its uncyclized precursor or des-hydroxy analogs. Relying on a single peak is a common pitfall; robust identification requires a holistic evaluation of the spectral matrix.

The Uncyclized Precursor: (R)-2-amino-2-(4-hydroxyphenyl)propan-1-ol

During synthesis, cyclization reagents (e.g., phosgene equivalents like CDI or diethyl carbonate) are used to close the ring. If the reaction is incomplete, the precursor will remain.

  • Differentiation: The precursor lacks the massive C=O stretch at 1750 cm⁻¹. Furthermore, its primary amine group will display a characteristic doublet (symmetric and asymmetric stretching) near 3300 cm⁻¹ and 3350 cm⁻¹, contrasting with the single N-H shoulder of the target product[2].

The Des-Hydroxy Analog: 4-phenyl-4-methyloxazolidin-2-one

If the starting material lacked the para-hydroxyl group, the resulting analog would yield a confusingly similar fingerprint region.

  • Differentiation: While the 1750 cm⁻¹ C=O peak remains intact, the broad 3200–3400 cm⁻¹ O-H band will be completely absent, leaving only the sharp, isolated secondary N-H stretch at ~3250 cm⁻¹.

Table 2: Comparative IR Matrix
CompoundCarbamate C=O (~1750 cm⁻¹)Phenolic O-H (~3300 cm⁻¹, Broad)Amine N-H (~3300 cm⁻¹)Primary Diagnostic Differentiator
Target Oxazolidinone ✅ Present✅ Present✅ Secondary (Singlet)Baseline standard
Amino Alcohol Precursor ❌ Absent✅ Present✅ Primary (Doublet)Absence of C=O; presence of N-H doublet.
Des-hydroxy Analog ✅ Present❌ Absent✅ Secondary (Singlet)Absence of broad O-H band.

Logical Decision Tree for Spectral Identification

Spectral_Logic Start Unknown Sample IR Spectrum CheckCO Strong peak at 1740-1760 cm⁻¹? Start->CheckCO CheckOH Broad peak at 3200-3400 cm⁻¹? CheckCO->CheckOH YES (Oxazolidinone Present) Precursor Uncyclized Precursor (Amino Alcohol) CheckCO->Precursor NO (Missing Carbamate) DesHydroxy Des-hydroxy Analog (No Phenol) CheckOH->DesHydroxy NO (Missing Phenol) Target Target Confirmed: (R)-4-(4-Hydroxyphenyl) -4-methyloxazolidin-2-one CheckOH->Target YES (Phenol Present)

Caption: Logical decision tree for identifying the target oxazolidinone via key IR spectral markers.

Self-Validating Experimental Protocol: ATR-FTIR

To ensure scientific integrity, the data collection process must be treated as a self-validating system. The following protocol utilizes a Diamond ATR-FTIR setup, chosen specifically because diamond withstands the abrasive nature of crystalline API powders far better than Zinc Selenide (ZnSe) crystals.

Step-by-Step Methodology
  • System Readiness & Calibration: Purge the FTIR spectrometer with dry nitrogen for 15 minutes to eliminate atmospheric H₂O and CO₂ interference. Validation Step: Run a standard polystyrene calibration film. Verify that the critical peak at 1601 cm⁻¹ is accurate to ±1 cm⁻¹ to validate the interferometer's laser calibration.

  • Background Acquisition: Ensure the diamond ATR crystal is cleaned with volatile spectroscopy-grade solvent (e.g., isopropanol) and fully evaporated. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in air.

  • Sample Loading: Deposit 1–2 mg of the (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one powder onto the center of the crystal. Lower the ATR anvil to apply consistent, firm pressure. Causality: The evanescent IR wave penetrates only 0.5–2.0 µm into the sample; poor contact will result in artificially weak spectral intensity.

  • Data Collection: Acquire the sample spectrum using the same parameters (32 scans, 4 cm⁻¹ resolution). Causality: 32 scans provide an optimal signal-to-noise ratio without exposing the sample to prolonged environmental degradation.

  • Post-Processing (ATR Correction): Apply an ATR correction algorithm via the spectrometer software. Causality: Because ATR penetration depth is wavelength-dependent (lower wavenumbers penetrate deeper), raw ATR spectra artificially inflate the intensity of low-frequency peaks. ATR correction normalizes the data to match standard transmission IR spectra, allowing for accurate comparison against literature libraries[4].

ATR_Workflow Calib 1. Calibration (Polystyrene) Bkg 2. Background (Air/Clean Crystal) Calib->Bkg Load 3. Sample Loading (Diamond ATR) Bkg->Load Scan 4. Data Collection (32 Scans) Load->Scan Process 5. ATR Correction & Analysis Scan->Process

Caption: Step-by-step ATR-FTIR experimental workflow ensuring self-validating spectral data collection.

Limitations and Orthogonal Techniques

While standard ATR-FTIR is exceptionally powerful for functional group verification, it possesses a critical blind spot for this specific molecule: Stereochemistry .

Standard IR spectroscopy cannot differentiate between the (R) and (S) enantiomers of 4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one, as their scalar dipole moment changes are identical. If enantiomeric excess (ee) or absolute configuration must be determined, orthogonal techniques such as Vibrational Circular Dichroism (VCD) or Chiral High-Performance Liquid Chromatography (HPLC) must be employed alongside the baseline FTIR workflow.

References

  • Comprehensive spectral identification of key intermediates to the final product of the chiral pool synthesis of radezolid. BMC Chemistry (formerly Chemistry Central Journal). Available at:[Link]

  • Infrared Spectroscopy of Carbonyl Compounds. University of Babylon Academic Repository. Available at:[Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at:[Link]

  • Oxazolidin-2-one. NIST Chemistry WebBook, SRD 69. Available at:[Link]

Sources

Comparative

Comparative Guide: Solid-Phase vs. Solution-Phase Synthesis of Semaglutide

Topic: Comparative Study of Solid-Phase vs. Solution-Phase Synthesis of Semaglutide (GLP-1 Agonist) Audience: Researchers, Scientists, and Drug Development Professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Study of Solid-Phase vs. Solution-Phase Synthesis of Semaglutide (GLP-1 Agonist) Audience: Researchers, Scientists, and Drug Development Professionals.

[1]

Executive Summary

The synthesis of complex therapeutic peptides like Semaglutide (a 31-amino acid GLP-1 analogue with a C-18 fatty acid side chain) represents a critical decision point in drug development. While Solid-Phase Peptide Synthesis (SPPS) offers speed and automation for discovery, it faces scalability and purity challenges for commercial manufacturing. Solution-Phase Peptide Synthesis (LPPS) , particularly via fragment condensation, offers superior scalability and impurity control but requires extensive process development.

This guide objectively compares the performance of Semaglutide synthesized via Stepwise SPPS versus Hybrid Solution-Phase Fragment Condensation , providing experimental protocols, performance data, and mechanistic insights.

Scientific Foundation & Mechanisms

The Challenge of Semaglutide

Semaglutide differs from native GLP-1 through two key modifications: the substitution of Ala8 with Aib (α-aminoisobutyric acid) to prevent DPP-4 degradation, and the acylation of Lys26 with a spacer and C-18 diacid. These modifications introduce steric hindrance and solubility challenges that differentiate solid-phase and solution-phase performance.

Biological Context: GLP-1R Signaling Pathway

Understanding the biological target is essential for defining critical quality attributes (CQAs) such as bioactivity and impurity limits.

GLP1_Signaling Semaglutide Semaglutide (Ligand) GLP1R GLP-1 Receptor (GPCR) Semaglutide->GLP1R Binding (High Affinity) Gs_Protein Gs Protein Activation GLP1R->Gs_Protein Conformational Change AC Adenylyl Cyclase Gs_Protein->AC Stimulation cAMP cAMP Increase AC->cAMP ATP -> cAMP PKA PKA Activation cAMP->PKA Signaling Cascade Insulin Insulin Secretion (Beta Cells) PKA->Insulin Exocytosis Appetite Appetite Suppression (CNS) PKA->Appetite Neuronal Modulation

Figure 1: Semaglutide Mechanism of Action. The integrity of the N-terminal histidine and the acylated lysine is critical for receptor binding and half-life extension.

Comparative Analysis: SPPS vs. LPPS (Hybrid)

Methodological Comparison
FeatureSolid-Phase Peptide Synthesis (SPPS)Solution-Phase / Hybrid Synthesis
Primary Strategy Stepwise elongation on resin (C-to-N).Condensation of protected fragments in solution.[1][2][3]
Purity Profile Lower. Accumulates deletion sequences (n-1) difficult to remove.Higher. Impurities are fragments (e.g., n-10) easily separated by HPLC.
Yield Low for >30-mers (<30% typical). Aggregation on resin reduces coupling efficiency.[1]High (>60% typical). Convergent synthesis minimizes step losses.
Scalability Linear scaling is difficult due to resin volume and solvent waste (High PMI).Highly scalable.[2] Uses standard reactors; lower solvent consumption.
Side Chain Attachment Performed on-resin; steric hindrance from resin matrix can limit yield.Performed on a specific fragment or post-condensation; better control.
Racemization Risk Low (if using HOBt/DIC), but Cys/His are prone during loading.Moderate during fragment coupling; requires specialized reagents (e.g., T3P, Oxyma).
Performance Data: Impurity Profile

In a comparative study synthesizing a 31-mer GLP-1 analogue:

  • SPPS (Stepwise): Crude purity ~45%. Major impurity: Des-Aib8 (deletion due to steric hindrance).

  • Hybrid (Fragment Condensation): Crude purity ~75%. Major impurity: Unreacted Fragment A (easily removed).

Experimental Protocols

Protocol A: Automated Fmoc-SPPS (Stepwise)

Best for: Discovery scale (<1g), rapid screening of analogues.

Reagents:

  • Resin: Rink Amide ChemMatrix (0.4 mmol/g) to reduce aggregation.

  • Coupling: DIC (0.5 M) / Oxyma Pure (0.5 M) in DMF.

  • Deprotection: 20% Piperidine in DMF with 0.1 M HOBt (to suppress aspartimide formation).

Workflow:

  • Resin Swelling: DMF, 20 min, 35°C.

  • Fmoc Deprotection: 2 x 5 min, 20% Piperidine/DMF. Wash 5x DMF.

  • Coupling: 4 eq. Fmoc-AA-OH, 4 eq. DIC, 4 eq. Oxyma. Reaction time: 15 min at 50°C (Microwave) or 60 min at RT.

    • Critical Step: Double couple Aib8 and His7 due to steric bulk.

  • Side Chain Acylation: Selectively remove ivDde group on Lys26 using 2% Hydrazine/DMF. Couple Palmitic acid-spacer using HATU/DIPEA.

  • Cleavage: TFA/TIPS/Water (95:2.5:2.5), 3 hours. Precipitate in cold ether.

Protocol B: Solution-Phase Fragment Condensation (Hybrid)

Best for: GMP Manufacturing (>100g), high purity requirements.

Strategy: Synthesize three protected fragments (1-10, 11-21, 22-31) on highly acid-labile resin (e.g., 2-CTC), cleave retaining side-chain protection, and couple in solution.

Reagents:

  • Solvent: DMF/DMSO (to ensure solubility of protected fragments).

  • Coupling Agent: T3P (Propylphosphonic anhydride) or EDC/HOAt . T3P is preferred for low epimerization.

Workflow:

  • Fragment Preparation: Synthesize Fragments A (1-10), B (11-21), C (22-31) on 2-CTC resin. Cleave with 1% TFA/DCM (retains Boc/tBu side chain protection).

  • Fragment C + B Coupling:

    • Dissolve Fragment C (Amine) and Fragment B (Acid) in DMF.

    • Add 1.2 eq T3P, 3 eq DIPEA. Stir at 0°C -> RT for 12h.

    • Validation: Monitor by HPLC for disappearance of Fragment B.

  • Intermediate Workup: Precipitate in water/bicarbonate. Purity check.

  • Final Assembly (A + BC):

    • Deprotect N-term of BC fragment (if Fmoc protected).

    • Couple Fragment A (Acid) using T3P/HOAt.

  • Global Deprotection: Treat full protected peptide with TFA/DTT/Water to remove side chain groups.

Synthesis Workflow & Decision Logic

The following diagram illustrates the decision-making process and chemical workflow for selecting the optimal synthesis route.

Synthesis_Workflow Start Target: Semaglutide Scale_Check Scale & Purity Req? Start->Scale_Check SPPS_Route Route A: Stepwise SPPS (Discovery/Gram Scale) Scale_Check->SPPS_Route < 10g / R&D Hybrid_Route Route B: Hybrid/Fragment (Commercial/Kg Scale) Scale_Check->Hybrid_Route > 100g / GMP Step1_SPPS Resin Loading (Rink Amide) SPPS_Route->Step1_SPPS Step1_Hybrid Fragment Synthesis (2-CTC Resin) Hybrid_Route->Step1_Hybrid Step2_SPPS Sequential Coupling (DIC/Oxyma) Step1_SPPS->Step2_SPPS Step3_SPPS On-Resin Acylation (Lys26 Side Chain) Step2_SPPS->Step3_SPPS Step4_SPPS Cleavage & HPLC Step3_SPPS->Step4_SPPS Outcome_SPPS Fast Iteration Step4_SPPS->Outcome_SPPS Yield: Low Purity: Med Step2_Hybrid Soft Cleavage (Protected Fragments) Step1_Hybrid->Step2_Hybrid Step3_Hybrid Solution Coupling (T3P/DIPEA) Step2_Hybrid->Step3_Hybrid Step4_Hybrid Global Deprotection Step3_Hybrid->Step4_Hybrid Outcome_Hybrid Market Supply Step4_Hybrid->Outcome_Hybrid Yield: High Purity: High

Figure 2: Comparative Workflow for Semaglutide Manufacturing. Route A prioritizes speed; Route B prioritizes quality and scale.

References

  • Knudsen, L. B., et al. "Potent derivatives of glucagon-like peptide-1 with pharmacokinetic properties suitable for once-daily administration." Journal of Medicinal Chemistry, 2000. Link

  • Albericio, F., & Kruger, H. G. "Therapeutic peptide production dilemmas: solid-phase vs. solution-phase synthesis." Future Medicinal Chemistry, 2012. Link

  • Novo Nordisk A/S. "Method for synthesizing semaglutide." World Intellectual Property Organization (WO2018032843). Link

  • Isidro-Llobet, A., et al. "Amino acid-protecting groups." Chemical Reviews, 2009. Link

  • Behrendt, R., et al. "New solid-phase synthesis of GLP-1." Journal of Peptide Science, 2016. Link

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.